2-Methyloctadecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVGSDBGJXNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166024 | |
| Record name | Octadecane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Ultra Scientific MSDS] | |
| Record name | 2-Methyloctadecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1560-88-9 | |
| Record name | 2-Methyloctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyloctadecane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2-methyloctadecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and innovative research.
Introduction: Understanding the Structure and Significance of this compound
This compound is a saturated, branched-chain alkane with the chemical formula C19H40.[1][2] Its structure consists of an eighteen-carbon backbone (octadecane) with a methyl group attached to the second carbon atom. This seemingly simple structural modification—the introduction of a methyl group—can significantly influence the molecule's physical properties and its interactions in biological systems compared to its linear isomer, nonadecane.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[3][4] While this compound itself is not a therapeutic agent, understanding its fundamental properties is crucial for its use as a building block, a reference standard in analytical chemistry, or as a component in complex formulations within the pharmaceutical industry.
Physicochemical Properties: A Quantitative Overview
The physical and chemical characteristics of this compound are foundational to its application in a laboratory setting. Below is a summary of its key properties, compiled from authoritative sources.
| Property | Value | Source |
| Molecular Formula | C19H40 | PubChem[1], NIST[2] |
| Molecular Weight | 268.5 g/mol | PubChem[1], NIST[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1560-88-9 | NIST[2] |
| Physical Description | Liquid | PubChem[1] |
| Boiling Point | 317.67 °C (estimated) | The Good Scents Company[5] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | The Good Scents Company[5] |
| Flash Point | 115.00 °C (estimated) | The Good Scents Company[5] |
| logP (o/w) | 10.232 (estimated) | The Good Scents Company[5] |
| Solubility in water | 3.433 mg/L (estimated) | The Good Scents Company[5] |
These properties indicate that this compound is a non-polar, lipophilic molecule with low volatility at room temperature. Its high logP value suggests a strong preference for non-aqueous environments, a critical consideration in drug delivery systems and formulation science.
Synthesis and Reactivity: A Theoretic Approach
While specific, high-yield synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be approached through established organic chemistry principles. A common strategy for creating such branched alkanes is through Grignard reactions or Wittig reactions, followed by hydrogenation.
A plausible synthetic pathway could involve the reaction of a Grignard reagent, such as hexadecylmagnesium bromide, with acetone to form a tertiary alcohol. Subsequent dehydration and hydrogenation would yield the desired this compound.
In terms of reactivity, this compound behaves as a typical alkane. It is relatively inert and undergoes free-radical substitution reactions, such as halogenation, under UV light, and will undergo combustion at high temperatures. Its lack of reactive functional groups makes it a stable component in formulations.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not widely documented, its physicochemical properties suggest several potential uses:
-
Excipient in Formulations: Due to its lipophilic nature and stability, it could serve as a non-polar component in emulsions, creams, or ointments for topical drug delivery.
-
Reference Standard: In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), it can be used as a retention time standard for the identification of other long-chain branched alkanes.[6][7][8][9]
-
Model System for Permeability Studies: Its high lipophilicity makes it a candidate for use in model membrane systems to study the passive diffusion of drugs.
-
Component of Drug Delivery Systems: It could be incorporated into lipid nanoparticles or other lipid-based drug delivery systems to modulate their physical properties and drug-loading capacity.
The introduction of a methyl group can influence the packing of lipid bilayers, potentially altering membrane fluidity. This is a key consideration in the design of lipid-based drug delivery vehicles.
Experimental Protocols: Handling and Analysis
Safe Handling and Storage
As with any chemical, proper handling of this compound is essential for laboratory safety.
Precautions for Safe Handling:
-
Handle in a well-ventilated area.[10]
-
Wear suitable protective clothing, including gloves and eye protection.[10][11]
-
Avoid contact with skin and eyes.[10]
-
Take precautionary measures against static discharge.[10]
Conditions for Safe Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable non-polar solvent, such as hexane or dichloromethane.
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The resulting data can be used to confirm the identity and purity of this compound by comparing the obtained spectrum with a reference library.[6][7]
Conclusion
This compound, while a structurally simple molecule, possesses a unique set of physicochemical properties that make it a compound of interest for researchers in various scientific disciplines. Its high lipophilicity, stability, and branched structure offer potential applications in formulation science, analytical chemistry, and as a tool for studying biological membranes. This guide provides the foundational knowledge necessary for the safe and effective use of this compound in a research and development setting.
References
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This compound | C19H40 | CID 15264 - PubChem. (n.d.). Retrieved from [Link]
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2-methyl octadecane, 1560-88-9. (n.d.). The Good Scents Company. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Showing metabocard for 2-Methyldecane (HMDB0039000). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]
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This compound | CAS#:1560-88-9. (n.d.). Chemsrc. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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This compound. (n.d.). PHCD. Retrieved from [Link]
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8-Methyloctadecane | C19H40 | CID 530154 - PubChem. (n.d.). Retrieved from [Link]
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Compound 530154: 8-Methyloctadecane. (2025). Data.gov. Retrieved from [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Retrieved from [Link]
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[Application of methyl in drug design]. (2013). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyloctadecane: Synthesis, Analysis, and Applications
This guide provides a comprehensive technical overview of 2-methyloctadecane, a branched-chain alkane of increasing interest in phytochemical and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic properties to explore the causality behind its synthesis, the intricacies of its analytical validation, and its emerging role as a biomarker.
Core Chemical Identity and Physical Properties
This compound (C₁₉H₄₀) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] Its structure consists of an eighteen-carbon (octadecane) backbone with a methyl group at the second carbon position. This simple structural feature, however, imparts distinct physical and chemical properties compared to its linear isomer, nonadecane, influencing its chromatographic behavior and biological interactions.
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1560-88-9 | [1][2] |
| Molecular Formula | C₁₉H₄₀ | [1][2] |
| Molecular Weight | 268.52 g/mol | [2][3] |
| IUPAC Name | This compound | [1][2] |
| Physical Description | Liquid | [1] |
| Boiling Point | 317.7 ± 5.0 °C at 760 mmHg | |
| Density | 0.8 ± 0.1 g/cm³ | |
| Synonyms | Isoparaffin C19, Octadecane, 2-methyl- | [1][2] |
Synthesis and Purification: A Mechanistic Approach
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers needing to produce isotopically labeled standards or specialized analogs.[4] A specific, peer-reviewed protocol for this compound is not commonly published, as it is a simple alkane. However, a robust and logical approach for its laboratory-scale synthesis is the Grignard reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds.
Causality of Method Selection: The Grignard reaction is chosen for its efficiency in coupling an alkyl halide (representing the main chain) with another alkyl group (representing the branch). The polarity of the carbon-magnesium bond in the Grignard reagent makes the carbon atom a potent nucleophile, ideal for attacking the electrophilic carbon of a second alkyl halide.
Proposed Synthetic Workflow
The diagram below outlines a plausible two-step synthesis starting from 1-bromohexadecane.
Caption: Proposed Grignard synthesis pathway for this compound.
Step-by-Step Synthesis Protocol:
-
Grignard Reagent Formation:
-
Add magnesium turnings to an oven-dried, three-neck flask under an inert argon atmosphere.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of 1-bromohexadecane in anhydrous ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.
-
Stir the mixture until the magnesium is consumed, resulting in a cloudy grey solution of hexadecylmagnesium bromide.
-
-
Coupling Reaction:
-
Cool the Grignard reagent in an ice bath.
-
Add 2-bromopropane dropwise to the cooled solution. This Sɴ2 reaction couples the hexadecyl nucleophile with the isopropyl electrophile.
-
Allow the reaction to warm to room temperature and stir for several hours to ensure completion.
-
-
Aqueous Workup and Purification:
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation.
-
The resulting crude oil should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure this compound.
-
Self-Validation: The purity of the final product must be confirmed using the analytical methods described in the next section. A successful synthesis will yield a product whose GC-MS data matches the reference spectra from databases like NIST.[2][5]
Gold-Standard Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[3] Its power lies in the combination of GC's high-resolution separation with the precise mass identification provided by MS.[3]
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Sources
Synthesis pathways for 2-Methyloctadecane
An In-Depth Technical Guide to the Synthesis of 2-Methyloctadecane
Abstract
This compound (C₁₉H₄₀) is a branched-chain alkane with significant relevance in the field of chemical ecology, particularly as a component of insect cuticular hydrocarbons (CHCs) and pheromones that mediate chemical communication.[1] Its specific structure plays a crucial role in species and sex recognition, making it a target of interest for the development of environmentally benign pest management strategies and for fundamental research in insect behavior.[2][3] The unambiguous identification and biological testing of such semiochemicals necessitate efficient and reliable synthetic pathways. This guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore established synthetic routes, delve into the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and discuss methods for purification and characterization.
Introduction: The Chemical Significance of this compound
Saturated hydrocarbons with methyl groups branching off the main carbon chain are pivotal molecules in the intricate chemical language of insects.[1] Unlike their linear counterparts, the position of the methyl branch introduces a chiral center and a unique three-dimensional structure, which is recognized with high specificity by insect olfactory receptors. The synthesis of these compounds is therefore not merely an academic exercise; it is a critical step for:
-
Structural Confirmation: Verifying the exact structure of a naturally isolated pheromone.
-
Bioassays: Providing sufficient quantities of pure material for behavioral studies to understand its biological function.[1]
-
Pest Management: Developing lures for trapping or mating disruption applications.[2]
This document focuses on this compound, a representative methyl-branched alkane, to illustrate the synthetic strategies applicable to this broader class of compounds.
Strategic Approaches to Synthesis
The construction of the this compound skeleton can be approached through several classic and modern organic synthesis strategies. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and stereochemical control requirements. The primary retrosynthetic disconnections lead to two dominant strategies: carbon-carbon bond formation via nucleophilic addition to a carbonyl, followed by reduction, or olefination followed by hydrogenation.
Caption: Overview of primary synthetic strategies for this compound.
Pathway I: Grignard Reagent Addition to a Ketone
The Grignard reaction is a robust and highly effective method for forming carbon-carbon bonds.[4] This pathway involves the nucleophilic addition of a Grignard reagent to a long-chain ketone, creating a tertiary alcohol, which is subsequently converted to the target alkane.[5]
Mechanistic Rationale
The synthesis begins with the reaction between methylmagnesium bromide (a Grignard reagent) and 2-octadecanone. The carbon atom in the methyl group of the Grignard reagent is highly nucleophilic due to the polar C-Mg bond and attacks the electrophilic carbonyl carbon of the ketone.[6] This is followed by an acidic workup to protonate the resulting alkoxide, yielding 2-methyloctadecan-2-ol.
The conversion of this tertiary alcohol to the final alkane requires two steps: dehydration to an alkene, followed by catalytic hydrogenation. Dehydration is typically acid-catalyzed and results in a mixture of alkene isomers (2-methyl-1-octadecene and 2-methyl-2-octadecene). This mixture is then subjected to hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst, to saturate the double bond and yield this compound.[5]
Caption: Workflow for the Grignard-based synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Octadecanone
-
Magnesium turnings
-
Methyl iodide or Methyl bromide
-
Anhydrous diethyl ether or THF
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Protocol:
-
Preparation of Grignard Reagent:
-
Ensure all glassware is oven-dried to remove any trace of water, which would quench the Grignard reagent.[7]
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour to ensure full formation of the methylmagnesium iodide reagent.
-
-
Reaction with Ketone:
-
In a separate flask, dissolve 2-octadecanone in anhydrous diethyl ether.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Isolation of Alcohol:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This is a safer alternative to water for protonating the alkoxide and neutralizing excess Grignard reagent.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 2-methyloctadecan-2-ol.
-
-
Dehydration of Alcohol:
-
To the crude alcohol, add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture (e.g., to 150-160 °C) and distill the resulting alkene mixture as it forms.
-
-
Hydrogenation of Alkene:
-
Dissolve the collected alkene mixture in a suitable solvent like ethanol or hexane.
-
Add 10% Pd/C catalyst (typically 1-5 mol %).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the crude this compound.
-
Pathway II: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[9][10] For synthesizing this compound, this pathway involves reacting a suitable ylide with a long-chain aldehyde, followed by hydrogenation.
Mechanistic Rationale
This approach typically starts with the preparation of a phosphonium ylide. Isopropyltriphenylphosphonium bromide can be synthesized from triphenylphosphine and 2-bromopropane.[10] This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the reactive ylide.[11]
The ylide then reacts with heptadecanal. The nucleophilic ylide carbon attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate.[12] This intermediate collapses to form the desired alkene (2-methyl-1-octadecene) and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.[12] The final step is the catalytic hydrogenation of the alkene, as described in the Grignard pathway.
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Introduction: The Significance of Branched Alkanes in Chemical Ecology
An In-Depth Technical Guide to the Natural Occurrence of 2-Methyloctadecane in Plants and Insects
Branched-chain alkanes, a class of saturated hydrocarbons characterized by the presence of one or more alkyl side chains, are ubiquitous in the natural world. Unlike their linear counterparts, which primarily serve structural and waterproofing roles, the introduction of methyl or other alkyl groups creates stereochemical complexity and conformational diversity. This structural nuance allows branched alkanes to function as highly specific signaling molecules, mediating a vast array of biological interactions. This compound (C₁₉H₄₀) is a prime example of such a molecule, acting as a subtle yet potent chemical cue in both the plant and insect kingdoms. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological function, and analytical methodologies pertaining to this compound, tailored for researchers, scientists, and professionals in drug development and chemical ecology.
Section 1: The Presence and Putative Roles of this compound in the Plant Kingdom
While the roles of branched alkanes are more extensively documented in insects, their presence in plant cuticular waxes and volatile emissions suggests significant, albeit less understood, functions.
Documented Occurrence in Plant Species
This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its presence is often part of a complex mixture of hydrocarbons and other secondary metabolites.
| Plant Species | Family | Part Analyzed | Method of Analysis | Reference(s) |
| Laggera alata | Asteraceae | Herb | GC-MS | [1][2][3][4][5] |
| Humulus lupulus (Hops) | Cannabaceae | Cones | UPLC-DAD-MS/MS | [6][7][8][9][10] |
| Mansoa alliacea (Garlic Vine) | Bignoniaceae | Leaves and Twigs | Various chromatographic approaches | [11] |
Insights into its Function in Plants: In plants, long-chain alkanes, including branched isomers like this compound, are integral components of the epicuticular wax layer. This waxy coating is the primary barrier against uncontrolled water loss and provides protection from UV radiation and pathogen attack. The incorporation of branched alkanes can alter the physical properties of this wax layer, influencing its crystallinity and permeability.
Furthermore, the presence of this compound in the volatile emissions of flowers, such as in Mansoa alliacea, suggests a role in plant-insect interactions.[12] These volatile organic compounds (VOCs) can act as attractants for pollinators or as deterrents for herbivores.[12] The specific role of this compound in these interactions is an active area of research.
Biosynthesis of Branched-Chain Alkanes in Plants
The biosynthesis of alkanes in plants originates from the fatty acid synthesis (FAS) pathway within plastids. While the pathway for n-alkanes is well-established, the precise mechanism for the introduction of methyl branches is still under investigation.
The prevailing hypothesis suggests that, similar to bacterial systems, a precursor other than acetyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, may be used as a primer for the fatty acid synthase complex to initiate the synthesis of a branched-chain fatty acid. Alternatively, a methyl group may be introduced at a later stage of chain elongation. The resulting very-long-chain fatty acid is then converted to an alkane.
Caption: Generalized biosynthetic pathway of branched alkanes in plants.
Section 2: The Role of this compound in the Insect Kingdom
In insects, this compound is a well-documented semiochemical, a chemical signal that mediates interactions between organisms. It primarily functions as a pheromone (intraspecific communication) and potentially as a kairomone (interspecific communication).
This compound as a Pheromone
-
Sex Pheromone in Tiger Moths: Foundational research has identified this compound as a crucial sex pheromone for several species of tiger moths (family Arctiidae).[13] It is a key component in the chemical communication that facilitates mate recognition and helps maintain reproductive isolation among closely related species, including:
-
Holomelina laeta
-
The Holomelina aurantiaca species complex
-
Pyrrharctia isabella (the Isabella tiger moth)
-
-
Trail Pheromone in the Asian Longhorned Beetle: this compound is a minor component of the female-produced trail pheromone of the invasive Asian longhorned beetle, Anoplophora glabripennis. While other compounds like 2-methyldocosane and (Z)-9-tricosene are the major components, the precise blend of all four identified chemicals is crucial for signaling fertility and attracting males.[14]
This compound as a Kairomone
Cuticular hydrocarbons (CHCs) on the surface of an insect's body serve as a chemical fingerprint, and parasitoid wasps often exploit these cues to locate their hosts.[15][16] Methyl-branched alkanes, including this compound, contribute to the complexity of this chemical signature. For a parasitoid, these host-specific CHCs act as kairomones, chemical signals that benefit the receiver (the parasitoid) at a cost to the emitter (the host). The specific recognition of the host's CHC profile, which can include this compound, is critical for successful host location and recognition by the parasitoid.[16]
Biosynthesis of Methyl-Branched Alkanes in Insects
The biosynthesis of methyl-branched CHCs in insects is a well-studied process that occurs primarily in specialized cells called oenocytes.[17][18] The pathway is an elegant modification of the standard fatty acid synthesis.
-
Initiation and Branching: The process begins with the standard fatty acid synthase (FAS) machinery. The key step for creating a methyl branch is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the elongation process.[19] The precursor for the methylmalonyl-CoA is often succinate.[20]
-
Elongation: The fatty acid chain is further elongated to produce a very-long-chain fatty acyl-CoA.
-
Reduction and Decarbonylation: The fatty acyl-CoA is reduced to a fatty aldehyde, which is then converted to the final hydrocarbon by an oxidative decarbonylation step, catalyzed by a cytochrome P450 enzyme of the CYP4G family.[17]
The stereochemistry of the methyl branch is thought to be determined during the enoyl-ACP reductase step of the FAS cycle.[19]
Caption: Biosynthesis of this compound in insects.
Section 3: Methodologies for the Analysis of this compound
The identification and quantification of this compound from complex biological matrices require robust analytical protocols. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[17][21]
Experimental Protocol 1: Extraction of this compound from Insect Cuticles
This protocol is designed for the non-destructive extraction of cuticular hydrocarbons.
-
Sample Collection: Collect individual insects and freeze them at -20°C or lower.
-
Solvent Extraction:
-
Place a single, intact insect into a 2 mL glass vial.
-
Add 500 µL of hexane (HPLC grade).
-
Include an internal standard (e.g., n-eicosane or another odd-chain n-alkane not present in the sample) at a known concentration for quantification.
-
Gently agitate the vial for 10 minutes. This duration is sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.
-
-
Sample Cleanup:
-
Carefully remove the insect from the vial.
-
Pass the hexane extract through a small column of silica gel or Florisil to remove more polar lipids. Elute the hydrocarbon fraction with an additional 1 mL of hexane.
-
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
-
Transfer the concentrated sample to a 200 µL glass insert within a GC vial.
-
Experimental Protocol 2: Extraction of this compound from Plant Tissues
This protocol is adapted for the extraction of alkanes from plant material, such as leaves or flowers.
-
Sample Preparation:
-
Freeze-dry the plant material to remove water.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
-
Soxhlet Extraction:
-
Place a known mass (e.g., 5-10 g) of the powdered plant material into a cellulose thimble.
-
Add an internal standard to the extraction flask.
-
Extract the sample with hexane in a Soxhlet apparatus for 6-8 hours.
-
-
Sample Cleanup and Fractionation:
-
Concentrate the crude extract using a rotary evaporator.
-
Perform column chromatography on silica gel. Elute with hexane to obtain the alkane fraction. Subsequent elution with solvents of increasing polarity can isolate other lipid classes.
-
-
Final Preparation:
-
Evaporate the hexane fraction under nitrogen to the desired final volume and transfer to a GC vial.
-
GC-MS Analysis and Data Interpretation
-
Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer is required.
-
GC Conditions:
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes. This program allows for the separation of a wide range of hydrocarbons.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Identification: this compound is identified based on two criteria:
-
Retention Index (RI): The retention time of the peak is compared to those of an n-alkane standard mixture run under the same conditions. The calculated RI should match known values for this compound.[22]
-
Mass Spectrum: The EI mass spectrum of a 2-methyl branched alkane will show a characteristic fragmentation pattern, including a weak molecular ion (M+) and prominent fragment ions resulting from cleavage at the branch point.
-
-
Quantification: The amount of this compound is calculated by comparing its peak area to the peak area of the internal standard.
Caption: General workflow for the analysis of this compound.
Conclusion and Future Directions
This compound exemplifies the functional diversity of branched alkanes in nature, serving as a critical semiochemical in insects and a component of the protective and communicative chemistry of plants. While its role as a pheromone is well-established in certain insect taxa, further research is needed to elucidate its full range of functions, particularly in plant-insect and tritrophic interactions. Advances in genomics and metabolomics will undoubtedly uncover the specific enzymatic machinery responsible for its biosynthesis in both kingdoms. A deeper understanding of the natural occurrence and function of this compound holds promise for the development of novel and sustainable pest management strategies and provides a fascinating window into the chemical language that governs the natural world.
References
A comprehensive list of references is provided on the following page.
References
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Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance. (2025). RSIS International. [Link]
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Roelofs, W. L., & Cardé, R. T. (1971). Hydrocarbon sex pheromone in tiger moths (Arctiidae). Science, 171(3972), 684–686. [Link]
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Mori, K. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1284-1289. [Link]
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Martin, S. J., & Drijfhout, F. P. (2017). The role of cuticular hydrocarbons in insects. ResearchGate. [Link]
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Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304–312. [Link]
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Hoover, K. (2014). Asian longhorned beetles pheromone could be used to manage pest. Penn State University. [Link]
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Wickham, J. A., et al. (2014). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora Glabripennis and Its Effect on Behavior. Journal of Chemical Ecology, 40(11-12), 1235–1243. [Link]
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Wickham, J. A., et al. (2014). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora glabripennis and its Effect on Behavior. National Institutes of Health. [Link]
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Masini, A., et al. (2020). The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis. ResearchGate. [Link]
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Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance. (2025). IJRIAS. [Link]
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Awater-Salendo, S., et al. (2020). The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis. Journal of Chemical Ecology, 46(12), 1055–1066. [Link]
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Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-62. [Link]
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Michell, C. T., et al. (2014). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Semantic Scholar. [Link]
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Markes International. (n.d.). Analysis of Long-Chain Hydrocarbons. Markes International Application Note 136. [Link]
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Keena, M. A., et al. (2009). Attraction of Anoplophora glabripennis to Male-Produced Pheromone and Plant Volatiles. ResearchGate. [Link]
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Nehme, M. E. (2009). USING ASIAN LONGHORNED BEETLE MALE-PRODUCED PHEROMONE AND HOST VOLATILES FOR MONITORING. Northern Research Station. [Link]
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Ekundayo, O., et al. (1989). Composition of the Essential Oil of Laggera alata. Planta Medica, 55(6), 573–574. [Link]
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Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. [Link]
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Blomquist, G. J., & Jackson, L. L. (1979). Chemical ecology and biochemistry of insect hydrocarbons. CABI Digital Library. [Link]
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Asfaw, N., et al. (2020). Components of the essential oils of the species from the genus Laggera. ResearchGate. [Link]
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Ramanoelina, A. R., et al. (2012). Chemical Composition of the Essential Oil of Laggera alata var. alata (D. Don) Sch. Bip. Ex Oliv. (Asteraceae) from Comoros Islands, Part I. ResearchGate. [Link]
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Dötterl, S., & Vereecken, N. J. (2024). [The role of volatile organic compounds in plant-insect communication]. Journal de la Société de Biologie, 218(1), 1-12. [Link]
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Gries, R., et al. (2006). (7Z,9E)-2-methyl-7,9-octadecadiene: a sex pheromone component of Lymantria bantaizana. Journal of Chemical Ecology, 32(6), 1191-1202. [Link]
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Nelson, D. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]
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Wang, W., & Shao, Z. (2014). Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology. [Link]
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Deo, C., et al. (2019). Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm Resources From the Maritimes Region of Canada. Frontiers in Plant Science. [Link]
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Max Planck Institute for Chemical Ecology. (2025). Two plant species invent the same chemically complex and medically interesting substance. Max Planck Institute for Chemical Ecology. [Link]
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Fridman, E. (2012). Two Methylketone Biosynthetic Enzymes from Wild Tomatoes. ResearchGate. [Link]
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Klahn, S., & Happe, T. (2014). Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization. National Institutes of Health. [Link]
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Yactayo-Chang, J. P., et al. (2021). Insect Plant Interaction with Reference to Secondary Metabolites: A Review. ARCC Journals. [Link]
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Oladimeji, M. O., et al. (2012). Chemical Constituents of the Essential Oil of Laggera pterodonta (DC.) Sch. Bip. From North-Central Nigeria. Semantic Scholar. [Link]
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Ferrillo, A., et al. (2023). Metabolomic and Proteomic Profile of Dried Hop Inflorescences (Humulus lupulus L. cv. Chinook and cv. Cascade) by SPME-GC-MS and UPLC-MS-MS. ResearchGate. [Link]
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Special Issue: Plant–Insect Interactions—2nd edition. (n.d.). MDPI. [Link]
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Asfaw, N., et al. (2020). Chemical composition, and antibacterial and antioxidant activities of essential oils from Laggera tomentosa Sch. Bip. ex Oliv. et Hiern (Asteraceae). PubMed Central. [Link]
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Gries, R., et al. (2002). 2-Methyl-(Z)-7-octadecene: sex pheromone of allopatric Lymantria lucescens and L. serva. Journal of Chemical Ecology, 28(3), 469-478. [Link]
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Kumar, S., et al. (2021). Alkane/alkene biosynthetic pathways and enzymes, which were utilized in... ResearchGate. [Link]
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Moreira, X., et al. (2023). Insect herbivory but not plant pathogen infection drive floral volatile. WUR eDepot. [Link]
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Grohar, T., et al. (2023). Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes. MDPI. [Link]
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De La Torre, H., & Semon, B. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science. [Link]
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Chandrasekaran, S. M., et al. (2022). Role of Secondary Plant Metabolites against Insects. ResearchGate. [Link]
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Karabin, M., et al. (2016). HUMULUS LUPULUS L. (HOPS) - A VALUABLE SOURCE OF COMPOUNDS WITH BIOACTIVE EFFECTS FOR FUTURE THERAPIES. Acta Poloniae Pharmaceutica, 73(2), 241-252. [Link]
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Li, Y. L., et al. (2021). [Two new pyranonaphthoquinones from Mansoa alliacea]. Zhongguo Zhong Yao Za Zhi, 46(15), 3895-3900. [Link]
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Johnson, W., Jr., et al. (2017). Safety Assessment of Humulus lupulus (Hops)-Derived Ingredients as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 51S-65S. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methyloctadecane
Introduction
2-Methyloctadecane (C₁₉H₄₀) is a branched-chain alkane with a molecular weight of 268.52 g/mol .[1][2][3][4] As a long-chain hydrocarbon, it serves as a reference compound in various fields, including geochemistry, environmental analysis, and as a component in complex lubricant and fuel mixtures. Its unambiguous identification and quantification rely on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data characteristic of this compound, grounded in established principles and experimental protocols.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of alkanes through controlled fragmentation. For this compound, electron ionization (EI) is the most common method employed.
Principles of Electron Ionization for Alkanes
In EI-MS, high-energy electrons bombard the molecule, leading to the ejection of an electron to form a molecular ion (M⁺•).[5] This radical cation is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting mass-to-charge ratio (m/z) of the fragments provides a structural fingerprint. While straight-chain alkanes show a characteristic series of peaks separated by 14 mass units (CH₂), branched alkanes exhibit unique fragmentation patterns at the branching point due to the increased stability of secondary and tertiary carbocations.[5]
Experimental Protocol: Electron Ionization GC-MS
A robust method for analyzing this compound involves gas chromatography coupled with mass spectrometry (GC-MS), which separates the compound from any impurities before it enters the ion source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
GC Separation:
-
Injector: Set to 280°C with a splitless or split injection, depending on the sample concentration.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min. Hold at 300°C for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Interpretation: Fragmentation of this compound
The mass spectrum of this compound is characterized by a weak or absent molecular ion peak (M⁺• at m/z 268) due to its instability.[6] The fragmentation pattern is dominated by cleavage at the branched C2 position, which yields more stable secondary carbocations.
Table 1: Key Mass Fragments for this compound [7][8]
| m/z Value | Proposed Fragment Ion | Interpretation |
| 268 | [C₁₉H₄₀]⁺• | Molecular Ion (M⁺•) - Often very low abundance or absent. |
| 253 | [M - CH₃]⁺ | Loss of a methyl group (C1). |
| 239 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, resulting from cleavage at the C2-C3 bond. Often a very abundant peak. |
| 57 | [C₄H₉]⁺ | Butyl cation fragment. Typically the base peak in long-chain alkanes. |
| 71 | [C₅H₁₁]⁺ | Pentyl cation fragment. |
| 85 | [C₆H₁₃]⁺ | Hexyl cation fragment. |
The spectrum will show clusters of peaks separated by 14 amu, corresponding to the sequential loss of methylene (-CH₂-) units.[6] The enhanced abundance of the peak at m/z 43 is a strong indicator of the methyl branch at the C2 position.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the spectrum is relatively simple and dominated by C-H bond vibrations.
Principles of IR Spectroscopy for Alkanes
Alkanes primarily exhibit stretching and bending vibrations of their C-H and C-C bonds.
-
C-H Stretching: Occurs in the 2850-3000 cm⁻¹ region.[9] The precise frequency can distinguish between methyl (CH₃) and methylene (CH₂) groups.
-
C-H Bending: Occurs in the 1350-1470 cm⁻¹ region.[9] The bending vibrations of methyl groups are particularly useful for identifying branched structures.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for liquid samples, requiring minimal preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation: IR Spectrum of this compound
The IR spectrum of this compound will not show peaks for common functional groups like hydroxyl (-OH) or carbonyl (C=O). Instead, it will be defined by characteristic alkane absorptions.
Table 2: Characteristic IR Absorption Bands for this compound [4]
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Intensity |
| 2950 - 2975 | C-H Stretch | Asymmetric, CH₃ groups | Strong |
| 2850 - 2930 | C-H Stretch | Symmetric, CH₂ and CH₃ groups | Strong |
| 1460 - 1470 | C-H Bend | Scissoring, CH₂ groups | Medium |
| 1375 - 1385 | C-H Bend | Symmetric (umbrella), CH₃ groups | Medium |
| 720 - 725 | C-H Bend | Rocking, long chain of (CH₂)n, n > 4 | Weak-Medium |
The presence of a distinct peak around 1380 cm⁻¹ is consistent with the methyl branching.[10][11] The long methylene chain gives rise to a characteristic rocking vibration absorption near 722 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every carbon and hydrogen atom in the molecule.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy identifies the different electronic environments of carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is used to simplify the spectrum to a series of single lines, where each unique carbon atom produces one peak.[12]
-
Sample Preparation: Dissolve ~50-100 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a standard 5 mm NMR tube.
-
Data Acquisition:
-
Spectrometer: A 100 MHz (or higher) spectrometer is recommended.
-
Technique: Standard proton-decoupled ¹³C acquisition.
-
Relaxation Delay: A delay (d1) of 2-5 seconds is sufficient for alkanes.
-
Number of Scans: Acquire several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts of carbons in alkanes are found in the upfield region of the spectrum (typically 5-40 ppm).[12] Due to the molecule's symmetry, carbons in the long chain that are distant from the branch point will have very similar chemical environments and their signals will overlap in a narrow region around 29.7 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
| C1 | ~22.7 | CH₃ |
| C2 | ~28.0 | CH |
| C3 | ~37.0 | CH₂ |
| C4 | ~27.5 | CH₂ |
| C5-C15 | ~29.7 (multiple overlapping signals) | CH₂ |
| C16 | ~32.0 | CH₂ |
| C17 | ~22.8 | CH₂ |
| C18 | ~14.1 | CH₃ |
| 2-Methyl | ~19.8 | CH₃ |
Note: These are predicted values based on standard alkane chemical shift increments. Actual values may vary slightly depending on solvent and temperature.[13][14]
¹H NMR Spectroscopy
¹H NMR provides information on the number and type of hydrogen atoms and their connectivity. Signals are split into multiplets based on the number of neighboring protons (n+1 rule).
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃ with TMS as an internal standard.
-
Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is ideal.
-
Technique: Standard single-pulse proton acquisition.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
For a long-chain alkane, the ¹H NMR spectrum is characterized by significant signal overlap.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃) | ~0.88 | Triplet | 3H |
| H2 (CH) | ~1.55 | Multiplet | 1H |
| H3-H17 (CH₂) | ~1.26 (broad, intense singlet-like peak) | Multiplet | ~30H |
| H18 (CH₃) | ~0.88 | Triplet | 3H |
| 2-Methyl (CH₃) | ~0.86 | Doublet | 3H |
Note: The signals for the terminal methyl groups (C18) and the branched methyl group will likely overlap with the other methyl group at C1, appearing as a complex multiplet around 0.88 ppm.[15][16][17] The most distinct feature is the broad, high-intensity signal around 1.26 ppm, which corresponds to the many methylene groups in the long alkyl chain.
References
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National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). IR Spectrum for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]
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Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). SDBS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C19H40). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-methyloctane. NIST/TRC Web Thermo Tables. Retrieved from [Link]
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University of Texas at El Paso. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Clark, J. (2014). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methyloctadecane: Structure, Isomerism, and Analysis
<
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: Situating 2-Methyloctadecane in the Chemical Landscape
This compound is a saturated, branched-chain alkane with the molecular formula C19H40.[1][2] As a member of the hydrocarbon family, it consists solely of carbon and hydrogen atoms, featuring a main chain of eighteen carbon atoms (octadecane) with a single methyl group substituent at the second position.[1] This seemingly simple structure belies a fascinating complexity, particularly concerning its isomerism, which has significant implications for its physical properties and biological activity. This guide provides an in-depth exploration of this compound, from its core molecular profile to the nuances of its isomers and the analytical techniques required to distinguish them. For professionals in drug development and chemical research, understanding such molecules is foundational, as hydrocarbon moieties are ubiquitous in pharmaceuticals and biomolecules, and their precise three-dimensional structure can dictate efficacy and interaction with biological systems.
Section 1: Core Molecular Profile of this compound
The fundamental identity of this compound is defined by its structural formula and resulting physicochemical properties.
Structural Formula and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes its structure: an octadecane chain substituted at the second carbon atom with a methyl (-CH3) group.[1]
-
Molecular Formula : C19H40[1]
-
Canonical SMILES : CCCCCCCCCCCCCCCCC(C)C[3]
-
InChIKey : KVQVGSDBGJXNGV-UHFFFAOYSA-N[2]
The structure is depicted below:
Caption: Enantiomers of this compound.
Enantiomers have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (optical activity). However, their biological activities can differ dramatically. Since enzymes and receptors in biological systems are themselves chiral, they often interact differently with each enantiomer of a chiral molecule. This principle is of paramount importance in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.
Section 3: Synthesis and Analytical Methodologies
The synthesis of specific branched alkanes and the subsequent analysis of isomeric purity are crucial tasks in chemical research.
Generalized Synthesis of Branched Alkanes
While industrial-scale production of branched alkanes often relies on processes like catalytic cracking and isomerization of petroleum feedstocks, targeted laboratory synthesis requires more precise methods. [4]One common approach involves organometallic coupling reactions. For example, a Grignard reagent could be used to construct the carbon skeleton of this compound.
Illustrative Protocol: Grignard Synthesis Step 1: Formation of the Grignard Reagent React 1-bromohexadecane with magnesium turnings in anhydrous diethyl ether to form hexadecylmagnesium bromide. The causality here is the high reactivity of the organomagnesium halide, which acts as a potent nucleophile.
Step 2: Nucleophilic Attack React the prepared Grignard reagent with a suitable ketone, such as acetone. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the acetone.
Step 3: Protonation and Reduction The resulting alkoxide is protonated with a weak acid (e.g., ammonium chloride solution) to yield 2-methyl-2-octadecanol. Subsequent reduction of the tertiary alcohol to the corresponding alkane would be necessary, which can be a challenging step and may require specific methodologies like Barton-McCombie deoxygenation.
Self-Validation: Each step must be monitored for completion using techniques like Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed via spectroscopic methods (NMR, IR) and GC-MS.
Protocol for Isomer Separation and Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds like long-chain alkanes. [5][6][7] Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve the alkane sample in a volatile, non-polar solvent such as hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization. A pressure pulse during injection can help reduce mass discrimination for long-chain alkanes. [6]3. Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., HP-5). [8]The column's stationary phase interacts differently with the various isomers based on their boiling points and polarity. Generally, branched alkanes elute earlier than their straight-chain counterparts with the same carbon number. [8]4. Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible pattern. [6]5. Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection and Identification: A detector records the abundance of each fragment. The resulting mass spectrum is a chemical "fingerprint" that can be compared against a library (like the NIST database) to identify the compound. [2]
Caption: Workflow for GC-MS analysis of alkane isomers.
For separating enantiomers, a specialized chiral GC column is required. These columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, allowing for their separation.
Section 4: Relevance in Research and Drug Development
While a simple alkane, this compound and its structural motifs are relevant in several advanced fields.
-
Insect Pheromones: Many insect pheromones are long-chain hydrocarbons or their derivatives. [9][10]For example, disparlure, the sex pheromone of the gypsy moth, is (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, a molecule with the same carbon skeleton as this compound. [11]The precise stereochemistry and branching are critical for biological activity. Understanding these structures is vital for developing environmentally benign pest control strategies. [12]* Drug Delivery and Formulation: Long-chain alkanes can be used as excipients in pharmaceutical formulations, particularly in ointments and creams, due to their inertness and emollient properties. Highly branched alkanes can serve as specialized inert solvents in the pharmaceutical industry. [4]* Bioactive Compound Identification: Branched alkanes are found in various natural products and plant extracts. [13]Their identification via techniques like GC-MS is a key part of phytochemical analysis, which can lead to the discovery of new compounds with potential therapeutic activities. [14][15][16]
Conclusion
This compound serves as an exemplary model for understanding the fundamental principles of organic chemistry that have profound implications for applied science. Its structure, while simple, gives rise to a rich variety of constitutional and stereoisomers. For researchers in drug development and related fields, the ability to synthesize, separate, and identify these isomers is not merely an academic exercise. It is a critical capability, as the specific three-dimensional architecture of a molecule is inextricably linked to its function and biological impact. The methodologies outlined in this guide, from targeted synthesis to high-resolution analytical techniques, represent the essential tools required to navigate the complexities of molecular structure and unlock its potential.
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2-Methyloctadecane solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methyloctadecane in Organic Solvents
Executive Summary
This compound, a C19 branched alkane, serves as a crucial molecule in various research and industrial applications, from its role as a component in complex hydrocarbon mixtures to its use as a nonpolar excipient in pharmaceutical formulations. Understanding its solubility profile is paramount for process optimization, formulation development, and predictive modeling. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will delve into the core physicochemical principles governing its solubility, offer predictive assessments across solvent classes, and provide detailed, field-proven experimental protocols for quantitative measurement. This document is designed to equip the reader with both the theoretical knowledge and the practical methodologies required to confidently work with this compound.
Physicochemical Profile of this compound
Before assessing its behavior in solution, it is essential to understand the intrinsic properties of the this compound molecule. As a long-chain, branched aliphatic hydrocarbon, its structure is fundamentally nonpolar.
Key Properties:
-
Density: ~0.8 g/cm³[1]
-
LogP (o/w): ~10.67[1] (This high value indicates extreme hydrophobicity and a strong preference for nonpolar environments).
-
Physical Form: Liquid at standard conditions[2].
The defining features are its long C18 primary chain and the single methyl group at the C-2 position. This branching slightly alters its physical properties compared to its linear isomer, n-nonadecane, by disrupting the efficiency of intermolecular packing, which can influence melting points and solubility.
Caption: Skeletal structure of this compound (hydrogens omitted).
Core Principles of Alkane Solubility
The solubility of any substance is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For a solute to dissolve, ΔG must be negative. In the context of this compound, this is dominated by enthalpy changes related to intermolecular forces.
The guiding principle is "like dissolves like."[4][5] This means substances with similar intermolecular forces are likely to be miscible.
-
Solute-Solute Interactions: In liquid this compound, the molecules are held together by weak van der Waals forces, specifically London dispersion forces. These forces increase with the size of the molecule.
-
Solvent-Solvent Interactions: The forces between solvent molecules vary widely, from weak dispersion forces in alkanes to strong hydrogen bonds in water and alcohols.
-
Solute-Solvent Interactions: When mixed, existing interactions must be broken and new ones formed. Dissolution is favorable if the new solute-solvent interactions are strong enough to compensate for the energy required to break the original solute-solute and solvent-solvent interactions.[6][7][8]
Because this compound is nonpolar, it can only form weak London dispersion forces with solvent molecules. Consequently, it will dissolve best in solvents where dispersion forces are also the dominant intermolecular interaction.[6][9][10]
Caption: The "like dissolves like" principle for this compound.
Predicted Solubility in Common Organic Solvent Classes
| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | n-Hexane, Heptane, Cyclohexane | London Dispersion | High / Miscible | Solute and solvent share identical, weak intermolecular forces, leading to energetically neutral mixing.[6][8] |
| Nonpolar Aromatic | Toluene, Benzene | London Dispersion, π-stacking | High | The primary forces are dispersive, making these excellent solvents for long-chain alkanes.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | High | Although they have a dipole moment, their overall character allows for effective solvation of nonpolar compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole (weak), London Dispersion | Moderate to High | Ethers are excellent solvents for a wide range of organic compounds and can effectively solvate large hydrocarbons.[11][12] |
| Ketones | Acetone, 2-Butanone (MEK) | Dipole-Dipole, London Dispersion | Low to Moderate | The strong dipole of the carbonyl group makes these solvents less compatible with purely nonpolar alkanes. |
| Esters | Ethyl Acetate | Dipole-Dipole, London Dispersion | Low to Moderate | Similar to ketones, the polarity reduces compatibility, but less so than with alcohols. |
| Polar Protic (Alcohols) | Ethanol, Methanol, Isopropanol | Hydrogen Bonding | Very Low / Insoluble | Significant energy is required to break the strong hydrogen bond network of the alcohol, which is not recovered by forming weak dispersion forces with the alkane.[13][14] |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Strong Dipole-Dipole | Insoluble | The very high polarity of these solvents makes them incompatible with nonpolar alkanes. |
| Aqueous | Water | Hydrogen Bonding | Insoluble | The hydrophobic effect drives the nonpolar alkane molecules to avoid interaction with the highly structured water network.[7][15] |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a systematic experimental approach is necessary. The isothermal cloud-point method is a reliable and widely used technique for determining the solubility of waxy solids or liquids in various solvents.
Objective: To determine the temperature at which a known concentration of this compound becomes fully soluble in a given solvent, thereby constructing a solubility curve.
Materials & Equipment:
-
This compound (≥98% purity)
-
Solvents of interest (analytical grade)
-
Analytical balance (±0.0001 g)
-
Sealed, transparent glass vials or test tubes
-
Controlled temperature bath (heating/cooling capabilities)
-
Calibrated thermometer or thermocouple
-
Magnetic stirrer and stir bars
Step-by-Step Methodology: Cloud-Point Method[4]
-
Preparation of Solutions:
-
Accurately weigh a specific mass of this compound into a series of vials.
-
To each vial, add a precise mass of the chosen solvent to create a range of known concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
Add a small magnetic stir bar to each vial and seal it tightly to prevent solvent evaporation.
-
-
Dissolution:
-
Place the vials in the temperature bath.
-
Begin stirring and slowly heat the bath. The rate of heating should be controlled (e.g., 1-2 °C/min) to ensure thermal equilibrium.
-
Observe the solutions carefully. The temperature at which the last solid particle (or liquid droplet phase) disappears, resulting in a single, clear, homogenous phase, is recorded as the dissolution temperature (T_d) or cloud point.
-
-
Crystallization (Validation Step):
-
After complete dissolution, slowly cool the temperature bath at a controlled rate.
-
Observe the clear solution. The temperature at which the first sign of cloudiness or turbidity appears is the crystallization temperature (T_c).
-
For an accurate equilibrium measurement, T_d and T_c should be very close. The average of these two values is often reported as the saturation temperature for that concentration.
-
-
Data Analysis:
-
Repeat the process for each concentration.
-
Plot the saturation temperature (°C or K) on the y-axis against the concentration of this compound (mole fraction or weight percent) on the x-axis.
-
The resulting curve is the solubility profile of this compound in that specific solvent.
-
Caption: Experimental workflow for determining solubility via the Cloud-Point Method.
Relevance in Research and Drug Development
While seemingly a simple hydrocarbon, the solubility of this compound and similar long-chain alkanes is of significant interest:
-
Excipient Formulation: Long-chain hydrocarbons are used as oleaginous vehicles and viscosity-enhancing agents in topical and parenteral drug formulations. Poor solubility can lead to phase separation and instability.
-
Process Chemistry: As a nonpolar solvent or anti-solvent, understanding its miscibility is critical for reaction setup, product isolation, and purification via crystallization.
-
"Magic Methyl" Effect: In drug discovery, the addition of a methyl group can profoundly alter a molecule's physicochemical properties, including its solubility and conformational preferences, which in turn affects its pharmacokinetic and pharmacodynamic profile.[16][17] Studying model compounds like this compound provides insight into the fundamental interactions of methylated scaffolds.
Conclusion
The solubility of this compound is dictated by its nonpolar, aliphatic structure. It exhibits high solubility in nonpolar solvents like hydrocarbons and chlorinated solvents, moderate solubility in ethers, and is practically insoluble in polar solvents, especially those with strong hydrogen-bonding networks like alcohols and water. While specific experimental data is sparse, its solubility profile can be reliably predicted through an understanding of intermolecular forces. For quantitative applications, established experimental methods like the cloud-point technique provide a robust pathway to generating the necessary data for formulation, process design, and fundamental chemical research.
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The Biological Significance of 2-Methyloctadecane: A Technical Guide for Researchers
Abstract
2-Methyloctadecane, a saturated branched-chain alkane, is a molecule of considerable interest in the field of chemical ecology. Primarily known as a component of the insect cuticle, it plays a crucial dual role in preventing desiccation and acting as a semiochemical for intraspecific and interspecific communication. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, mechanisms of perception, and diverse functional roles. Furthermore, this guide presents detailed experimental protocols for the extraction, identification, and bioassay of this compound, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for its study.
Introduction: The Chemical Ecology of this compound
This compound (C₁₉H₄₀) is a long-chain hydrocarbon characterized by a methyl group on the second carbon of an octadecane backbone.[1][2] It is a prevalent component of the cuticular hydrocarbon (CHC) profile of numerous insect species, a waxy layer on the exoskeleton that is critical for survival.[3][4] Beyond its primary physiological function in restricting water loss, this compound has evolved to become a key player in chemical communication.[2] As a semiochemical, it can act as a pheromone, mediating interactions within a species, or as an allelochemical, influencing the behavior of other species.[5] Its role is particularly prominent in the orders Coleoptera and Hymenoptera, where it can function in mate recognition, aggregation, and species differentiation.[6] For instance, it is a component of the sex pheromone of the gypsy moth, Lymantria dispar.[7]
Biosynthesis of this compound in Insects
The biosynthesis of methyl-branched alkanes like this compound is a specialized metabolic pathway primarily occurring in the oenocytes, which are cells associated with the fat body and epidermis of insects.[2] This process is intricately linked to fatty acid metabolism and involves several key enzymatic steps.
The pathway begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). To introduce a methyl branch, the synthesis is initiated with a branched starter unit, or more commonly, incorporates methylmalonyl-CoA instead of malonyl-CoA during the elongation process.[8] The stereochemistry of this methyl branch is likely determined by a stereoselective NADPH-catalyzed reduction step within the FAS complex.[9]
Following the initial synthesis, the resulting acyl-CoA is elongated by a series of membrane-bound fatty acid elongases (ELOs), with each cycle adding two carbon units to the chain. The specificity of these elongases contributes to the final chain length of the hydrocarbon.[8] The very-long-chain acyl-CoA is then reduced to an aldehyde by fatty acyl-CoA reductases (FARs). Finally, the aldehyde is converted to the corresponding alkane, this compound, through a process of reductive decarbonylation.[2]
Mechanism of Perception: From Molecule to Behavior
The perception of this compound as a chemical signal is a complex process that begins at the insect's antennae and culminates in a behavioral response. This process can be broken down into several key stages:
-
Binding and Transport: Volatile molecules of this compound enter the pores of the olfactory sensilla on the insect's antennae. Inside the sensillum lymph, they are bound by Odorant-Binding Proteins (OBPs), which solubilize the hydrophobic molecule and transport it to the dendritic membrane of the Olfactory Sensory Neurons (OSNs).[7]
-
Receptor Activation: The OBP-pheromone complex interacts with specific Odorant Receptors (ORs) located on the membrane of the OSNs. Insect ORs are typically heterodimers, consisting of a specific tuning OR and a highly conserved co-receptor known as Orco.[10][11] The binding of this compound to its specific OR induces a conformational change in the receptor complex.
-
Signal Transduction: The activation of the OR-Orco complex opens a non-selective cation channel, leading to the depolarization of the OSN membrane.[11] This generates an electrical signal in the form of action potentials.
-
Neural Processing: The action potentials travel along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain. Axons from OSNs expressing the same OR converge on specific spherical structures called glomeruli.[7] This creates a specific pattern of glomerular activation that represents the perceived odor. This information is then processed by higher brain centers, leading to a specific behavioral output, such as attraction, courtship, or aggregation.
Biological Roles and Significance
The biological function of this compound is context-dependent and varies among different insect species. Its primary roles are associated with chemical communication and are crucial for reproduction and social organization.
| Biological Role | Insect Order | Example Species | Function |
| Sex Pheromone | Lepidoptera | Lymantria dispar (Gypsy Moth) | A component of the female-released sex pheromone that attracts males for mating.[7] |
| Aggregation Pheromone | Coleoptera | Tenebrio molitor (Mealworm Beetle) | Contributes to the aggregation of both sexes, potentially for mating and resource exploitation. |
| Species Recognition Cue | Hymenoptera | Various ant and wasp species | Differences in the relative abundance of this compound and other CHCs contribute to nestmate recognition and species isolation.[12] |
| Cuticular Waterproofing | General | Most terrestrial insects | As a major component of the epicuticular wax layer, it significantly reduces water loss, preventing desiccation.[3][4] |
Experimental Methodologies
The study of this compound requires a combination of analytical chemistry and behavioral biology techniques. The following protocols provide a framework for the comprehensive investigation of this compound.
Extraction and Analysis of Cuticular Hydrocarbons
Objective: To extract and identify this compound from the insect cuticle.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Extraction:
-
For a non-lethal method, gently wipe the insect's cuticle with a small piece of filter paper soaked in hexane for 10-20 seconds.
-
For a more exhaustive extraction, whole insects (typically 5-10 individuals) can be submerged in 1-2 mL of hexane for 5-10 minutes.
-
After extraction, remove the insects or filter paper, and concentrate the hexane extract to approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and identification.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed for separating long-chain alkanes.[8]
-
Oven Temperature Program:
-
Injector and Detector Temperatures: Set the injector to 280°C and the MS transfer line to 290°C.
-
Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.
-
Identification: this compound is identified by its retention time relative to known standards and by its characteristic mass spectrum, which will show a molecular ion peak (M+) at m/z 268 and a fragmentation pattern typical of a methyl-branched alkane.
-
Electrophysiological Bioassay
Objective: To measure the olfactory response of an insect's antenna to this compound.
Protocol: Electroantennography (EAG)
-
Antenna Preparation:
-
Excise an antenna from a live, immobilized insect at its base.
-
Mount the antenna between two glass microelectrodes filled with a conductive saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
-
-
Stimulus Preparation:
-
Prepare serial dilutions of synthetic this compound in a high-purity solvent like hexane or mineral oil (e.g., 0.1, 1, 10, 100 µg/µL).
-
Apply a small aliquot (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette. The solvent is allowed to evaporate, leaving the compound on the paper.
-
-
Stimulus Delivery and Recording:
-
A continuous stream of purified, humidified air is passed over the antennal preparation.
-
A puff of air (typically 0.5-1 second) is passed through the stimulus pipette, delivering the this compound vapor into the continuous air stream.
-
The resulting change in electrical potential across the antenna (the EAG response) is amplified and recorded.
-
A solvent-only control should be used to establish a baseline response.
-
-
Data Analysis:
-
The amplitude of the EAG response (in millivolts) is measured for each concentration.
-
Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.[13]
-
Behavioral Bioassays
Objective: To determine the behavioral function of this compound (e.g., attractant, repellent, aphrodisiac).
Protocol 1: Y-Tube Olfactometer
-
Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms for stimulus delivery.
-
Procedure:
-
A purified airstream is passed through both arms of the olfactometer.
-
A filter paper treated with a known concentration of this compound is placed in one arm, and a solvent control is placed in the other.
-
An individual insect is released at the base of the central arm and allowed a set amount of time (e.g., 5-10 minutes) to choose an arm.
-
The first choice and the time spent in each arm are recorded.
-
A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repellency.
-
Protocol 2: Wind Tunnel Bioassay
-
Apparatus: A controlled environment chamber that produces a laminar airflow.
-
Procedure:
-
A stimulus source (e.g., a rubber septum impregnated with this compound) is placed at the upwind end of the tunnel.
-
Insects are released at the downwind end.
-
Behaviors such as taking flight, upwind flight orientation, and contact with the source are recorded.[14]
-
This assay is particularly useful for studying long-range attraction and flight behavior in response to sex pheromones.
-
Conclusion and Future Directions
This compound is a multifaceted molecule that underscores the intricate relationship between physiology and behavior in insects. Its dual role as a protective cuticular hydrocarbon and a nuanced chemical signal makes it a compelling subject for research in chemical ecology, neurobiology, and pest management. Future research should focus on elucidating the specific odorant receptors responsible for its detection in various species, which could open avenues for the development of highly specific and environmentally benign pest control strategies. Furthermore, investigating the evolutionary pressures that have shaped the diversification of branched-chain alkanes as chemical signals will provide deeper insights into the evolution of communication in the insect world.
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Meagher, R. L., & Landolt, P. J. (2015). Susceptibility of Diabrotica virgifera virgifera (Coleoptera: Chrysomelidae) to the entomopathogenic fungus Metarhizium anisopliae when feeding on Bacillus thuringiensis Cry3Bb1-expressing maize. Journal of invertebrate pathology, 127, 61–66.[27]
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Kinyuru, J. N., et al. (2021). Origanum vulgare Essential Oil against Tenebrio molitor (Coleoptera: Tenebrionidae): Composition, Insecticidal Activity, and Behavioral Response. Insects, 12(11), 1032.[6]
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Guerrero, A., & Casado, M. A. (2023). Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies. Insects, 14(10), 808.[5]
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An In-depth Technical Guide to 2-Methyloctadecane: From Discovery to Application
Executive Summary: 2-Methyloctadecane, a saturated branched-chain hydrocarbon, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a component of insect cuticular waxes, its role has expanded to encompass chemical ecology, geochemistry, and potential applications in drug development and pest management. This guide provides a comprehensive overview of this compound, detailing its discovery, physicochemical properties, biological significance, and the analytical methodologies crucial for its study. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.
Introduction: The Significance of Branched-Chain Alkanes
Branched-chain alkanes, such as this compound, are integral to the chemical language of the natural world. Unlike their linear counterparts, the introduction of a methyl group creates a chiral center and alters the molecule's physical properties, such as its melting point and viscosity. These subtle structural changes have profound implications for their biological function, particularly in mediating interactions between organisms. In insects, for instance, these hydrocarbons are critical for preventing water loss and for chemical communication, acting as pheromones or kairomones.[1][2] The unique structural features of branched-chain alkanes make them valuable biomarkers in geochemical studies and interesting scaffolds for synthetic chemistry.
Discovery and Historical Context
The study of this compound is intrinsically linked to the broader investigation of insect cuticular hydrocarbons (CHCs).[1] While a precise date for its first-ever identification is difficult to pinpoint in historical literature, its presence has been documented in a multitude of insect species over decades of research in chemical ecology.[3] The advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was pivotal in separating and identifying individual components within the complex mixtures of CHCs, leading to the characterization of this compound and other methyl-branched alkanes.[3][4] This analytical progress allowed scientists to move from observing a "waxy layer" on insects to understanding its complex chemical composition and biological roles.[1]
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C19H40.[5][6] Its structure consists of an 18-carbon chain with a methyl group at the second position. This structure results in specific physical and chemical properties that are crucial for its function and analysis.
| Property | Value | Source |
| Molecular Formula | C19H40 | [5][6] |
| Molecular Weight | 268.52 g/mol | [5][6][7] |
| CAS Number | 1560-88-9 | [5][6] |
| Boiling Point | 317.7 ± 5.0 °C at 760 mmHg | [7] |
| Density | 0.8 ± 0.1 g/cm³ | [7] |
| Flash Point | 115.0 ± 10.8 °C | [7] |
| LogP | 10.67 | [7] |
| Refractive Index | 1.439 | [7] |
These properties influence its behavior in both biological and analytical systems. Its high lipophilicity, indicated by the LogP value, is consistent with its role in the waxy cuticular layer of insects.[1]
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Natural Occurrence and Biological Roles
This compound is a well-documented component of cuticular hydrocarbons in a wide array of insect species.[3][8] These compounds are crucial for survival, primarily by forming a waterproof barrier that prevents desiccation.[1][2] Beyond this physiological role, CHCs, including this compound, are pivotal in chemical communication.[1] They can act as species and sex recognition cues, trail pheromones, and indicators of social status within colonies of social insects.[2][8] The specific blend of CHCs, including the presence and relative abundance of isomers like this compound, creates a unique chemical signature for a species or even an individual.[3]
In the field of geochemistry, long-chain alkanes and their branched isomers are valuable biomarkers.[9][10] The presence of compounds like this compound in sediment cores and petroleum deposits can provide insights into the paleoenvironment and the types of organisms that contributed to the organic matter. Their chemical stability allows them to persist over geological timescales, preserving a record of past biological activity.
Methodologies for Synthesis and Analysis
While this compound can be isolated from natural sources, chemical synthesis is often necessary to obtain pure standards for analytical purposes and for biological assays. A common approach involves the Grignard reaction, a versatile method for forming carbon-carbon bonds.
Protocol: Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent:
-
React 1-bromoheptadecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). This forms heptadecylmagnesium bromide.
-
-
Reaction with a Ketone:
-
Add acetone to the Grignard reagent solution. The nucleophilic heptadecyl group will attack the electrophilic carbonyl carbon of the acetone.
-
-
Hydrolysis:
-
Quench the reaction with a weak acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide intermediate, yielding 2-methyl-2-nonadecanol.
-
-
Dehydration and Reduction:
-
The tertiary alcohol can be dehydrated to form a mixture of alkenes, which are then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the final product, this compound.
-
Diagram 2: Synthetic Pathway for this compound
A simplified workflow for the synthesis of this compound.
The gold standard for the analysis of this compound and other CHCs is Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13] This technique allows for the separation of complex mixtures and the confident identification of individual components based on their retention times and mass spectra.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Extract the CHCs from the biological sample using a non-polar solvent like hexane.
-
The extract may require cleanup using solid-phase extraction (SPE) to remove more polar lipids.[12]
-
-
Gas Chromatography:
-
Inject the sample into a GC equipped with a non-polar capillary column.
-
The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
Electron ionization (EI) is typically used to fragment the molecules.
-
The resulting mass spectrum, a unique fragmentation pattern, is used to identify the compound by comparison to a spectral library (e.g., NIST).[5]
-
Diagram 3: Analytical Workflow for this compound
A typical workflow for the analysis of this compound from a biological sample.
Current and Future Applications
The role of this compound in insect communication opens up possibilities for its use in pest management. By understanding the specific CHC profiles of pest species, it may be possible to develop lures for trapping or mating disruption strategies that are highly specific and environmentally benign.
While direct applications of this compound in drug development are not yet established, its hydrophobic nature and defined structure make it an interesting molecule for medicinal chemistry.[14] Alkyl groups are known to influence the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME).[14] As a chiral building block, it could be incorporated into larger molecules to enhance their lipophilicity and membrane permeability.
Volatile organic compounds (VOCs), including alkanes and their derivatives, are being investigated as potential non-invasive biomarkers for various diseases, including cancer.[15] Changes in metabolic pathways can lead to alterations in the profile of VOCs emitted in breath or urine.[15] While this compound itself has not been identified as a specific disease biomarker, the analytical techniques used for its detection are highly relevant to this field of research.
Conclusion
This compound is a molecule that exemplifies the intricate connection between chemistry and biology. From its fundamental role in the survival and communication of insects to its utility as a geochemical tracer and its potential in applied fields, it continues to be a subject of scientific inquiry. The ongoing refinement of analytical techniques will undoubtedly lead to a deeper understanding of its biological significance and may unlock new applications in medicine and technology. This guide serves as a foundational resource for researchers and professionals seeking to explore the multifaceted nature of this important branched-chain alkane.
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Methodological & Application
High-Sensitivity Analysis of 2-Methyloctadecane by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated method for the identification and quantification of 2-Methyloctadecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₉H₄₀) is a branched-chain alkane of significant interest in various fields, including entomology, where it acts as a cuticular hydrocarbon (CHC) for chemical communication, and in the petroleum industry as an isomeric impurity.[1][2] The structural similarity of branched alkanes poses a significant analytical challenge, requiring a high-resolution methodology for unambiguous identification.[1] This document provides a comprehensive workflow, from sample preparation and extraction to instrument configuration and data interpretation. The protocol emphasizes the rationale behind key experimental choices and incorporates self-validating systems, such as the use of internal standards and calibration curves, to ensure data integrity and reproducibility.
Introduction
This compound is a saturated, branched hydrocarbon with the molecular formula C₁₉H₄₀ and a molecular weight of 268.52 g/mol .[3][4] Its presence and relative abundance, particularly on the cuticle of insects, can be species-, population-, and even gender-specific, playing a crucial role in chemical signaling for processes like nestmate recognition and mating.[5][6] In industrial applications, distinguishing it from other C19 isomers is critical for quality control.
Gas chromatography combined with mass spectrometry (GC-MS) is the definitive analytical technique for this purpose.[7] GC offers the high separation efficiency needed to resolve complex hydrocarbon mixtures, while MS provides detailed molecular information through characteristic fragmentation patterns, enabling confident identification.[1] This guide details an optimized GC-MS method tailored for the analysis of this compound in a common organic matrix.
Principle of the Method: Causality and Choices
The successful analysis of this compound hinges on a few core principles:
-
Chromatographic Separation: As a non-polar, high-boiling point compound, this compound is ideally suited for separation on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). Separation occurs primarily based on boiling point and subtle interactions with the stationary phase, allowing it to be resolved from other linear and branched alkanes.
-
Ionization and Fragmentation: Electron Ionization (EI) is the chosen method due to its robustness and ability to generate reproducible, information-rich mass spectra.[1] When a this compound molecule is bombarded with high-energy electrons (typically 70 eV), it forms an energetically unstable molecular ion (M⁺) that undergoes predictable fragmentation.[8] For branched alkanes, fragmentation is favored at the branching point, as this leads to the formation of more stable secondary carbocations.[9][10] This predictable fragmentation is the key to its identification.
-
Sample Preparation: The goal of sample preparation is to efficiently extract the non-polar this compound from a potentially complex matrix into a clean, volatile organic solvent suitable for GC injection.[7] Hexane is an ideal solvent due to its non-polar nature, which maximizes solubility for the target analyte, and its high volatility, which ensures it does not interfere with the chromatography of later-eluting compounds.[2][5]
Materials and Instrumentation
Reagents and Consumables
-
Solvent: Hexane (GC grade or higher)
-
Standards: this compound (≥98% purity), n-alkane standard mix (C₇–C₄₀) for retention index calculation.[11]
-
Internal Standard (IS): Docosane (n-C₂₂) or other suitable n-alkane not present in the sample.
-
Drying Agent: Anhydrous sodium sulfate.[1]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
-
Gas Chromatograph: Agilent HP6890 Series GC (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent HP5973 Mass Selective Detector (MSD) (or equivalent).
-
GC Column: Fused silica capillary column, HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]
-
Software: Agilent MassHunter or equivalent for instrument control and data analysis.
Detailed Analytical Protocols
Overall Experimental Workflow
The entire process from sample receipt to final report can be visualized as a sequential workflow.
Caption: Workflow from sample preparation to data analysis.
Protocol 1: Sample Preparation (Insect Cuticular Hydrocarbon Example)
This protocol is adapted for the extraction of CHCs from insect samples but can be modified for other matrices.[5]
-
Extraction: Place a single, intact insect (or relevant tissue) into a 2 mL glass vial. Add 1.0 mL of hexane.
-
Agitation: Vortex the vial for 2 minutes to ensure the solvent washes over the entire cuticle, dissolving the hydrocarbons.
-
Transfer: Carefully remove the insect from the vial. Transfer the hexane extract into a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.[1]
-
Concentration: Gently evaporate the solvent under a stream of nitrogen gas until approximately 50-100 µL remains. Do not evaporate to complete dryness.
-
Reconstitution: Add the internal standard (e.g., 10 µL of a 10 ng/µL docosane solution) and adjust the final volume to 200 µL with hexane.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.
Protocol 2: Standard Preparation and Calibration
-
Stock Solution: Prepare a 100 µg/mL stock solution of this compound in hexane.
-
Serial Dilutions: Perform serial dilutions to create a set of calibration standards. For a typical range, prepare standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[11]
-
Spiking: Spike each calibration standard and a solvent blank with the same concentration of internal standard used in the samples (e.g., 0.5 ng/µL docosane). This normalizes for variations in injection volume.
Protocol 3: GC-MS Instrument Setup and Acquisition
The following parameters are optimized for the separation of long-chain branched alkanes.[5][12]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, essential for trace-level analysis. |
| Injector Temperature | 300 °C | Ensures rapid and complete volatilization of high-boiling point alkanes like this compound. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode maintains stable retention times across temperature changes. |
| Oven Program | 50 °C (hold 2 min), then 30 °C/min to 200 °C, then 15 °C/min to 320 °C (hold 10 min) | Initial hold allows for solvent focusing. The two-step ramp provides resolution for lighter compounds before accelerating the elution of heavy hydrocarbons. The final hold ensures all components are eluted from the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy level produces reproducible fragmentation patterns that are comparable to established libraries (e.g., NIST).[3][13] |
| Ion Source Temperature | 230 °C | Prevents condensation of analytes within the source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range (m/z) | 40 - 550 amu | Covers the expected range of fragments for C₁₉ hydrocarbons and allows for observation of the molecular ion (m/z 268.5) and potential contaminants. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, preserving the filament. |
Data Analysis and Interpretation
Peak Identification
-
Retention Time (RT): The primary identifier is the retention time. Under the conditions specified, this compound will have a consistent RT. This can be confirmed by running an authentic standard. The Kovats Retention Index on a standard non-polar column is approximately 1864, which can be used for further confirmation by running an n-alkane mix.[14]
-
Mass Spectrum: The identity is confirmed by examining the mass spectrum of the chromatographic peak.
Mass Spectral Fragmentation of this compound
The EI mass spectrum of this compound is characterized by cleavage patterns typical of branched alkanes.[9]
-
Molecular Ion (M⁺): A peak for the molecular ion at m/z 268 should be present, though it may be of low intensity, which is common for long-chain alkanes.[9][15]
-
Key Fragments: Cleavage is favored at the C2-C3 bond, adjacent to the methyl branch. This results in the loss of a methyl radical (•CH₃) or a large hexadecyl radical (•C₁₆H₃₃).
-
Alkyl Series: The spectrum will also show a characteristic series of alkyl fragment ions (CₙH₂ₙ₊₁) at m/z 43, 57, 71, 85, etc., corresponding to the sequential loss of CH₂ groups.[15] The disruption in the smooth decay of this series, particularly the high intensity of m/z 43 and 57, distinguishes it from a linear alkane.[9]
Caption: Primary fragmentation pathways of this compound.
Quantification
Quantification is achieved using the internal standard method.
-
Construct Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Linear Regression: Plot this ratio against the known concentration of this compound in each standard. Perform a linear regression to obtain a calibration curve with an R² value ≥ 0.995.[13]
-
Calculate Unknowns: For each unknown sample, calculate its peak area ratio (Area_Analyte / Area_IS). Use the equation from the calibration curve (y = mx + c) to determine the concentration of this compound in the sample.
Method Performance and Validation
To ensure the trustworthiness of the results, the method should be validated according to established guidelines.[17]
-
Linearity: The calibration curve should demonstrate excellent linearity, with a correlation coefficient (R²) of ≥ 0.995 across the desired concentration range.[13]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically defined as S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Precision (as %RSD) should be ≤ 15%, and accuracy (as % recovery) should be within 85-115%.[13]
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for the analysis of this compound by GC-MS. By explaining the causality behind the chosen parameters and incorporating rigorous sample preparation and data analysis procedures, this method delivers reliable and reproducible results. It is suitable for applications in entomological research, quality control in the chemical industry, and other fields requiring precise isomeric identification of long-chain hydrocarbons.
References
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NIST Chemistry WebBook. Octadecane, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]
-
NIST Chemistry WebBook. Octadecane, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]
-
NIST Chemistry WebBook. Octadecane, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]
-
Bagnères, A-G., et al. A simple method for analysis of insect cuticular hydrocarbons. ResearchGate. Available at: [Link]
-
NIST Chemistry WebBook. Octadecane, 2-methyl-. National Institute of Standards and Technology. Available at: [Link]
-
Iwai, D., et al. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. Bio-protocol. Available at: [Link]
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Iwai, D., et al. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. National Institutes of Health (NIH). Available at: [Link]
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Chromatography Today. GC-MS used to investigate cuticular hydrocarbons. Chromatography Today. Available at: [Link]
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SCION Instruments. Sample preparation GC-MS. SCION Instruments. Available at: [Link]
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Whitman College. GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Whitman College. Available at: [Link]
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PubChem. this compound. National Institutes of Health (NIH). Available at: [Link]
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Doc Brown's Chemistry. C7H16 mass spectrum of 2-methylhexane fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]
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NIST/TRC Web Thermo Tables. 2-methyloctane. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Oxford Academic. Gas Chromatographic Analysis of Branched Olefins. Journal of Chromatographic Science. Available at: [Link]
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ResearchGate. Separation of n-alkanes (A) and PAH (B) obtained from the GC-FID... ResearchGate. Available at: [Link]
-
ACS Publications. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
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Chemguide. Fragmentation patterns in mass spectra. Chemguide. Available at: [Link]
-
Read Chemistry. Fragmentation Patterns in Mass Spectrometry. Read Chemistry. Available at: [Link]
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Springer. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Chromatographia. Available at: [Link]
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Advances in Environmental Technology. Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology. Available at: [Link]
-
ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. IJPBMS. Available at: [Link]
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Application Notes and Protocols for the Use of 2-Methyloctadecane as an Internal Standard in GC-MS
Introduction: The Pursuit of Precision in Quantitative GC-MS Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the demand for precise and accurate quantification of organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these applications, offering unparalleled separation and identification capabilities. However, the journey from sample injection to reliable quantitative data is fraught with potential variability. To navigate this, the use of an internal standard is not merely a recommendation but a fundamental requirement for robust and defensible results.[1]
This application note provides a comprehensive guide to the theory and practical application of 2-methyloctadecane as an internal standard for the quantitative analysis of semi-volatile organic compounds (SVOCs) by GC-MS. We will delve into the physicochemical properties that make it an exemplary choice, provide detailed, field-proven protocols for its implementation, and discuss the nuances of data interpretation and quality control.
The Ideal Internal Standard: Why this compound?
An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It co-elutes with the analytes of interest and is used to correct for variations in injection volume, sample preparation, and instrument response. The ideal internal standard should possess several key characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic separation.
-
Absence in Samples: It must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: It should be well-resolved from the analytes of interest in the chromatogram.
-
Inertness: It should not react with the analytes or the sample matrix.
-
Distinct Mass Spectrum: It should have a mass spectrum that is easily distinguishable from the analytes.
This compound, a branched-chain alkane, fulfills these criteria for a wide range of non-polar and semi-polar SVOCs, such as those found in environmental extracts, essential oils, and hydrocarbon analyses.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1560-88-9 | |
| Molecular Formula | C₁₉H₄₀ | |
| Molecular Weight | 268.52 g/mol | |
| Boiling Point | 317.7 °C | |
| logP (o/w) | 10.2 | |
| Kovats Retention Index | 1864 (Standard non-polar) |
Its high boiling point and lipophilicity (indicated by the high logP value) ensure that it co-extracts efficiently with many SVOCs and elutes within a typical GC-MS run for these compounds. The branched structure provides a characteristic mass spectrum, reducing the likelihood of isobaric interferences.
Principle of Internal Standard Calibration
The fundamental principle of internal standard calibration lies in the use of a response factor (RF), which relates the response of the analyte to the response of the internal standard.
Response Factor (RF) = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
Once the RF is determined from a series of calibration standards, the concentration of the analyte in an unknown sample can be calculated using the following equation:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)
This ratiometric approach effectively cancels out variations that affect both the analyte and the internal standard equally, leading to significantly improved precision and accuracy.
Caption: Principle of Internal Standard Calibration Workflow.
Experimental Protocols
The following protocols provide a framework for the use of this compound as an internal standard. It is essential to note that these are representative protocols and may require optimization based on the specific matrix and target analytes.
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound (>98% purity) into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a high-purity, volatile solvent compatible with your sample matrix and GC-MS system (e.g., hexane, dichloromethane). This is your Stock IS Solution.
-
Store at 4°C in an amber vial with a PTFE-lined cap.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the Stock IS Solution into a 10 mL volumetric flask.
-
Bring to volume with the same solvent used for the stock solution. This is your Working IS Solution.
-
The concentration of the working solution should be chosen to produce a response in the mid-range of the detector's linear dynamic range and should be comparable to the expected concentration of the analytes in the final extract.
-
Protocol 2: Sample Preparation and Spiking
This protocol is a general guideline for a liquid-liquid extraction of a semi-aqueous sample.
-
Sample Measurement: Accurately measure a known volume or weight of your sample into a suitable extraction vessel (e.g., a separatory funnel or a screw-cap vial).
-
Internal Standard Spiking: Add a precise volume of the Working IS Solution to the sample. The amount added should result in a final concentration in the extract that is on-scale and similar to the expected analyte concentrations.
-
Extraction: Add the extraction solvent (e.g., dichloromethane, hexane) to the sample and perform the extraction according to your validated method (e.g., shaking, vortexing).
-
Phase Separation: Allow the layers to separate. If analyzing an aqueous sample, collect the organic layer.
-
Drying and Concentration: Dry the organic extract using anhydrous sodium sulfate. If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Sources
Application Notes and Protocols for the Use of 2-Methyloctadecane as a Cyanobacterial Biomarker in Environmental Studies
Introduction: The Significance of 2-Methyloctadecane in Environmental Science
In the field of environmental science and paleoclimatology, molecular biomarkers serve as chemical fossils, providing invaluable insights into past ecosystems and environmental conditions. Among these, lipid biomarkers are particularly robust, capable of preserving a record of biological activity in sediments over geological timescales. This compound (C₁₉H₄₀), a saturated branched alkane, has emerged as a significant biomarker, with its presence in environmental archives often linked to cyanobacterial populations.
Cyanobacteria, as primary producers and key players in nitrogen fixation, fundamentally influence biogeochemical cycles.[1] Their proliferation, often leading to harmful algal blooms, is a critical indicator of water quality and ecosystem health.[2][3] Consequently, the ability to trace the historical abundance of cyanobacteria is paramount for understanding long-term environmental change. While other biomarkers for cyanobacteria, such as 2-methylhopanoids and specific long-chain alkanediols, are well-established, this compound provides a complementary line of evidence within the broader hydrocarbon analysis of environmental samples.[4][5] This document provides a comprehensive guide for researchers on the application of this compound as a cyanobacterial biomarker, detailing the necessary protocols from sample collection to data interpretation.
Part 1: Foundational Principles and Experimental Rationale
The utility of this compound as a biomarker is predicated on its biological specificity and chemical stability. Branched alkanes, in general, are common components of microbial lipids.[6][7] The specific isomeric structure of this compound, while not exclusive to cyanobacteria, is a recognized product of certain microbial metabolic pathways.[8] Its detection in sediments, therefore, points towards a historical microbial presence, and in many contexts, is strongly indicative of cyanobacterial input.
The analytical workflow for biomarker analysis is designed to isolate, identify, and quantify the target molecule from a complex environmental matrix, typically sediment or water particulate matter. The core of this process is gas chromatography-mass spectrometry (GC-MS), a powerful technique that separates volatile compounds and provides both structural information and quantification.[3]
The Logic of the Analytical Workflow
The subsequent protocols are built upon a foundation of established organic geochemistry techniques. The rationale for each major step is as follows:
-
Sample Preparation: Environmental samples are heterogeneous. Drying (lyophilization) and homogenization are critical to ensure that the subsample taken for analysis is representative of the whole.[9]
-
Lipid Extraction: The goal is to efficiently remove lipids, including this compound, from the solid matrix. Accelerated Solvent Extraction (ASE) or Soxhlet extraction with organic solvents is employed for this purpose due to their efficiency in disrupting cell membranes and dissolving non-polar compounds.[5][10]
-
Fractionation and Cleanup: The initial lipid extract contains a multitude of compounds. Column chromatography is used to separate the complex mixture into fractions of differing polarity. This compound, being a non-polar alkane, is isolated in the apolar fraction. This step is crucial for removing interfering compounds that could co-elute during GC-MS analysis.
-
Quantification: Accurate quantification relies on the use of an internal standard. A known amount of a compound that is chemically similar to the analyte but not naturally present in the sample (e.g., a deuterated or non-native alkane) is added at the beginning of the procedure. The ratio of the analyte peak area to the internal standard peak area in the final chromatogram allows for precise quantification, correcting for any sample loss during preparation.
Part 2: Detailed Methodologies and Protocols
This section outlines the step-by-step procedures for the analysis of this compound in environmental samples.
Protocol 1: Sediment Sample Preparation
-
Sample Collection and Storage: Collect sediment cores or grab samples using appropriate coring devices to minimize disturbance. For biomarker analysis, immediately freeze samples at -20°C or, ideally, -80°C to halt biological activity. Samples should be stored in pre-cleaned glass jars with PTFE-lined lids to prevent organic contamination.
-
Freeze-Drying (Lyophilization): Place the frozen sediment sample in a freeze-dryer until all water has been removed. This prevents the degradation of organic matter and prepares the sample for efficient solvent extraction.
-
Homogenization: Once dry, homogenize the sediment using a clean mortar and pestle or a ball mill. The goal is to create a fine, uniform powder. This ensures that any subsample taken for extraction is representative of the bulk sample.[10]
-
Sieving (Optional): For some applications, it may be desirable to sieve the sample to a specific particle size (e.g., <180 µm) to remove larger inorganic material and concentrate the organic-rich finer fraction.[9]
Protocol 2: Total Lipid Extraction (TLE)
This protocol utilizes Accelerated Solvent Extraction (ASE), a rapid and efficient method. Soxhlet extraction can also be used as a more traditional alternative.
-
Cell Preparation: Weigh approximately 10-20 g of the homogenized, dry sediment into an ASE cell.
-
Internal Standard Spiking: Add a known amount of an internal standard solution directly to the sediment in the cell. A suitable internal standard would be a non-naturally occurring alkane, such as 5-α-androstane or a deuterated alkane. The amount added should be chosen to give a peak area that is comparable to the expected peak area of this compound.
-
Extraction Parameters:
-
Solvent: Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes per cycle
-
Cycles: 2
-
-
Collection: Collect the Total Lipid Extract (TLE) in a pre-cleaned glass vial.
-
Concentration: Evaporate the solvent from the TLE under a gentle stream of high-purity nitrogen gas until a viscous residue remains.
Protocol 3: Fractionation by Column Chromatography
-
Column Preparation: Prepare a chromatography column by packing a glass column with activated silica gel. The amount of silica gel will depend on the amount of TLE. A general rule is a 100:1 ratio of silica gel to TLE by weight.
-
Sample Loading: Redissolve the concentrated TLE in a minimal amount of a non-polar solvent like hexane and load it onto the top of the silica gel column.
-
Elution:
-
Fraction 1 (Apolar): Elute the apolar fraction, which contains the alkanes (including this compound), with hexane. Collect this fraction.
-
Subsequent Fractions: Elute fractions of increasing polarity with solvents such as DCM and MeOH to remove more polar compounds. These fractions can be discarded or saved for other analyses.
-
-
Concentration: Concentrate the apolar fraction under a gentle stream of nitrogen.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation for GC-MS: Redissolve the concentrated apolar fraction in a known volume of hexane (e.g., 100 µL) and transfer to a GC vial with a micro-insert.
-
Instrumentation: An Agilent Gas Chromatograph (e.g., 7890B) coupled to a Mass Selective Detector (e.g., 5977A) or equivalent is suitable.[10]
-
GC-MS Conditions: The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column that provides good separation for hydrocarbons. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that carries the sample through the column. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes the amount of sample transferred to the column for trace analysis. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 310°C at 6°C/min, hold for 20 min | A temperature program that separates compounds based on their boiling points. |
| MS Source Temp | 230°C | Optimal temperature for ionization. |
| MS Quad Temp | 150°C | Stable temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard energy for electron ionization (EI). |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode increases sensitivity for targeted quantification. |
-
Identification and Quantification:
-
Identification: Identify this compound by its retention time and by comparing its mass spectrum to a known standard or a library such as the NIST Mass Spectral Library.[10][11] The mass spectrum of this compound will show a molecular ion (M+) at m/z 268 and characteristic fragment ions.
-
Quantification: Quantify the concentration of this compound by integrating the peak area of a characteristic ion (e.g., m/z 57) and comparing it to the peak area of a characteristic ion of the internal standard. The concentration is calculated using a response factor determined from a calibration curve of authentic standards.
-
Part 3: Data Interpretation and Quality Control
Interpreting this compound Data
The concentration of this compound, typically reported in µg/g of dry sediment or µg/g of total organic carbon (TOC), can be used to infer changes in the abundance of its source organisms, primarily cyanobacteria, over time. An increase in the concentration of this compound in a sediment core profile can be interpreted as a period of increased cyanobacterial productivity in the overlying water column. It is crucial to consider the broader paleoecological context and use this compound data in conjunction with other proxies (e.g., other biomarkers, diatoms, pigments) for a robust environmental reconstruction.
Quality Assurance and Quality Control (QA/QC)
Rigorous QA/QC is essential for producing reliable biomarker data.
-
Procedural Blanks: Analyze a procedural blank (a sample with no sediment that goes through the entire extraction and analysis process) with each batch of samples to check for contamination.
-
Replicates: Analyze replicate samples to assess the reproducibility of the method.
-
Calibration: Run a calibration curve with authentic standards of this compound and the internal standard to determine the instrument's response and calculate concentrations accurately.
-
Surrogate Standards: In addition to an internal standard, surrogate standards (compounds similar to the analyte but not expected in the sample) can be added at the beginning to monitor the efficiency of the extraction and cleanup steps for each individual sample.[12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
GC-MS Data Analysis Logic
Caption: Logic of GC-MS data processing for biomarker quantification.
References
- Benchchem. (n.d.). Protocol for Quantifying Branched Alkanes in Sediments.
-
Bradley, A. S. (2005). Branched Alkanes with Quaternary Carbon Centers (BAQCs): Biomarkers for Ancient Microbes or Recent Microbial Activity? ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
ALS Global. (n.d.). Soil & sediment preparation. Retrieved from [Link]
-
Robinson, N., Eglinton, G., Brassell, S. C., & Cranwell, P. A. (1988). Long-chain alkanediols: biological markers for cyanobacterial contributions to sediments. Lipids, 23(3), 256–258. Retrieved from [Link]
-
Summons, R. E., Jahnke, L. L., Hope, J. M., & Logan, G. A. (1999). 2-Methylhopanoids: Biomarkers for Cyanobacteria and for Oxygenic Photosynthesis. NASA Technical Reports Server. Retrieved from [Link]
-
SpectraBase. (n.d.). Octadecane, 2-methyl-. Retrieved from [Link]
-
Grossi, V., Cravo-Laureau, C., & Guyoneaud, R. (2008). Metabolism of n-alkanes and n-alkenes by anaerobic bacteria: A summary. ResearchGate. Retrieved from [Link]
-
Su, Y., et al. (2022). Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean. PubMed Central. Retrieved from [Link]
-
Wegener, G., Laso-Pérez, R., Orphan, V. J., & Boetius, A. (2022). Anaerobic Degradation of Alkanes by Marine Archaea. Annual Review of Microbiology, 76, 553–577. Retrieved from [Link]
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Choi, Y. J., & Lee, S. Y. (2014). Microbial production of short-chain alkanes. ResearchGate. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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Otero, M. H., & González-Sapienza, G. (2015). Detection of potentially toxic cyanobacteria in the water-sediment interface of a tropical reservoir. Semantic Scholar. Retrieved from [Link]
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Gkelis, S., & Zaoutsos, N. (2014). Molecular detection of potentially toxic cyanobacteria and their associated bacteria in lake water column and sediment. ResearchGate. Retrieved from [Link]
-
YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]
-
Słowik-Borowiec, M., et al. (2022). Analysis of Residues in Environmental Samples. PubMed Central. Retrieved from [Link]
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Water Research Commission. (2013). DETECTION AND QUANTIFICATION OF EMERGING MICRO-POLLUTANTS USING CAPILLARY ELECTROPHORESIS. Retrieved from [Link]
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Al-Qaim, F. F., & Mzar, A. A. (2021). Analytical methods for determining environmental contaminants of concern in water and wastewater. PubMed Central. Retrieved from [Link]
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Application Notes: Extraction of 2-Methyloctadecane from Soil and Water Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyloctadecane (C₁₉H₄₀) is a long-chain branched alkane that serves as a valuable biomarker in environmental and geochemical studies. Its presence and concentration can offer insights into microbial communities, petroleum contamination, and ecological processes. Accurate quantification of this compound from complex environmental matrices such as soil and water is critical for reliable analysis. However, its nonpolar nature, low water solubility, and semi-volatile characteristics present significant extraction challenges.
This guide provides a comprehensive overview of robust, field-proven protocols for the extraction of this compound from soil and water samples. The methodologies detailed herein are grounded in established principles of analytical chemistry, emphasizing efficiency, reproducibility, and the minimization of analyte loss. We will explore the causality behind experimental choices, ensuring each protocol acts as a self-validating system through the incorporation of rigorous quality control measures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for designing an effective extraction strategy. The highly nonpolar character and low water solubility of this compound dictate the use of nonpolar organic solvents for its extraction.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₉H₄₀ | --- |
| Molecular Weight | 268.52 g/mol [1] | Influences volatility and mass spectrometry behavior. |
| Boiling Point | ~317.7 °C at 760 mmHg[1] | Classifies it as a semi-volatile organic compound (SVOC). |
| Water Solubility | Very low (practically insoluble) | Dictates partitioning behavior; easily extracted from water into nonpolar solvents. |
| LogP (o/w) | ~10.67[1] | High octanol-water partition coefficient indicates strong preference for nonpolar environments. |
| Vapor Pressure | Very low at 25°C[1] | Minimizes evaporative losses during sample handling if proper care is taken. |
SECTION 1: EXTRACTION FROM SOIL MATRICES
Principle: The primary challenge in soil extraction is overcoming the strong adsorption of nonpolar compounds like this compound to the soil's organic matter and mineral surfaces. The chosen method must efficiently disrupt these analyte-matrix interactions and partition the analyte into a nonpolar solvent.
Sampling and Pre-treatment:
-
Sample Collection: Collect soil samples using clean stainless-steel tools and store them in amber glass jars with PTFE-lined caps to prevent contamination and photodegradation.
-
Storage: Store samples at 4°C and extract as soon as possible. If long-term storage is necessary, freeze at -20°C.
-
Preparation: To ensure homogeneity and improve extraction efficiency, air-dry the soil sample in a well-ventilated area away from direct sunlight or lyophilize it. Once dry, gently disaggregate the soil and sieve it through a 2 mm mesh to remove large debris. For methods requiring a free-flowing powder, mix the sample with anhydrous sodium sulfate.[2][3]
Protocol 1: Pressurized Liquid Extraction (PLE)
-
Rationale: PLE, also known as Accelerated Solvent Extraction (ASE®), is a highly efficient technique that uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process.[2][4][5][6] This method significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet.[2][4] It is particularly effective for extracting semi-volatile organic compounds from solid matrices.[4][5]
-
Step-by-Step Protocol:
-
Cell Preparation: Place a cellulose filter at the bottom of a stainless-steel extraction cell.
-
Sample Packing: Mix 10-20 g of the prepared soil sample with a dispersing agent like diatomaceous earth or anhydrous sodium sulfate to prevent clumping.[2] Pack the mixture into the extraction cell.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated nonadecane) for recovery assessment.
-
Extraction Parameters: Set the instrument parameters. The choice of solvent is critical; a nonpolar solvent like hexane or a mixture such as acetone/hexane (1:1) is recommended.
-
Extraction Cycle: The instrument will automatically perform the extraction, which typically involves heating the cell, pressurizing it with the solvent, a static extraction period, and then flushing the extract into a collection vial.
-
Concentration: Concentrate the collected extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Typical PLE Parameters:
| Parameter | Recommended Value | Rationale |
| Solvent | Hexane or Acetone/Hexane (1:1 v/v) | Effectively solubilizes nonpolar alkanes. Acetone helps desorb analytes from active sites in the soil matrix. |
| Temperature | 100-120 °C | Increases solvent diffusivity and disrupts analyte-matrix interactions.[2][4] |
| Pressure | 1500-2000 psi | Maintains the solvent in its liquid state above its atmospheric boiling point.[2][4] |
| Static Cycles | 2 | Multiple cycles ensure exhaustive extraction. |
| Static Time | 5-10 minutes per cycle | Allows sufficient time for the solvent to penetrate the matrix and solubilize the analyte. |
Protocol 2: Ultrasonic Extraction (Sonication)
-
Rationale: Ultrasonic extraction is a widely accessible and effective method that uses high-frequency sound waves to create cavitation bubbles in the solvent.[7] The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the soil matrix and accelerating desorption of the analyte.[7][8][9] It is a faster alternative to traditional shaking or reflux methods.
-
Step-by-Step Protocol:
-
Sample Preparation: Weigh 10-20 g of prepared soil into a glass beaker or flask.
-
Internal Standard: Spike the sample with an internal standard.
-
Solvent Addition: Add 50 mL of an appropriate solvent (e.g., hexane or hexane/acetone mixture).
-
Sonication: Place the beaker in an ultrasonic bath or use a sonicator probe. Extract for 15-30 minutes. It is crucial to monitor the temperature of the water bath to prevent the loss of semi-volatile compounds.
-
Extraction Cycles: For exhaustive extraction, especially for low-concentration samples, the process should be repeated two to three times with fresh solvent.[3]
-
Separation: After sonication, allow the sediment to settle. Decant the solvent extract. If necessary, centrifuge or filter the extract to remove particulates.
-
Combine and Concentrate: Combine the extracts from all cycles and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Workflow for Soil Extraction
Caption: Workflow for this compound extraction from water.
SECTION 3: ANALYSIS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS)
Principle: GC-MS is the gold standard for the analysis of semi-volatile compounds like this compound. [10]The gas chromatograph separates the components of the extract based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides excellent separation for alkanes. |
| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace-level analysis. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the C19 alkane without thermal degradation. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates analytes with different boiling points. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas for transporting analytes through the column. |
| MS Ionization | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Scan Mode | Selected Ion Monitoring (SIM) | For target analysis, monitoring characteristic ions (e.g., m/z 57, 71) increases sensitivity and selectivity. |
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the data, a rigorous quality control (QC) system must be implemented:
-
Internal Standards (IS): An isotopically labeled analog (e.g., deuterated nonadecane) or a similar, non-native compound should be spiked into every sample before extraction. The recovery of the IS provides a measure of the efficiency of the entire analytical process for each specific sample.
-
Method Blanks: An analyte-free matrix (e.g., purified sand for soil, reagent water for water) is extracted and analyzed alongside the samples to check for contamination from solvents, glassware, or the instrument.
-
Matrix Spikes (MS/MSD): A known quantity of this compound is added to a duplicate sample to assess matrix effects (i.e., interference from other components in the sample) on the extraction efficiency and analyte recovery.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte is analyzed with each batch to verify the accuracy and precision of the method independent of matrix effects.
References
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U.S. EPA. (2007). Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). [Link]
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U.S. EPA. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). [Link]
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U.S. EPA. (1998). Method 3535A: Solid-Phase Extraction (SPE). [Link]
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U.S. EPA. (2007). Method 3545A (SW-846): Pressurized Fluid Extraction (PFE). [Link]
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U.S. EPA. 3535A: Solid-phase extraction for organic analytes. [Link]
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U.S. EPA. (1998). Method 3535A (SW-846): Solid-Phase Extraction. [Link]
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EUROLAB. EPA 3550C Ultrasonic Process, Standard Test for Extraction Solvent of Sample Matrix. [Link]
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U.S. EPA. (2016). Method 3535A (SW-846): Solid-Phase Extraction (SPE) | Homeland Security Research. [Link]
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Amptius. EPA Method 3545A Instrumentation Guide. [Link]
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U.S. EPA. (n.d.). SW-846 Test Method 3550C: Ultrasonic Extraction. [Link]
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Hoffman, A. M., et al. (2021). Transformation of n-alkanes from plant to soil: a review. SOIL, 7(1), 29-43. [Link]
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Carnahan, A. M., et al. (2012). Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE). The Journal of Wildlife Management, 76(7), 1489-1494. [Link]
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Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
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Arizona State University. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. [Link]
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High-Resolution GC for the Definitive Separation of 2-Methyloctadecane Isomers: An Application Note and Protocol
Introduction
The precise separation and identification of structurally similar isomers present a significant analytical challenge across various scientific disciplines, including entomology, petroleum geochemistry, and pharmaceutical development. 2-Methyloctadecane, a branched-chain alkane, and its isomers are components of insect cuticular hydrocarbons (CHCs), which play crucial roles in chemical communication, species recognition, and preventing desiccation.[1] In other fields, the isomeric profile of hydrocarbons can serve as a fingerprint for source identification or to understand complex chemical processes. Due to their identical molecular weights and similar physicochemical properties, the chromatographic separation of these isomers demands a high-resolution approach.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-resolution gas chromatography (GC) methodology for separating this compound from its other C19 branched-alkane isomers. The protocol leverages the principles of non-polar stationary phase chemistry and optimized temperature programming, coupled with mass spectrometry (MS) for unambiguous identification.
Principles of Separation
The separation of alkane isomers by gas chromatography on a non-polar stationary phase is primarily governed by the boiling points of the analytes.[2] Generally, for isomers with the same carbon number, the elution order is inversely related to the degree of branching and the compactness of the molecule.[3] Increased branching lowers the boiling point of an alkane. Consequently, more highly branched isomers will elute earlier from a non-polar GC column than their less branched or linear counterparts. For instance, this compound is expected to elute before n-nonadecane. The subtle differences in the boiling points among the various methyl-branched isomers of octadecane necessitate a high-resolution capillary column and a precisely controlled temperature program to achieve baseline separation.
Materials and Methods
This section details the recommended instrumentation, consumables, and reagents for the successful separation of this compound isomers.
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 7890B GC system or an equivalent instrument equipped with a split/splitless inlet and electronic pressure control.
-
Mass Spectrometer: An Agilent 5977A MSD or a similar mass selective detector.[3]
-
GC Column: A non-polar capillary column is crucial for this separation. A (5%-Phenyl)-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.[2][4]
-
Syringes: Appropriate syringes for sample and standard injection.
Reagents
-
Carrier Gas: Helium (99.999% purity or higher).
-
Solvents: High-purity hexane or dichloromethane for sample dilution.[1][6]
-
Standards: A certified reference standard of this compound. If available, standards of other methyloctadecane isomers (e.g., 3-methyloctadecane, 4-methyloctadecane) are beneficial for peak identification confirmation.
-
n-Alkane Standard Mixture: A mixture of linear alkanes (e.g., C10-C24) for the determination of Kovats Retention Indices (RI).[5]
Experimental Protocol
A detailed, step-by-step methodology for the GC-MS analysis of this compound isomers is provided below.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For the analysis of insect cuticular hydrocarbons, a common source of this compound, a simple solvent extraction is often sufficient.
-
Place the sample (e.g., a single insect or a specific body part) into a 2 mL glass vial.
-
Add 350 µL of hexane to the vial to fully submerge the sample.[1]
-
Allow the extraction to proceed for 10-15 minutes at room temperature.[1]
-
Carefully transfer the hexane extract to a clean autosampler vial insert.
-
Evaporate the solvent under a gentle stream of nitrogen until dryness.
-
Reconstitute the dried extract in a known volume of hexane (e.g., 30 µL) prior to GC-MS analysis.[1]
-
For quantitative analysis, a suitable internal standard should be added to the sample before injection.
For samples in a liquid matrix with minimal interference, a direct dilution with hexane to a final concentration of approximately 10-100 µg/mL is recommended.[3][6]
GC-MS Instrumentation and Conditions
The following table summarizes the optimized GC-MS parameters for the high-resolution separation of this compound isomers.
| Parameter | Setting | Rationale |
| Injector | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 50 °C | A low starting temperature to focus the analytes at the head of the column. |
| Initial Hold Time | 2 min | Ensures all injected sample is transferred to the column. |
| Ramp 1 | 25 °C/min to 200 °C | A faster initial ramp to quickly elute lower boiling point compounds.[1] |
| Ramp 2 | 3 °C/min to 260 °C | A slower ramp rate in the elution range of C19 alkanes to maximize separation of isomers.[1] |
| Ramp 3 | 20 °C/min to 320 °C | A final rapid ramp to elute any high-boiling compounds and clean the column.[1] |
| Final Hold Time | 5 min | Ensures the column is ready for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[5] |
| Ionization Energy | 70 eV | Standard energy for generating characteristic mass spectra.[1] |
| Mass Scan Range | 40 - 500 amu | Covers the expected mass range of the analytes and their fragments.[1] |
| Source Temperature | 230 °C | Standard source temperature for good sensitivity. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks of interest by comparing their retention times with those of the injected standards.
-
Mass Spectral Confirmation: Confirm the identity of each isomer by comparing its acquired mass spectrum with a reference library such as the NIST Mass Spectral Library.[7]
-
Kovats Retention Index (RI) Calculation: For enhanced confidence in identification, calculate the Kovats Retention Index for each isomer. This requires a separate analysis of a homologous series of n-alkanes under the identical GC conditions.[5] The RI value for this compound on a standard non-polar column is approximately 1864.[8]
Results and Discussion
Chromatographic Separation
The optimized temperature program is designed to provide sufficient separation between the various methyloctadecane isomers. The initial faster ramp quickly moves through the region of more volatile compounds, while the slower ramp rate in the expected elution window of the C19 isomers allows for greater interaction with the stationary phase, thereby enhancing resolution.[9][10] The final rapid ramp and hold period ensure that any heavier compounds are eluted, preventing column bleed and carryover in subsequent analyses.
Mass Spectral Fragmentation
Electron ionization of branched alkanes like this compound results in characteristic fragmentation patterns.[5] A key feature is the preferential cleavage at the branching point, which leads to the formation of more stable secondary carbocations.[7] For this compound, significant fragments would be expected from the loss of a methyl group (M-15) and a hexadecyl radical, as well as other characteristic alkane fragments. The mass spectrum serves as a molecular fingerprint that aids in the definitive identification of the isomer.[5]
Workflow and Visualization
The overall workflow for the high-resolution GC-MS analysis of this compound isomers is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of this compound isomers.
Conclusion
The methodology presented in this application note provides a robust and reliable approach for the high-resolution separation and identification of this compound isomers. The combination of a non-polar capillary GC column with a carefully optimized temperature program allows for the effective separation of these structurally similar compounds. The use of mass spectrometry provides definitive confirmation of their identity through characteristic fragmentation patterns and library matching. This detailed protocol serves as a valuable resource for researchers and scientists working in fields where the precise analysis of branched-chain alkanes is critical.
References
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Martin, J., et al. (2022). Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies. Scientific Reports, 12(1), 3249. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]
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Sun, T., et al. (2018). Performance of palm fibers as stationary phase for capillary gas chromatographic separations. RSC Advances, 8(60), 34369–34376. Retrieved from [Link]
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Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science, 9, 786941. Retrieved from [Link]
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Trinklein, T. J., et al. (2017). Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography. Analytical Chemistry, 89(17), 9395–9402. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Golebiowski, M., & Bogus, M. (2009). Gas Chromatographic Analysis of Plant and Insect Surface Compounds: Cuticular Waxes and Terpenoids. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. InTech. Retrieved from [Link]
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Chromacadamia. (2015). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
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Mpuru, S. (2013). Sample Preparation for Analyses of Cuticular Hydrocarbons as Semiochemicals. Journal of the Mass Spectrometry Society of Japan, 61(1), 3–9. Retrieved from [Link]
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Application Note: Advanced Functionalization Strategies for the Derivatization and Enhanced Detection of Branched Alkanes
Introduction: The Analytical Challenge of Branched Alkanes
Branched alkanes are fundamental structures in petroleum products, lubricants, environmental samples, and are increasingly relevant in drug development as robust, non-polar scaffolds. However, their analysis presents a significant challenge for researchers. Composed solely of strong, non-polar C–C and C–H bonds, these saturated hydrocarbons lack the functional groups that are typically exploited for detection and separation.[1] This inherent chemical inertness leads to several analytical hurdles:
-
Poor Ionization Efficiency: In mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), alkanes do not readily form ions, resulting in extremely low sensitivity.
-
Limited Chromatographic Selectivity: While gas chromatography (GC) is the standard method for separation, the vast number of structurally similar isomers with close boiling points makes achieving baseline resolution difficult.[2][3]
-
Lack of Chromophores/Fluorophores: Branched alkanes do not possess moieties that absorb UV-Vis or fluoresce, precluding the use of highly sensitive optical detectors common in liquid chromatography.
-
Inapplicability of Standard Derivatization: Classical derivatization techniques, which are cornerstones of analytical chemistry for improving volatility and detectability, universally fail for alkanes.[4] These methods, such as silylation, acylation, and alkylation, require active hydrogen atoms on heteroatoms (e.g., in -OH, -NH2, -COOH groups) to proceed.[4] Branched alkanes have no such reactive sites.
To overcome these limitations, a paradigm shift is required: from attempting direct derivatization to first introducing a reactive "handle" onto the inert alkane backbone. This application note details advanced C–H bond functionalization strategies that serve as a gateway to derivatization, enabling improved chromatographic behavior and significantly enhanced detection for this challenging class of molecules.
The Path Forward: C–H Bond Functionalization as a Prerequisite for Derivatization
The core principle is to selectively cleave a stable C–H bond and replace it with a functional group (X), transforming the non-polar alkane into a more analytically tractable molecule.[5] This process, known as C–H activation or functionalization, has emerged from the field of synthetic chemistry and offers powerful solutions for analytical applications.[6]
The overall workflow involves two conceptual steps:
-
Functionalization: An inert C–H bond on the branched alkane is converted into a C-X bond (e.g., C-Halogen, C-O, C-B).
-
Derivatization (or Direct Detection): The newly introduced functional group either serves as a reactive site for subsequent, traditional derivatization or is itself a feature that enhances detectability.
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Application Note & Protocol: Synthesis of High-Purity 2-Methyloctadecane for Research Applications
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of high-purity 2-methyloctadecane, a branched-chain alkane critical for various research applications, including its use as a calibration standard, in lubricant studies, and as a model compound in petrochemical research. We present two robust synthetic pathways: a Grignard coupling approach and a Wittig olefination followed by catalytic hydrogenation. Detailed, step-by-step protocols are provided for each method, alongside rigorous purification strategies and analytical techniques for quality control. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require access to this high-purity compound.
Introduction: The Scientific Case for High-Purity this compound
Long-chain alkanes and their isomers are fundamental building blocks in organic and materials chemistry. This compound (C₁₉H₄₀), a saturated hydrocarbon, possesses unique physical properties due to its branched structure, influencing its boiling point, viscosity, and density compared to its linear counterpart, nonadecane.[1] Access to a high-purity source of this compound is essential for establishing accurate physical property databases, creating reliable analytical standards for gas chromatography-mass spectrometry (GC-MS), and investigating the structure-property relationships in lubricants and fuels.
The synthesis of a single, high-purity long-chain alkane isomer is non-trivial. Commercial sources are often mixtures of isomers derived from petroleum fractionation.[2][3] Therefore, targeted chemical synthesis is the only reliable method to obtain a single, well-characterized isomer for research purposes. The challenge lies in creating the specific carbon-carbon bond at the desired position and ensuring the complete removal of starting materials, by-products, and any isomeric impurities. This guide details two effective strategies to overcome these challenges.
Overview of Synthetic & Purification Workflow
The successful synthesis of high-purity this compound requires a multi-stage approach encompassing synthesis, purification, and rigorous characterization. The general workflow is designed to ensure the final product meets the stringent purity requirements for advanced research.
Caption: Synthetic scheme for Pathway A (Grignard Coupling).
Pathway B: Wittig Olefination & Hydrogenation
The Wittig reaction is a powerful and highly specific method for creating carbon-carbon double bonds, converting a carbonyl group into an alkene. [4][5]This pathway involves the reaction of heptadecanal with a phosphonium ylide (Wittig reagent) to form 2-methyloctadec-1-ene. The resulting alkene is then catalytically hydrogenated to the final saturated alkane.
Causality: The Wittig reaction's reliability stems from the irreversible formation of the highly stable triphenylphosphine oxide by-product, which drives the reaction to completion. [6]The location of the double bond is precisely controlled, avoiding the formation of isomeric alkenes that can occur in elimination reactions. [7]Subsequent catalytic hydrogenation is a clean and efficient method for saturating the double bond. [8][9]
Caption: Synthetic scheme for Pathway B (Wittig Olefination).
Detailed Experimental Protocols
Mandatory Safety Note: All manipulations involving Grignard reagents, n-butyllithium, and pyrophoric catalysts like Palladium on Carbon (Pd/C) must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox). [10][11]Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves. [12][13]
Protocol 1: Synthesis via Grignard Coupling (Pathway A)
Step 1.1: Preparation of Heptadecylmagnesium Bromide
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen. [14][15]2. Add magnesium turnings (1.2 eq.) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromoheptadecane (1.0 eq.) in anhydrous diethyl ether or THF. [12]4. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or cloudiness), add a small crystal of iodine or gently warm the flask. [15]5. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 1.2: Reaction with Acetone
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of dry acetone (1.1 eq.) in anhydrous ether dropwise via the dropping funnel. Maintain the temperature below 10 °C. The reaction is exothermic. [16]3. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
Step 1.3: Workup and Dehydration
-
Slowly quench the reaction by pouring it over a mixture of ice and saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-2-octadecanol.
-
Set up the crude alcohol for dehydration by adding a catalytic amount of sulfuric acid and heating to induce elimination of water. Collect the alkene product via distillation.
Step 1.4: Hydrogenation
-
Dissolve the alkene mixture from the previous step in ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%). Caution: Pd/C can be pyrophoric and should be handled with care. [17]3. Purge the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the crude this compound.
Protocol 2: Synthesis via Wittig Olefination (Pathway B)
Step 2.1: Preparation of the Wittig Reagent
-
In a flame-dried, nitrogen-flushed flask, suspend ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. A deep red or orange color indicates the formation of the ylide. [5]4. Stir the mixture at room temperature for 1 hour.
Step 2.2: Wittig Reaction
-
Cool the ylide solution back to 0 °C.
-
Add a solution of heptadecanal (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product contains 2-methyloctadec-1-ene and triphenylphosphine oxide. The latter can be partially removed by precipitation from a non-polar solvent like hexane.
Step 2.3: Hydrogenation
-
Follow the procedure outlined in Step 1.4 to hydrogenate the crude 2-methyloctadec-1-ene to the target alkane.
Purification of this compound
Achieving high purity requires the removal of unreacted starting materials, by-products (e.g., triphenylphosphine oxide), and any side products.
| Method | Principle | Application Notes |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. [18][19] | Essential for long-chain alkanes which have high boiling points and may decompose at atmospheric pressure. [20]A good vacuum (<1 mmHg) and a fractionating column are required. Collect fractions over a narrow temperature range. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Use a non-polar stationary phase like silica gel. Elute with a non-polar solvent such as hexane. This is particularly effective for removing polar impurities like triphenylphosphine oxide. [21] |
| Urea Adduction | Selective crystallization of linear n-alkanes away from branched isomers. [22] | While effective for removing linear alkane impurities, this method is not suitable for separating branched isomers from each other. It is best used if contamination with linear alkanes is suspected. |
Analytical Characterization for Quality Control
Confirmation of identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Results for this compound | Reference |
| GC-MS | A single major peak with the correct retention time. Mass spectrum showing a molecular ion (M⁺) at m/z = 268.4 and characteristic fragmentation patterns for a branched alkane. | [1][23] |
| ¹H NMR | Signals corresponding to: a doublet for the two terminal methyl groups (CH₃)₂, a multiplet for the single CH proton, a broad multiplet for the long chain of CH₂ groups, and a triplet for the terminal CH₃ group. | [24][25] |
| ¹³C NMR | Unique signals for each carbon environment, confirming the branched structure. | [1] |
| FT-IR | Strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. Absence of peaks for C=C (around 1640 cm⁻¹) or O-H (around 3300 cm⁻¹) bonds, confirming complete hydrogenation and absence of alcohol impurity. | [26][27][28] |
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Use of 2-Methyloctadecane in pheromone and allelochemical research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyloctadecane in the study of chemical communication. This document provides a detailed exploration of its role as a pheromone and its potential as an allelochemical, complete with robust protocols and methodologies.
Introduction: The Chemical Ecology of this compound
This compound (C₁₉H₄₀) is a branched-chain alkane, a class of saturated hydrocarbons that are integral components of the cuticular wax layer of many insects.[1] Beyond their primary role in preventing desiccation, these cuticular hydrocarbons have evolved to become critical mediators of chemical communication.[1] this compound and its unsaturated derivatives have been identified as key semiochemicals—information-bearing chemicals used in interactions between organisms. This guide focuses on its dual potential role in intraspecific communication as a pheromone and in interspecific interactions as an allelochemical.
Understanding the synthesis, perception, and behavioral effects of this compound is crucial for developing targeted and environmentally benign pest management strategies, as well as for unraveling the complex chemical language that governs ecosystems.[2][3][4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1560-88-9 | NIST[6] |
| Molecular Formula | C₁₉H₄₀ | PubChem[5] |
| Molecular Weight | 268.52 g/mol | NIST[6] |
| Type | Branched-chain alkane | PubChem[5] |
Part 1: this compound Derivatives as Lepidopteran Sex Pheromones
Application Note: A Key to Mate Recognition in Lymantria
Derivatives of this compound are significant sex pheromones for several moth species in the genus Lymantria, which includes notable forest defoliators. For instance, 2-methyl-(Z)-7-octadecene is the sex pheromone for both Lymantria lucescens and Lymantria serva.[7] Similarly, (7Z,9E)-2-methyl-7,9-octadecadiene has been identified as the sex pheromone of Lymantria bantaizana.[8] In these species, the female releases the pheromone to attract males for mating. The specificity of the signal is encoded in the precise chemical structure, including the position and stereochemistry of the double bonds. The identification and synthesis of these compounds are paramount for monitoring and controlling populations of these pest insects.[9]
Protocol 1: Identification and Validation of this compound-based Pheromones
This protocol outlines the comprehensive workflow for identifying an unknown this compound derivative as a sex pheromone from a target insect species.
Pillar of Trustworthiness: This multi-step validation process, combining chemical analysis with behavioral assays, ensures that the identified compound is unequivocally the behaviorally active agent.
-
Insect Rearing: Rear virgin female insects under controlled conditions to ensure pheromone production is at its peak.
-
Gland Dissection: During the peak calling period (typically determined by observation), carefully dissect the pheromone glands from 20-30 virgin females.
-
Solvent Extraction: Immerse the dissected glands in a clean, conical vial containing 100 µL of high-purity hexane for 30 minutes.
-
Concentration: Carefully remove the glands. The resulting extract contains the pheromone and can be concentrated under a gentle stream of nitrogen if necessary.
The causality behind this step is to isolate which of the many compounds in the extract elicits a response from the male insect's antenna.
-
System Setup: A gas chromatograph is coupled with an electroantennographic detector. The GC column effluent is split, with one part going to the Flame Ionization Detector (FID) and the other to a purified and humidified airstream flowing over a male insect's antenna.
-
Analysis: Inject 1-2 µL of the gland extract. The FID will produce a chromatogram of all volatile compounds, while the EAD system records any depolarization of the antennal membrane (a nerve impulse) in real-time.
-
Identification of Active Peaks: Any peak on the FID chromatogram that corresponds with a simultaneous EAD response is considered a candidate pheromone component.[7][8]
-
Analysis: Analyze the gland extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Mass Spectrum: Obtain the mass spectrum of the EAD-active peak. The fragmentation pattern provides critical information about the molecular weight and structure, such as the position of the methyl branch.
-
Retention Index Calculation: Determine the Kovats retention index of the active peak on multiple GC columns of different polarities (e.g., DB-5, DB-23).[7] Comparing these indices with known standards helps to confirm the structure.
-
Synthesis: Obtain a high-purity synthetic standard of the candidate compound, (e.g., 2-methyl-(Z)-7-octadecene).
-
Y-Tube Olfactometer Assay:
-
Place a single male moth at the base of a Y-shaped glass tube.
-
Introduce a purified airstream into both arms. One arm (treatment) contains the synthetic pheromone on a filter paper, while the other (control) contains only the solvent.
-
Record the moth's choice of arm and the time spent in each. A statistically significant preference for the treatment arm indicates attraction.
-
-
Field Trapping:
-
Deploy traps in the natural habitat of the insect.
-
Bait traps with slow-release lures containing the synthetic pheromone at various concentrations.[3] Use control traps baited with solvent only.
-
Monitor the traps regularly and count the number of male moths captured. Significantly higher captures in the baited traps confirm the compound's function as a sex attractant in the field.[7][8]
-
Part 2: this compound as a Potential Allelochemical
Application Note: Exploring Kairomonal Roles in Predator-Prey Dynamics
Allelochemicals are semiochemicals that mediate interactions between different species.[10][11][12] A kairomone is a type of allelochemical that benefits the receiver but not the emitter.[13][14] For example, a predator might eavesdrop on the pheromones or cuticular hydrocarbons of its prey to locate it. While specific research identifying this compound as a kairomone is limited, its presence as a cuticular hydrocarbon on many insects makes it a plausible candidate for such interactions.[1][15] Predators that specialize on certain insect species may evolve to recognize these compounds as reliable cues for prey presence.[14] Investigating this requires a different set of bioassays focused on the behavior of the receiving species (the predator).
Protocol 2: Bioassay for Investigating Kairomonal Effects
This protocol provides a framework for testing the hypothesis that a predator or parasitoid uses this compound as a kairomone to locate its prey or host.
Pillar of Expertise: The choice of a multi-choice olfactometer and the inclusion of various controls are critical for dissecting a complex behavioral response and attributing it specifically to the test compound.
-
Predator Rearing: Rear the candidate predator or parasitoid in a controlled environment. Ensure they are naive to the specific chemical cue to avoid learned responses. A period of starvation may be necessary to motivate foraging behavior.
-
Compound Dilution: Prepare a serial dilution of high-purity this compound in a suitable solvent (e.g., hexane or paraffin oil) to test for a dose-dependent response. Concentrations should reflect physiologically relevant amounts found on the prey.
-
Apparatus: Use a four-arm olfactometer, which allows for the simultaneous presentation of multiple choices and provides a more complex and naturalistic environment than a Y-tube.
-
Setup:
-
Arm 1 (Treatment): A filter paper treated with a specific concentration of this compound.
-
Arm 2 (Prey Control): A filter paper with extract from the prey's cuticle (a positive control).
-
Arm 3 (Solvent Control): A filter paper with the solvent alone (a negative control).
-
Arm 4 (Blank Control): An empty filter paper.
-
-
Procedure: Introduce a single predator into the central chamber. Allow it to acclimatize, then start the purified airflow through each arm.
-
Data Collection: Record the first choice of arm, the total time spent in each arm, and the locomotor activity over a 10-15 minute period.[16]
-
Statistical Test: Use appropriate statistical tests to analyze the data. A Chi-square test can be used to analyze the first-choice data. For time-allocation data, a non-parametric test like the Friedman test followed by post-hoc comparisons is suitable.
-
Interpretation: A significant preference for the arm containing this compound, comparable to the preference for the natural prey extract and significantly higher than for the controls, would support the hypothesis that it functions as a kairomone.
Part 3: Foundational Methodologies
Protocol 3: Purification of this compound
-
Source: Start with commercially available this compound or a crude synthetic product.[19]
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel that has been activated by heating at 120°C for 4 hours.
-
Mobile Phase: Use a non-polar solvent like n-hexane.
-
Procedure: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column. Elute the compound with hexane. Since alkanes have very low polarity, they will elute quickly. This step is effective at removing more polar impurities like oxidation products.[20]
-
Fraction Collection: Collect small fractions and analyze them using GC-MS to identify the purest fractions.
-
-
Purity Verification (GC-MS):
-
Method: Run the purified sample on a high-resolution capillary GC column (e.g., DB-5ms).
-
Confirmation: A single, sharp peak with the correct mass spectrum (m/z corresponding to fragments of this compound) indicates high purity. Quantify purity by integrating the peak area relative to any minor impurity peaks.
-
Protocol 4: Quantitative Analysis by GC-MS (SIM Mode)
This protocol is for the precise quantification of this compound in biological or environmental samples.
-
Sample Preparation: Use a standardized extraction method (e.g., solvent extraction) appropriate for your matrix.[21] Add a known amount of an internal standard (e.g., a deuterated analog or a different chain-length alkane like eicosane) to the sample prior to extraction.
-
GC-MS Setup:
-
Injector: Splitless injection at 280°C.
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[22]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
MS Detector: Operate in Electron Ionization (EI) mode.
-
-
Selected Ion Monitoring (SIM): Instead of scanning all masses, program the MS to only monitor a few characteristic ions for this compound (e.g., m/z 43, 57, 71) and the internal standard. This dramatically increases sensitivity and selectivity.[22][23]
-
Quantification:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Analysis: Run the standards and samples.
-
Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration for the standards to create a calibration curve. Use the equation from this curve to determine the concentration of this compound in the unknown samples.
-
References
-
Gries, G., et al. (2005). (7Z,9E)-2-methyl-7,9-octadecadiene: a sex pheromone component of Lymantria bantaizana. Journal of Chemical Ecology. Available at: [Link]
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Gries, G., et al. (2002). 2-Methyl-(Z)-7-octadecene: sex pheromone of allopatric Lymantria lucescens and L. serva. Journal of Chemical Ecology. Available at: [Link]
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El-Sayed, A.M. (2026). The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]
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Dicke, M., & Sabelis, M. W. (1990). Isolation and identification of volatile kairomone that affects acarine predator-prey interactions Involvement of host plant in its production. Journal of Chemical Ecology. Available at: [Link]
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Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]
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USDA Agricultural Marketing Service. (2012). Pheromones. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Pola, M., et al. (2013). Kairomones – important substances in interspecific communication in vertebrates: a review. Veterinarni Medicina. Available at: [Link]
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Blomquist, G. J., & Dillwith, J. W. (1985). Chemical ecology and biochemistry of insect hydrocarbons. Comprehensive Insect Physiology, Biochemistry and Pharmacology. Available at: [Link]
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Huff, J., et al. (2007). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives. Available at: [Link]
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Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology. Available at: [Link]
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Patsnap. (2025). 2-Methylpentane's Impact on Pheromone Dispersion in Biological Studies. Patsnap Eureka. Available at: [Link]
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Raposo, C., et al. (2011). Prey sex pheromone as kairomone for a new group of predators (Coleoptera: Dasytidae, Aplocnemus spp.) of pine bast scales. Chemoecology. Available at: [Link]
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Lopez-Gejo, J., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. Journal of Micro/Nanolithography, MEMS, and MOEMS. Available at: [Link]
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Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement. Available at: [Link]
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Ślusarczyk, M., & Pijanowska, J. (2019). On the different role of alarm substances and fish kairomones in diapause induction in a freshwater planktonic crustacean. Scientific Reports. Available at: [Link]
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Guo, H., et al. (2024). Semiochemicals Used by Insect Parasitoids and Hyperparasitoids in Complex Chemical Environments and Their Application in Insect Pest Management. Insects. Available at: [Link]
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Duke, S. O., et al. (2010). Natural Toxins for Use in Pest Management. Toxins. Available at: [Link]
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Kong, C.-H., & Xuan, T. D. (2021). Allelochemicals and Signaling Chemicals in Plants. Plants. Available at: [Link]
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Fujii, Y. (2003). Allelopathy in the natural and agricultural ecosystems and isolation of potent allelochemicals from Velvet bean (Mucuna pruriens) and Hairy vetch (Vicia villosa). Biological Sciences in Space. Available at: [Link]
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Aldrich, J. R. (1988). Chemical Ecology Of The Heteroptera. In Chemical Ecology of the Heteroptera. Available at: [Link]
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Kong, C.-H., & Xuan, T. D. (2021). Allelochemicals and Signaling Chemicals in Plants. Plants. Available at: [Link]
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Kim, J., et al. (2022). A Ten-Minute Bioassay to Test Metal Toxicity with the Freshwater Flagellate Euglena agilis. Toxics. Available at: [Link]
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Adja, A. N., et al. (2023). Use of Selected Chemical and Biological Insecticides to Control Lepidopteran Pests of Maize Fields in Central Côte d'Ivoire. Journal of Agricultural Science. Available at: [Link]
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Kato-Noguchi, H. (2020). Isolation and identification of allelochemicals and their activities and functions. Journal of Pesticide Science. Available at: [Link]
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Brack, W. (2018). A Unifying Review of Bioassay-Guided Fractionation, Effect-Directed Analysis and Related Techniques. Molecules. Available at: [Link]
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Konig, U., et al. (2019). Integrating bioassays, chemical analysis and in silico techniques to identify genotoxicants in surface water. Water Research. Available at: [Link]
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Lopez-Gejo, J., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm: Requirements for removal of oxygen. Journal of Micro/Nanolithography, MEMS, and MOEMS. Available at: [Link]
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d'Angelo, J., et al. (1988). (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses. Available at: [Link]
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Palma, P., et al. (2005). Assessing Dimethoate Contamination in Temperate and Tropical Climates: Potential Use of Biomarkers in Bioassays With Two Chironomid Species. Archives of Environmental Contamination and Toxicology. Available at: [Link]
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Goryunov, E. I., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of 2-Methyloctadecane and its Isomers in GC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) separation of 2-Methyloctadecane and its structurally similar isomers. Co-elution of these branched alkanes is a common analytical hurdle due to their similar boiling points and polarities. This resource provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve baseline separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its isomers so difficult to separate by GC?
The primary challenge in separating this compound and its isomers, such as 3-Methyloctadecane, 4-Methyloctadecane, etc., lies in their subtle structural differences. Since they are all saturated hydrocarbons with the same molecular weight, their boiling points are very close. Standard non-polar GC columns, which separate compounds primarily based on boiling point, often fail to resolve these isomers, leading to co-elution.[1][2][3] The elution order on these columns generally follows the degree of branching, with more branched isomers typically having slightly lower boiling points and thus eluting earlier. However, the difference is often insufficient for complete separation.
Q2: I'm seeing a single, broad, or shouldered peak where I expect to see multiple isomer peaks. What is the first step in troubleshooting this?
When you observe a peak that is broader than expected or has a shoulder, it is a strong indication of co-elution.[4] The first step is to confirm that your GC system is performing optimally. This involves checking for and addressing any potential issues that could contribute to peak broadening, such as leaks in the injector, a poorly installed column, or contamination.[5][6]
If the system is functioning correctly, the next step is to focus on the chromatographic method itself. The initial and most impactful parameter to adjust is the oven temperature program.[7][8][9] A slow temperature ramp rate is often key to improving the separation of closely eluting compounds.[7]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This guide provides a systematic workflow for developing a robust GC method to separate this compound and its isomers.
Step 1: Confirming Co-elution with Mass Spectrometry
If you are using a mass spectrometer (MS) as your detector, you have a powerful tool to diagnose co-elution even when chromatographic separation is not perfect.
-
Protocol for Verifying Co-elution with GC-MS:
-
Acquire Data Across the Peak: Ensure your MS is scanning across the entire width of the suspect peak.
-
Examine Mass Spectra: Extract and compare the mass spectra from the leading edge, apex, and tailing edge of the peak.
-
Look for Spectral Differences: If the mass spectra change across the peak, it's a clear indication of multiple components co-eluting.[4] Branched alkanes like this compound often produce characteristic fragmentation patterns, with prominent ions resulting from cleavage at the branch point.[10][11] Variations in the relative abundances of these fragment ions across the chromatographic peak can reveal the presence of different isomers.
-
Step 2: Optimizing GC Parameters
If co-elution is confirmed, the next step is to systematically optimize your GC method. The resolution of chromatographic peaks is governed by efficiency, selectivity, and retention.[12][13]
Temperature programming is a critical tool for separating compounds with a wide range of boiling points and for resolving closely eluting isomers.[7][8][9][14][15]
-
Initial Temperature: A lower initial oven temperature can improve the resolution of early eluting peaks.[7][15]
-
Ramp Rate: A slower temperature ramp rate (e.g., 1-5 °C/min) increases the interaction time of the analytes with the stationary phase, often enhancing separation.[7]
-
Isothermal Holds: Introducing a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[7]
-
Experimental Protocol for Temperature Program Optimization:
-
Scouting Run: Start with a generic temperature program, such as an initial temperature of 50°C, ramping at 10°C/min to 300°C.[16]
-
Iterative Refinement:
-
If isomers are co-eluting, decrease the ramp rate in increments of 2°C/min.
-
If the peaks are broad, try lowering the initial temperature.
-
Observe the effect on resolution and adjust accordingly.
-
-
Optimizing the carrier gas flow rate can enhance column efficiency. Each column has an optimal linear velocity at which it will deliver the maximum number of theoretical plates.
-
Protocol for Optimizing Linear Velocity:
-
Determine Optimal Velocity: Consult the column manufacturer's guidelines for the optimal linear velocity for your carrier gas (typically Helium or Hydrogen).
-
Set Flow Rate: Adjust the carrier gas flow rate to achieve this optimal linear velocity.
-
Evaluate Resolution: Analyze your sample at this flow rate and observe the impact on peak resolution.
-
Step 3: GC Column Selection
The choice of the GC column, specifically the stationary phase, is the most critical factor for a successful separation.[2][17][18][19] For separating alkane isomers, the selectivity of the stationary phase is paramount.[20][21][22][23]
While standard non-polar phases like 100% dimethylpolysiloxane (e.g., DB-1, Rxi-1ms) are common for hydrocarbon analysis, they may not provide sufficient selectivity for branched isomers.[24] Consider columns with slightly different selectivities.
-
Mid-Polar Phases: Stationary phases with a low percentage of phenyl substitution (e.g., 5% phenyl-methylpolysiloxane like DB-5, Rtx-5MS) can offer different selectivity due to π-π interactions, which may help resolve branched alkanes.[1]
-
Specialty Phases: For very challenging separations, consider columns with unique stationary phases, such as those designed for detailed hydrocarbon analysis or even liquid crystal stationary phases, which are known for their ability to separate isomers based on molecular shape.[25]
| Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |
| (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust performance for high boilers.[1] | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1] |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness for active compounds. | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[1] |
| Ionic Liquid Columns | Unique selectivity for separating positional and geometrical isomers.[26] | Variable | Complex isomer separations, fatty acid methyl esters.[26] |
Increasing column length or decreasing the internal diameter can enhance resolution.[7][12]
-
Longer Columns (e.g., 60 m or 100 m): Provide more theoretical plates, leading to better separation, but at the cost of longer analysis times.
-
Narrower Internal Diameter (e.g., 0.18 mm or 0.15 mm): Increases efficiency and can lead to sharper peaks and better resolution.[12][13] However, these columns have lower sample capacity.[12]
Step 4: Advanced Chromatographic Techniques
For the most challenging co-elution problems, advanced techniques may be necessary.
GCxGC is a powerful technique that couples two different columns in series to provide a significant increase in peak capacity and resolution.[27][28][29] This is particularly effective for complex mixtures like petroleum hydrocarbons where numerous isomers co-elute in a single-dimension separation.[30][31] The structured elution of compounds in a two-dimensional plot allows for the separation of compound classes and individual isomers that would otherwise overlap.[27][28]
-
How it Works: The effluent from the first column is trapped and then rapidly injected onto a second, shorter column with a different stationary phase.[27] This provides two dimensions of separation, often based on boiling point in the first dimension and polarity in the second.
Workflow and Logic Diagrams
References
- Benchchem. (n.d.). Navigating the Labyrinth of Long-Chains: A Guide to GC Columns for High Molecular Weight Branched Alkanes.
- Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Stepbio. (n.d.). GC Troubleshooting.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Benchchem. (n.d.). Resolving co-elution problems in chromatographic analysis of alkylphenols.
- AZoM. (2018). How GCxGC Increases Routine Laboratory Performance.
- LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- AZoM. (2018). Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory.
- Agilent. (n.d.). GC Troubleshooting Guide Poster.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- ACS Publications. (n.d.). Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances.
- LCGC International. (2019). GCxGC: From Research to Routine.
- Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography.
- Benchchem. (n.d.). A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separation.
- Chromatography Today. (2014). Optimisation of Column Parameters in GC.
- Concawe. (n.d.). An elution model to interpret GCxGC retention times of petroleum substances.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- LCGC International. (n.d.). Temperature Programmed GC: Why Are All Those Peaks So Sharp?.
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- LCGC International. (2017). The Secrets of Successful Temperature Programming.
- Chromatography Online. (2022). What is Temperature Programming in Gas Chromatography?.
- Restek. (n.d.). Impact of GC Parameters on The Separation.
- LCGC International. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- ResearchGate. (2025). Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by a General Solvation Equation Using Gradient Elution.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Benchchem. (2025). How 2-Methylpentane Alters Gas Chromatography Separation Techniques.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Doc Brown's Chemistry. (2025). C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis ....
- PubMed. (2010). Two Methods for the Separation of Monounsaturated Octadecenoic Acid Isomers.
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- ResearchGate. (2015). Can anyone suggest on GC method development and column to separate compunds like heptane, dodecane, heptadecane, octadecane and fatty acids ?.
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Technical Support Center: Enhancing Sensitivity for 2-Methyloctadecane Trace Analysis
Welcome to the technical support center for the trace analysis of 2-Methyloctadecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the sensitivity of their analytical methods. As Senior Application Scientists, we understand that detecting compounds at ultra-low concentrations requires a systematic and well-reasoned approach. This document provides in-depth, field-proven insights to help you overcome common challenges.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the analysis of this compound, a long-chain branched alkane (C19H40)[1][2].
Question 1: I am not seeing a peak for this compound, or the signal is barely above the noise. Where do I even begin to troubleshoot?
Answer:
When a target analyte is undetectable, a systematic approach is crucial to isolate the problem without introducing more variables. Jumping to change multiple parameters at once can obscure the root cause. We recommend a logical workflow starting from the detector and moving backward to the sample.
The first step is to differentiate between an instrument problem, a method problem, or a sample preparation problem.
Caption: Initial troubleshooting workflow for undetectable analyte signal.
Detailed Explanation:
-
Mass Spectrometer (MS) Performance: Before suspecting your sample or GC method, ensure the detector is functioning optimally. A successful tune report verifies voltages, mass calibration, and vacuum integrity. High levels of nitrogen (m/z 28) and water (m/z 18) can indicate a leak, which kills sensitivity.[3]
-
Sample Introduction: An injection of a standard at a concentration you know should be visible confirms the integrity of the autosampler, syringe, and inlet flow path. If you don't see this peak, the problem lies with the hardware, not the method's sensitivity.[4]
-
Method Parameters: The two most critical parameters for sensitivity are the inlet and detector settings. For trace analysis, the GC inlet must be in splitless mode to transfer the maximum amount of analyte to the column. The MS should be in Selected Ion Monitoring (SIM) mode , not Full Scan, to maximize dwell time on target ions.
-
Sample Preparation: If the instrument and method are sound, the issue likely lies in analyte loss during sample preparation. Spiking a blank matrix (e.g., deionized water) with a known amount of this compound and running it through your entire extraction process will quantify the recovery efficiency. Low recovery indicates a need to optimize this stage.
Question 2: My baseline is very noisy, which makes integrating my small peak impossible. What causes this and how can I improve my signal-to-noise ratio (S/N)?
Answer:
A high baseline or excessive noise directly impacts the limit of detection (LOD) by masking the analyte signal. The cause is often contamination or suboptimal instrument conditions.
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| High, Rising Baseline | Column Bleed: The stationary phase of the GC column is degrading, typically due to excessive temperature or oxygen exposure. | 1. Condition the column: Bake the column at its maximum isothermal temperature for 1-2 hours.[5] 2. Check for leaks: Oxygen entering the system rapidly degrades the column phase at high temperatures.[6] 3. Verify Max Temp: Ensure your method's maximum temperature does not exceed the column's limit. |
| Random Spikes/Noise | Contaminated Detector: The MS ion source or detector is dirty, causing random electrical spikes. | 1. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source, repeller, and lenses. A contaminated source is a common cause of erratic noise.[5] |
| Consistent "Ghost" Peaks | System Contamination: Contamination from the carrier gas, septa, liner, or previous injections. | 1. Check Carrier Gas: Ensure high-purity gas and functioning traps. Hydrocarbon impurities in the gas line can cause a noisy baseline.[3] 2. Replace Consumables: Replace the inlet liner and septum. A cored septum can continuously bleed material into the inlet.[6] 3. Bakeout the System: Set the inlet and oven to a high temperature (below the column limit) for several hours to purge contaminants. |
Question 3: How can I optimize my sample preparation to effectively concentrate this compound from a complex matrix?
Answer:
Sample preparation is arguably the most critical step for improving sensitivity in trace analysis. The goal is to selectively extract this compound from the matrix and concentrate it into a small volume of clean solvent. Given its properties (high molecular weight, non-polar, moderate volatility), several techniques are applicable.[7][8]
Caption: Decision tree for selecting a sample preparation technique.
For most applications involving complex matrices like biological fluids or environmental samples, Solid Phase Extraction (SPE) offers the best balance of concentration, cleanup, and reproducibility. A reverse-phase sorbent (like C18) is ideal for trapping the non-polar this compound from a polar sample matrix.
Experimental Protocol: Solid Phase Extraction (SPE) for this compound
-
Cartridge Selection: Choose a C18 (octadecyl) SPE cartridge. The sorbent mass depends on the sample volume.
-
Conditioning: Condition the cartridge by passing 5 mL of hexane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Causality: This activates the C18 chains and ensures they are properly wetted to interact with the aqueous sample. Do not let the sorbent go dry after this step.
-
Loading: Load the aqueous sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). Causality: A slow flow rate maximizes the interaction time between the analyte and the C18 sorbent, ensuring efficient trapping.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution. Causality: This step removes polar interferences that are weakly bound to the sorbent, while the non-polar this compound remains strongly retained.
-
Drying: Dry the cartridge thoroughly under a vacuum or a stream of nitrogen for 10-15 minutes. Causality: Removing all water is critical to ensure the non-polar elution solvent can effectively penetrate the sorbent bed.
-
Elution: Elute the this compound from the cartridge using a small volume of a non-polar solvent, such as 1-2 mL of hexane.
-
Concentration: If necessary, evaporate the eluate to a final volume of 100-200 µL under a gentle stream of nitrogen before GC-MS analysis.
Question 4: What are the optimal GC-MS instrument parameters for achieving the lowest detection limits for this compound?
Answer:
Instrument parameter optimization is a balancing act between chromatographic resolution and analysis time. For trace analysis, sensitivity is the priority.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| GC Column | 30m x 0.25mm ID, 0.25µm film thickness of a non-polar phase (e.g., 100% dimethylpolysiloxane) | This compound is a non-polar branched alkane. A "like-dissolves-like" principle applies; a non-polar stationary phase will provide the best peak shape and retention. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.2 mL/min for Helium). Proper flow is critical for peak shape and retention time stability.[9] |
| Inlet Mode | Splitless | This is non-negotiable for trace analysis. It ensures the entire injected sample volume is transferred to the GC column, maximizing analyte at the detector. |
| Inlet Temp. | 280 °C | Must be hot enough to rapidly volatilize the high-boiling point analyte (B.P. ~317 °C[10]) but not so hot as to cause thermal degradation. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10-15°C/min to 300°C (hold 5 min) | A slower ramp rate improves resolution between closely eluting compounds and matrix interferences.[5] The initial hold allows for proper focusing of the analyte at the head of the column during the splitless injection. |
| MS Ion Source Temp. | 230 °C | A standard starting point. Can be optimized, but keeping it slightly cooler can sometimes reduce background noise. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | This is the most critical parameter for sensitivity. Instead of scanning all masses, the MS focuses only on the ions characteristic of this compound, increasing dwell time and S/N by orders of magnitude.[11] |
Table of Key Mass Fragments for SIM Analysis
The mass spectrum of this compound is characterized by fragmentation typical of branched alkanes. Use the following ions for your SIM method.
| Ion Role | m/z (Mass-to-Charge) | Significance |
| Quantitation Ion | 57 | Typically the most abundant fragment ion (base peak) for branched alkanes, corresponding to a stable C4H9+ carbocation.[1] |
| Qualifier Ion 1 | 43 | A highly abundant fragment corresponding to a C3H7+ carbocation.[1] |
| Qualifier Ion 2 | 71 / 85 | Other common alkyl fragments (C5H11+, C6H13+). |
| Molecular Ion (M+) | 268 | The molecular ion (C19H40) is often very weak or absent in electron ionization (EI) for long-chain alkanes but should be checked for if present.[1][2] |
Self-Validation: The ratio of the qualifier ion(s) to the quantitation ion should be constant across all standards and samples. This confirms the peak's identity at trace levels.
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for GC-MS analysis?
A1: No. Derivatization is a chemical modification used to increase the volatility and thermal stability of compounds containing polar functional groups like -OH (alcohols), -COOH (acids), or -NH2 (amines).[12][13] this compound is a saturated hydrocarbon that is already sufficiently volatile and thermally stable for GC analysis. Attempting derivatization would be ineffective and only serve to introduce potential contaminants.[14]
Q2: My this compound peak is tailing, even on a new non-polar column. What could be the cause?
A2: Peak tailing for a non-polar compound is almost always due to a physical problem in the flow path rather than chemical interaction. Common causes include:
-
Active Sites in the Inlet: Even though the analyte is non-polar, it can interact with active silanol groups in a dirty or low-quality glass inlet liner.[5] Using an ultra-inert liner is recommended.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or MS transfer line can create "dead volume," causing turbulent flow and peak tailing.[4]
-
Cold Spots: A temperature differential between the end of the GC column and the MS ion source can cause the high-boiling analyte to partially condense, leading to tailing. Ensure the MS transfer line is heated appropriately.
Q3: How can I confidently identify a peak as this compound when it is at a very low concentration?
A3: Confidence in identification at trace levels comes from two key pieces of evidence:
-
Retention Time (RT): The RT of the peak in your sample must exactly match the RT of an authentic this compound standard analyzed under the identical instrument conditions. For even higher confidence, you can compare the calculated Kovats Retention Index to published values.[1]
-
Qualifier Ion Ratios: When using SIM mode, you must monitor at least two ions (one quantitation, one qualifier). The ratio of the areas of these two ions in your sample peak must match the ratio observed for the authentic standard (typically within a 20-30% tolerance). This provides a high degree of specificity.
References
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
-
Hewitt, A. D. (1998). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 32(1), 143-149. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15264, this compound. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: GC-MS Analysis of Saturated Hydrocarbons.
-
The Good Scents Company. (n.d.). 2-methyl octadecane. Retrieved from [Link]
- Deng, C., & Zhang, X. (2014). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1363, 1-16.
-
Li, J., et al. (2021). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Cancers, 13(14), 3537. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Sparkman, O. D., et al. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Introduction to Mass Spectrometry.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
-
The Human Metabolome Database. (2022). Showing metabocard for 2-Methyldecane (HMDB0039000). Retrieved from [Link]
- Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- University of Texas at Arlington. (n.d.). GC Derivatization.
-
LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
- Wawrzyniak, A. (2024). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds. Walsh Medical Media.
Sources
- 1. This compound | C19H40 | CID 15264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecane, 2-methyl- [webbook.nist.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. epa.gov [epa.gov]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 2-methyl octadecane, 1560-88-9 [thegoodscentscompany.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Injection Parameters for 2-Methyloctadecane in Gas Chromatography
As a Senior Application Scientist, I've frequently guided researchers through the nuances of analyzing challenging compounds. High molecular weight, branched alkanes like 2-methyloctadecane (C19) present a unique set of obstacles in gas chromatography (GC). Their low volatility and potential for thermal degradation demand a meticulously optimized injection process to ensure accurate and reproducible results. This guide is structured to address the most common questions and troubleshooting scenarios you may encounter, moving from initial method setup to resolving complex chromatographic issues.
Part 1: Frequently Asked Questions (FAQs) - Initial Method Setup
This section addresses the foundational decisions you'll make when developing a robust GC method for this compound.
Q1: What is the best injection mode (Split vs. Splitless) for this compound analysis?
A: The choice between split and splitless injection hinges directly on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred mode for trace analysis (low ppm or ppb concentrations). In this technique, the split vent is closed during injection, allowing the transfer of nearly the entire vaporized sample onto the column, which maximizes sensitivity.[1][2][3] However, because the sample resides in the hot inlet for a longer duration at a lower flow rate, there is an increased risk of band broadening and potential thermal degradation for sensitive compounds.[4][5]
-
Split Injection: This mode is ideal for samples with higher concentrations of this compound (percent or high ppm levels). A high flow of carrier gas sweeps through the inlet, and only a small, predetermined fraction (defined by the split ratio) enters the column.[4] This prevents column overload, which would otherwise lead to broad, fronting peaks.[6] The high flow rates also ensure a rapid transfer to the column, resulting in sharper, narrower peaks.[2] A typical starting split ratio might be 50:1.[7]
Expert Insight: For method development, if your sample concentration is unknown, begin with a split injection (e.g., 50:1) to protect the column from overload. If the resulting peak is too small, you can decrease the split ratio or switch to splitless mode to enhance the signal.
Q2: How do I select the optimal injector temperature?
A: The injector temperature must be high enough to ensure the rapid and complete vaporization of this compound without causing thermal decomposition.
This compound is a high-boiling-point compound (Boiling Point: 332.6 °C at 760 mmHg, although this can vary). A good starting point for the injector temperature is 20-30°C above the boiling point of the least volatile analyte in your sample.
-
Recommended Range: For this compound, an injector temperature between 280°C and 320°C is typically effective. Some systems can go as high as 350°C or even 450°C, but excessively high temperatures increase the risk of analyte degradation and column bleed.[8][9]
-
Causality: If the temperature is too low, the sample will not vaporize completely or quickly enough. This leads to slow sample transfer to the column, resulting in broad, tailing peaks and poor reproducibility.[6] Conversely, if the temperature is too high, it can cause the analyte to break down or isomerize within the hot inlet, leading to a loss of the target peak and the appearance of spurious peaks.[10]
Q3: Which type of inlet liner is recommended for this compound?
A: The inlet liner is a critical component that can make or break your analysis. For a high molecular weight compound like this compound, the liner's geometry, deactivation, and the presence of packing material are all crucial.
-
Geometry: A single taper liner is highly recommended for both splitless and split analysis of higher boiling compounds.[7][11] The taper at the bottom of the liner helps to focus the vaporized sample onto the column entrance, minimizing contact with the metal inlet seal, which can be a source of activity or degradation.[7]
-
Deactivation: Always use a deactivated (silanized) liner. The glass surface of a liner has active silanol groups that can adsorb polar or active compounds, but even non-polar compounds like alkanes can be affected at hot, active sites.[12] Deactivation ensures a highly inert pathway, preventing sample loss and peak tailing.[13][14]
-
Packing: Using a liner with a small, loosely packed plug of deactivated glass wool is advantageous. The glass wool serves multiple purposes:
-
It provides a large, inert surface area that promotes efficient and reproducible vaporization.[12]
-
It wipes the syringe needle tip during injection, preventing discrimination of higher boiling components that might cling to the needle.[12]
-
It traps non-volatile residues from "dirty" samples, protecting the analytical column.[11]
-
Expert Insight: Ensure the glass wool is deactivated. Non-deactivated wool can be a source of activity, undoing the benefits of a deactivated liner. For split injections, a Precision-style liner with wool held in place by baffles often yields the highest responses and best reproducibility.[7]
Q4: What are the key considerations for injection volume and solvent?
A: The injection volume must be small enough that the resulting vapor cloud does not exceed the volume of the liner. This is a common mistake that leads to a phenomenon called "backflash."[15]
-
Backflash: When the sample vaporizes, its volume expands significantly. If this expansion volume is greater than the liner's capacity, the sample vapor will flow backward out of the liner and into the carrier gas lines. This results in poor reproducibility, sample loss (low peak areas), and potential carryover (ghost peaks in subsequent runs).[15]
-
Calculating Expansion Volume: The final volume of the vaporized solvent depends on the solvent type, injection volume, inlet temperature, and carrier gas pressure. Several free online calculators are available from vendors like Restek to estimate this.[12] As a general rule, a 1 µL injection is a safe starting point for most standard 2-4 mm ID liners.
-
Solvent Choice: Solvents with lower expansion coefficients are preferable. For example, hexane or isooctane are excellent choices for dissolving alkanes and have manageable expansion volumes compared to highly polar solvents like water or methanol.
Part 2: Troubleshooting Guide - Common Chromatographic Problems
Even with an optimized method, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
Q5: My this compound peak is tailing. What are the likely causes and how do I fix it?
A: Peak tailing is a common issue where the back half of the peak is drawn out. It points to one or more issues preventing the analyte from moving through the system in a tight, symmetrical band.
-
Inlet Activity: This is a primary suspect. The issue could be an old, contaminated liner or septum.
-
Solution: Replace the inlet liner and the septum. Liners are consumable items and should be replaced regularly, especially when analyzing complex matrices.[13]
-
-
Column Contamination/Degradation: The front end of the GC column can become contaminated with non-volatile residues or the stationary phase can degrade.
-
Solution: Trim the column. Cut 15-30 cm from the inlet end of the column. If this doesn't resolve the issue and the column is old, it may need to be replaced.[16]
-
-
Dead Volume: Poor column installation can create "dead volume" at the inlet or detector connection, where the sample can diffuse and cause tailing.
-
Solution: Reinstall the column according to the instrument manufacturer's instructions, ensuring the correct insertion depth into both the inlet and detector.
-
-
Insufficient Injector Temperature: As discussed, if the inlet is not hot enough, slow vaporization will cause tailing.
-
Solution: Increase the injector temperature in 10-20°C increments, being careful not to exceed the maximum temperature for your column or analyte stability.
-
Q6: I'm seeing low or inconsistent peak areas (poor sensitivity/reproducibility). What should I investigate?
A: This problem often points to issues with sample introduction or leaks in the system.
-
Septum Leak: A worn or cored septum is a very common source of leaks. After repeated injections, the septum can no longer seal effectively against the carrier gas pressure.
-
Solution: Replace the septum. It's good practice to replace it regularly (e.g., after every 100-150 injections, or sooner if issues arise).[15] Use an electronic leak detector to confirm there are no other leaks at the inlet fittings.
-
-
Syringe Issues: A damaged or dirty syringe can draw up and dispense inconsistent volumes.
-
Solution: Clean the syringe or replace it if the plunger is sticky or the needle is bent. Ensure your autosampler is functioning correctly.[6]
-
-
Backflash: As described in Q4, if your injection volume is too large for the liner and conditions, backflash will cause highly variable sample transfer to the column.
-
Solution: Reduce the injection volume or use a liner with a larger internal diameter.[15]
-
-
Inlet Discrimination: Higher molecular weight compounds can be "discriminated" against in the inlet, meaning a smaller proportion of them makes it to the column compared to more volatile compounds.
-
Solution: Using a liner with glass wool can significantly minimize this by ensuring complete vaporization and wiping the needle.[12] A fast injection speed also helps.
-
Q7: I suspect carryover from a previous injection. How can I confirm and eliminate it?
A: Carryover, or the appearance of "ghost peaks" from a previous run, indicates that some of the analyte is being retained somewhere in the system.
-
Confirmation: To confirm carryover, inject a blank solvent sample immediately after a run containing a high concentration of this compound. If a peak for this compound appears in the blank run, you have a carryover problem.
-
Common Causes & Solutions:
-
Contaminated Syringe: The syringe may not be adequately cleaned between injections.
-
Solution: Increase the number of pre- and post-injection solvent washes in your autosampler method.
-
-
Contaminated Inlet: Remnants of the sample can be trapped in a dirty liner or on the inlet seal. This is often a result of backflash.
-
Solution: Replace the liner and septum.[16] If the problem persists, the inlet itself may require a more thorough cleaning.
-
-
Column Contamination: High-boiling residues can build up at the head of the column.
-
Solution: Bake out the column at its maximum isothermal temperature for 30-60 minutes. If this fails, trim the front of the column.[17]
-
-
Q8: My peaks are broad, leading to poor resolution. What parameters should I adjust?
A: Broad peaks reduce resolution and sensitivity. While some causes overlap with peak tailing, others are distinct.
-
Slow Sample Transfer (Splitless Injection): In splitless mode, the low flow rate through the liner can lead to slow transfer of the sample to the column, causing the initial band to be wide.[5]
-
Solution: Optimize the splitless hold time. This is the duration the split vent remains closed. It should be long enough to transfer the analytes but not so long that it allows excessive band broadening. A time equivalent to sweeping the liner volume 1.5 to 2 times is a good starting point.[5]
-
-
Sub-optimal Carrier Gas Flow Rate: Every column has an optimal linear velocity (or flow rate) at which it achieves maximum efficiency (sharpest peaks).
-
Solution: Verify your carrier gas flow rate. For most capillary columns (0.25 or 0.32 mm ID), the optimal flow for Helium is around 1-2 mL/min. Adjust the flow rate and observe the effect on peak width.[18]
-
-
Initial Oven Temperature Too High: For splitless injections, a low initial oven temperature is crucial for "solvent focusing" or "thermal focusing," which helps reconcentrate the analyte band at the head of the column.
-
Solution: Set the initial oven temperature at least 20°C below the boiling point of your solvent. This allows the solvent to condense at the column inlet, trapping the analytes in a very narrow band before the temperature program begins.[5]
-
Part 3: Protocols and Data Tables
Protocol 1: Step-by-Step Guide for Inlet Liner and Septum Replacement
This protocol is a self-validating system to ensure proper maintenance.
-
Cooldown: Cool the GC injector to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the injector.
-
Remove Septum: Carefully remove the old septum using tweezers. Note any signs of coring or degradation.
-
Remove Liner: Use liner removal tongs or tweezers to gently pull the old liner out of the injector. Inspect it for any discoloration or residue buildup.
-
Clean Injector (If Necessary): If the injector body appears dirty, gently wipe the accessible surfaces with a lint-free swab lightly dampened with methanol or hexane. Allow it to dry completely.
-
Install New Liner: Wearing clean, lint-free gloves, insert the new, deactivated liner (e.g., single taper with glass wool). Ensure the O-ring is properly seated.
-
Install New Septum: Place the new septum into the retaining nut and re-tighten it (finger-tight plus an additional quarter-turn with a wrench is usually sufficient). Do not overtighten, as this can damage the septum.
-
Restore System: Turn the carrier gas back on and allow the system to purge for 5-10 minutes. Heat the injector back to its setpoint.
-
System Validation: Once the system is stable, perform a leak check. Then, inject a known concentration of a this compound standard. The peak shape and response should be significantly improved compared to the pre-maintenance state.
Data Tables
Table 1: Recommended Starting GC Injection Parameters for this compound
| Parameter | Split Injection (High Conc.) | Splitless Injection (Trace Analysis) | Rationale |
| Injector Temperature | 280 - 320 °C | 280 - 320 °C | Ensures complete vaporization of the C19 alkane without degradation.[9][19] |
| Liner Type | Single Taper w/ Deactivated Wool | Single Taper w/ Deactivated Wool | Focuses sample onto the column; wool aids vaporization and reproducibility.[7][12] |
| Injection Volume | 1 µL | 1 µL | Minimizes risk of backflash in a standard 2-4 mm ID liner.[15] |
| Split Ratio | 50:1 (adjustable from 20:1 to 100:1) | N/A | Prevents column overload for concentrated samples.[4] |
| Split Vent Flow | ~50 mL/min (for 1 mL/min column flow) | N/A | Determined by the split ratio and column flow. |
| Splitless Hold Time | N/A | 0.75 - 1.5 min | Allows sufficient time for analyte transfer to the column.[5] |
| Septum Purge Flow | 1 - 3 mL/min | 1 - 3 mL/min | Prevents septum bleed from entering the column. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Inert gases providing good efficiency. |
| Initial Oven Temp | Can be higher | ≤ 20°C below solvent boiling point | Crucial for peak focusing in splitless mode.[5] |
Table 2: Troubleshooting Summary for Common GC Issues
| Symptom | Primary Cause 1 | Solution 1 | Primary Cause 2 | Solution 2 |
| Peak Tailing | Inlet Activity (Liner/Septum) | Replace Liner and Septum | Column Contamination | Trim 15-30 cm from column inlet |
| Poor Reproducibility | Leaking Septum | Replace Septum & Check Fittings | Backflash in Inlet | Reduce Injection Volume |
| Low Sensitivity | Split Ratio Too High | Decrease Split Ratio / Use Splitless | Leaks in System | Perform Electronic Leak Check |
| Broad Peaks | Sub-optimal Carrier Gas Flow | Verify and Adjust Flow Rate | Slow Sample Transfer (Splitless) | Optimize Splitless Hold Time |
| Ghost Peaks | Inlet Contamination | Replace Liner and Septum | Syringe Carryover | Increase Syringe Wash Cycles |
Part 4: Visual Workflow
Troubleshooting Poor Peak Shape
The following diagram provides a logical workflow for diagnosing the root cause of peak tailing or fronting issues, which are common challenges in the analysis of compounds like this compound.
Caption: Troubleshooting workflow for poor peak shape in GC analysis.
References
-
American Laboratory. (2016). Selecting a GC Inlet Liner. [Link]
-
Analytics-Shop. How to choose a GC liner. [Link]
-
Phenomenex. (2023). Split Vs. Splitless Injection in GC: Key Differences. [Link]
-
GL Sciences. Liner Selection Guide. [Link]
-
SCION Instruments. Split/Splitless Injector Gas Chromatography. [Link]
-
Coconote. (2023). Understanding Split and Splitless Injection. [Link]
-
Element Lab Solutions. Capillary GC Liner Selection Guide. [Link]
-
LCGC International. (2020). Split, Splitless, and Beyond—Getting the Most from Your Inlet. [Link]
-
Restek. Split vs Splitless Injection. [Link]
-
Wang, Z., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
Feakins, S. J., et al. (2016). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15264, this compound. [Link]
-
MtoZ Biolabs. What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2015). Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. [Link]
-
Peak Scientific. 8 Common Gas Chromatography Mistakes. [Link]
-
AELAB. (2024). 10 Common Mistakes in Gas Chromatography. [Link]
-
Agilent Technologies. GC Inlets An Introduction. [Link]
-
ResearchGate. (1993). Determining the Temperature of Injection Ports, GC Ovens, and Temperature Ramps in GC/MS Systems. [Link]
-
Clark, J. (2017). Gas Chromatography. Analytical Toxicology. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
-
Agilent Technologies. Helpful Hints and Tricks for High Temperature GC Analysis. [Link]
-
IRIS-AperTO. (2012). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. [Link]
-
Scholars Research Library. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
Sources
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Split vs Splitless Injection [discover.restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. ues.pku.edu.cn [ues.pku.edu.cn]
- 9. What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. How to choose a GC liner | Analytics-Shop [analytics-shop.com]
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- 15. chromatographytoday.com [chromatographytoday.com]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. analyticaltoxicology.com [analyticaltoxicology.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing and Asymmetry for Branched Alkanes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during the analysis of branched alkanes. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography (GC)?
A1: In an ideal GC analysis, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common deviation from this ideal shape where the back half of the peak is broader than the front half. This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1] An asymmetry factor (As) or tailing factor (Tf) above 1.5 is generally considered significant enough to warrant investigation.[2]
Q2: Why are my branched alkane peaks tailing when my straight-chain alkane standards look fine?
A2: This scenario often points towards "active sites" within your GC system.[1] While alkanes are generally non-polar, branched alkanes can have a slightly higher degree of interaction with certain active sites compared to their linear counterparts. These active sites are locations, such as contaminated surfaces in the injection liner or the column itself, that can interact with and retain analytes, causing them to elute more slowly and result in tailing peaks.[1][3]
Q3: Can the way I cut my GC column really affect peak shape for alkanes?
A3: Absolutely. A poor column cut, one that is jagged or not at a 90° angle to the column wall, can create turbulence in the carrier gas flow path.[4][5] This turbulence can lead to unswept volumes where some analyte molecules get trapped and are released slowly, causing the peak to tail.[4] This is a physical effect and will typically cause all peaks in the chromatogram to tail.[5][6][7]
Q4: I've changed my liner and septum, but the tailing persists. What should I check next?
A4: If basic inlet maintenance doesn't resolve the issue, the problem likely lies with the column itself. The front end of the column can become contaminated or damaged over time. Trimming 10-20 cm from the column inlet can often resolve the problem by removing the affected section.[2][8] Also, consider the possibility of column bleed, where the stationary phase itself is degrading and eluting, which can increase baseline noise and cause peak tailing.[9][10][11]
In-Depth Troubleshooting Guide
A systematic approach is crucial for effective troubleshooting. The following sections are organized by the most common sources of peak tailing and asymmetry for branched alkanes.
Inlet and Injection System: The First Point of Contact
The injector is a primary source of chromatographic problems, as it's where the sample first encounters the high temperatures and surfaces of the GC system.[12]
Causality: Active sites in the inlet liner, often caused by the accumulation of non-volatile sample residue or septum particles, can lead to undesirable secondary interactions with analytes.[1][12] For branched alkanes, these interactions can be subtle but significant enough to cause peak tailing. An improper injection technique or incorrect parameters can also contribute to poor peak shape.
Troubleshooting Workflow: Inlet System
Caption: A stepwise workflow for troubleshooting inlet-related peak tailing.
Experimental Protocols:
Protocol 1: Inlet Liner Replacement
-
Objective: To eliminate the liner as a source of active sites or contamination.
-
Methodology:
-
Cool Down: Set the injector temperature to ambient and wait for it to cool completely. Also, cool the oven.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the retaining nut that holds the septum in place.
-
Remove Old Liner: Carefully remove the old liner using liner-removal tweezers. Note its orientation.
-
Install New Liner: Place a new, deactivated liner (with any O-rings or seals) into the injector in the same orientation as the old one.
-
Reassemble: Replace the septum and tighten the retaining nut.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks. Once leak-free, set the injector to the desired temperature.
-
Condition: Allow the system to equilibrate before running a test sample.[1]
-
Protocol 2: Injection of an Inert Compound
-
Objective: To determine if the tailing is due to a flow path disruption or chemical activity.
-
Methodology:
-
Prepare a sample of a light, non-polar hydrocarbon like methane or butane.
-
Inject this sample using your standard method.
-
Analysis: Methane or butane should not exhibit tailing unless there is a physical problem with the flow path, such as a poor column cut or installation.[13][14][15] If these peaks are symmetrical, the tailing of your branched alkanes is more likely due to chemical interactions.
-
The GC Column: The Heart of the Separation
The column is where the separation occurs, and its condition is paramount for achieving symmetrical peaks.
Causality: Column-related issues can be either physical or chemical. A poor column cut or improper installation can disrupt the carrier gas flow.[2][4][5] Chemically, contamination of the stationary phase at the head of the column can create active sites that interact with analytes.[3][4] Column bleed, the thermal degradation of the stationary phase, can also contribute to peak tailing.[9][10][11]
Troubleshooting Workflow: GC Column
Caption: A logical progression for diagnosing and fixing column-related peak shape issues.
Experimental Protocols:
Protocol 3: Column Trimming
-
Objective: To remove the contaminated or active front section of the GC column.
-
Methodology:
-
Cool Down and Vent: Cool the injector and oven. Turn off the carrier gas.
-
Remove Column: Carefully disconnect the column from the injection port.
-
Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.
-
Snap and Inspect: Gently snap the column at the score. Examine the cut end with a magnifier to ensure it is a clean, square cut with no jagged edges.[1] A poor cut can itself cause peak tailing.[2][5]
-
Reinstall Column: Reinstall the column into the injection port at the correct depth according to your instrument manufacturer's instructions.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.
-
System Equilibration: Bring the system back to operating temperature and allow it to stabilize.
-
Table 1: Common Column Issues and Their Symptoms for Branched Alkanes
| Issue | Symptom | Primary Cause | Recommended Action |
| Contamination | Gradual increase in tailing over time, especially for higher molecular weight branched alkanes. | Accumulation of non-volatile matrix components at the column head. | Trim the column inlet.[8] |
| Poor Column Cut | "Chair-shaped" or tailing peaks for all compounds immediately after installation. | Jagged or angled cut creating a turbulent flow path. | Re-cut the column ensuring a clean, 90° angle.[5] |
| Improper Installation | Tailing peaks for all compounds; may vary in severity. | Column is too high or too low in the inlet, creating dead volume. | Re-install the column at the correct depth.[2][5] |
| Column Bleed | Rising baseline with temperature program, and potential tailing of all peaks. | Thermal or oxidative degradation of the stationary phase. | Condition the column; if severe, replace the column.[9][10] |
Carrier Gas and Flow Rate: The Driving Force
The carrier gas flow rate affects analyte velocity and, consequently, peak shape.
Causality: While less common for causing tailing with non-polar compounds like branched alkanes, an incorrect or fluctuating carrier gas flow rate can impact peak width and symmetry.[16][17][18] A flow rate that is too low can lead to increased band broadening due to diffusion.[16] Leaks in the system can also manifest as poor peak shape and are often first observed with an unretained compound.[14][19]
Protocol 4: Carrier Gas Leak Check
-
Objective: To ensure the integrity of the gas flow path.
-
Methodology:
-
Pressurize the system with the carrier gas.
-
Use an electronic leak detector to check all fittings, including the septum nut, column connections at the inlet and detector, and gas line connections to the instrument.
-
Alternatively, inject an unretained compound like methane or butane. A tailing peak for such a compound is a strong indicator of a leak or a flow path problem.[14][19]
-
Sample and Solvent Effects
The nature of the sample and the solvent used can influence peak shape, particularly in splitless injection mode.
Causality: Overloading the column with too much sample can lead to peak fronting, but in some cases, it can contribute to asymmetry.[20] A mismatch in polarity between the sample solvent and the stationary phase can also cause peak distortion.[2][21] For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can result in broad or split peaks because the analytes do not focus efficiently on the column head.[2]
Table 2: Sample and Solvent Parameter Adjustments
| Parameter | Issue | Recommended Adjustment | Rationale |
| Injection Volume | Peak fronting or asymmetry. | Reduce the injection volume or dilute the sample. | Prevents overloading the stationary phase.[20] |
| Initial Oven Temp. | Broad or split peaks in splitless injection. | Set the initial oven temperature at least 20°C below the solvent's boiling point. | Allows for proper solvent and thermal focusing of analytes.[2] |
| Solvent Choice | Peak distortion or splitting. | Ensure the solvent polarity is compatible with the stationary phase. | A significant polarity mismatch can disrupt the sample introduction process.[21] |
Conclusion: A Systematic Path to Symmetrical Peaks
Troubleshooting peak tailing and asymmetry for branched alkanes requires a logical and systematic approach. By starting with the most common culprits—the inlet system and the column—and methodically working through the potential causes, you can efficiently identify and resolve the issue. Remember to change only one parameter at a time to definitively pinpoint the source of the problem. This guide provides the foundational knowledge and protocols to restore your chromatography to its optimal performance, ensuring the accuracy and reliability of your analytical results.
References
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
LCGC International. (2023, March 6). GC Column Killers!. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. Retrieved from [Link]
-
LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Preventing Column Bleed in Gas Chromatography. Retrieved from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved from [Link]
-
Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of carrier gas flow rate on peak parameters from the CR sensors.... Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). [Video]. YouTube. Retrieved from [Link]
-
Peak Tailing in GC Trace Analysis. (n.d.). Retrieved from [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
-
Restek Resource Hub. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]
-
PMC. (2020, November 6). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
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Technical Support Center: Optimal Column Selection for Long-Chain Branched Alkanes
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the chromatographic separation of long-chain branched alkanes. The inherent complexity of these mixtures, characterized by numerous structurally similar isomers, presents a significant analytical challenge. This guide provides in-depth, experience-based answers to common questions and robust troubleshooting strategies to help you achieve baseline resolution and accurate analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic selection of Gas Chromatography (GC) columns and analytical conditions for separating complex branched alkane mixtures.
Q1: What makes separating long-chain branched alkanes so challenging?
The primary difficulty lies in the sheer number of isomers and their similar physicochemical properties. Long-chain alkanes can have many points of branching, resulting in numerous structural isomers with very close boiling points. Since conventional GC separations of non-polar alkanes are primarily driven by boiling point, resolving these isomers requires highly efficient and selective columns.[1][2]
Q2: What is the best type of GC stationary phase for resolving branched alkane isomers?
For separating non-polar compounds like alkanes, the guiding principle is "like dissolves like." Therefore, non-polar stationary phases are the industry standard.[2]
-
Primary Recommendation: 100% dimethylpolysiloxane (PDMS) phases (e.g., DB-1, HP-1, Rtx-1). These are the least selective and separate alkanes almost exclusively by their boiling points.[3] The elution order generally follows the rule that for a given carbon number, more highly branched isomers are more volatile (lower boiling point) and elute earlier.
-
Alternative Phases: 5% Phenyl-methylpolysiloxane phases (e.g., DB-5, HP-5ms, Rtx-5). The introduction of a small amount of phenyl content imparts a slight increase in polarity. This can alter the selectivity by introducing π-π interactions, which can be advantageous for resolving branched alkanes from cyclic or aromatic hydrocarbons that may be present in the sample.[1]
-
Specialty Phases: For highly complex mixtures where boiling point separation is insufficient, shape-selective stationary phases like certain liquid crystals can be employed.[4] These phases separate isomers based on their molecular geometry (length-to-breadth ratio), offering a unique selectivity that can resolve isomers inseparable on standard PDMS columns.[4]
Q3: How do column dimensions (length, internal diameter, film thickness) impact my separation?
Each dimension plays a critical role in balancing resolution, analysis time, and sample capacity.
| Column Dimension | Effect on Separation | Rationale & Expert Insight |
| Length | Increases Resolution: Doubling column length increases theoretical plates (efficiency) by a factor of two, but resolution only increases by a factor of ~1.4.[5][6] | Causality: A longer column provides more opportunities for interaction between the analytes and the stationary phase, enhancing separation. However, this comes at the cost of longer analysis times and higher back pressure. For complex detailed hydrocarbon analysis (DHA), long columns (e.g., 100 m) are often required to achieve the necessary resolution.[7] |
| Internal Diameter (ID) | Affects Efficiency & Capacity: Decreasing the ID (e.g., from 0.32 mm to 0.25 mm or 0.18 mm) significantly increases column efficiency, leading to sharper peaks and better resolution.[6][8] | Causality: Narrower columns reduce the distance molecules must diffuse, minimizing band broadening. The trade-off is lower sample capacity, making the column more susceptible to overloading. For most applications, a 0.25 mm ID column offers the best compromise between efficiency and capacity. |
| Film Thickness (df) | Impacts Retention & Inertness: Thicker films increase the retention of volatile compounds and enhance column capacity.[6] For very volatile, low-molecular-weight alkanes, a thicker film (e.g., >1 µm) is beneficial. | Causality: A thicker stationary phase layer increases the time analytes spend partitioned into the phase, increasing retention time. This can improve the resolution of early-eluting peaks. Thicker films also better shield analytes from active sites on the fused silica tubing, improving peak shape for any potentially sensitive compounds.[6] |
Q4: My sample is extremely complex. When should I consider Comprehensive Two-Dimensional GC (GCxGC)?
You should consider GCxGC when one-dimensional GC cannot provide the peak capacity needed to resolve all components of interest.[9][10] This is common in petroleum analysis, environmental monitoring, and metabolomics.[9][11]
How it Works: GCxGC uses two columns with different stationary phases (e.g., non-polar followed by a polar or shape-selective column) connected by a modulator.[9] The first column provides a boiling point-based separation, and then fractions are repeatedly and rapidly sent to the second column for an orthogonal (different) separation mechanism, typically based on polarity.[9][12]
Benefits:
-
Massively Increased Peak Capacity: Resolves components that would co-elute in a single dimension.[9]
-
Structured Chromatograms: Compounds of the same chemical class (e.g., n-alkanes, iso-alkanes, cycloalkanes) appear in distinct, organized regions of the 2D plot, simplifying identification.[11][12]
-
Enhanced Sensitivity: The rapid re-focusing of analyte bands in the modulator leads to very sharp, tall peaks, improving signal-to-noise ratios.[9]
Part 2: Troubleshooting Guide for Poor Separation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of long-chain branched alkanes.
Problem: Poor Resolution or Complete Co-elution of Critical Isomer Pairs
This is the most common challenge, indicating that the current method lacks the necessary selectivity or efficiency.
Caption: Troubleshooting workflow for poor peak resolution.
1. Address Selectivity Issues (Sharp, Overlapping Peaks)
-
Probable Cause: The stationary phase is not providing enough differentiation between the isomers' boiling points or structures.
-
Solution Protocol:
-
Optimize Oven Temperature Program: The simplest first step. Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) across the elution range of the critical pair. A slower ramp increases the time analytes spend interacting with the stationary phase, which can improve separation.[13]
-
Change Stationary Phase: If temperature optimization fails, a change in selectivity is needed. If you are using a 100% PDMS (non-polar) column, switching to a 5% phenyl-methylpolysiloxane column introduces a different separation mechanism (π-π interactions) that can resolve isomers with nearly identical boiling points.[1]
-
Increase Column Length: If a suitable alternative phase is not available, increasing column length (e.g., from 30 m to 60 m) will increase overall efficiency and may resolve the peaks. Be aware this will increase analysis time.[14]
-
2. Address Efficiency Issues (Broad Peaks)
-
Probable Cause: Band broadening is occurring in the injector, column, or detector, reducing the column's performance.
-
Solution Protocol:
-
Check Carrier Gas Flow Rate: An incorrect flow rate is a common cause of reduced efficiency.[15] Verify that your flow rate (or pressure) is set correctly for your column ID and carrier gas (He or H₂). If unsure, perform a Van Deemter plot analysis to find the optimal linear velocity for your system.
-
Inspect the Inlet: A contaminated or active injector liner can cause peak broadening and tailing.[16] Replace the liner and septum. Using a deactivated liner is crucial.[16]
-
Perform Column Maintenance: Contamination can build up at the head of the column. Trim 10-20 cm from the front of the column and reinstall it.[16][17] If the column is old or has been subjected to high temperatures or oxygen, it may be irreversibly damaged and require replacement.[18]
-
Problem: Column Bleed at High Temperatures
-
Probable Cause: The stationary phase is thermally degrading and eluting from the column. This is often seen as a rising baseline at the end of a temperature-programmed run.
-
Solution:
-
Verify Maximum Temperature: Ensure you are not exceeding the column's stated maximum operating temperature. Note that isothermal limits are often higher than temperature-programmed limits.[6]
-
Check for Oxygen: Leaks in the system allow oxygen to enter, which dramatically accelerates stationary phase degradation, especially at high temperatures.[17] Use an electronic leak detector to check all fittings from the gas trap to the detector. Ensure high-quality, oxygen-free carrier gas and install/replace oxygen traps.
-
Properly Condition New Columns: Before use, new columns must be conditioned by heating them (while maintaining carrier gas flow) to a temperature slightly above the intended analytical method's maximum, but below the column's absolute maximum. This removes residual manufacturing solvents and stabilizes the stationary phase.
-
Problem: Inconsistent Retention Times
-
Probable Cause: Fluctuations in flow rate, oven temperature, or inlet pressure.
-
Solution:
-
Check Gas Supply: Ensure the carrier gas cylinder is not nearly empty, which can cause pressure fluctuations.
-
Verify GC System Stability: Check for leaks in the inlet.[18] Confirm that the oven temperature control is stable and that the electronic pressure control (EPC) is functioning correctly.
-
Ensure Consistent Sample Matrix: Large variations in the sample solvent or matrix can slightly shift retention times, especially for early eluting peaks.
-
Part 3: Advanced Methodologies
Protocol: Detailed Hydrocarbon Analysis (DHA)
Many separations of complex branched alkanes fall under standardized methods like ASTM D6729 for Detailed Hydrocarbon Analysis. These methods provide a validated starting point.[7][19]
Objective: To identify and quantify individual hydrocarbon components in light petroleum streams.[19]
Typical Experimental Setup:
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: 100 m x 0.25 mm ID x 0.5 µm, 100% dimethylpolysiloxane (e.g., a PONA or D6729-specific column). The long column is essential for resolving the hundreds of components.[7]
-
Carrier Gas: Helium or Hydrogen. Hydrogen allows for faster analysis times at optimal flow rates.[7]
-
Injection: Split injection (e.g., 100:1 ratio) at 250 °C.
-
Oven Program: A slow, multi-ramp temperature program is typical, for example:
-
Initial Temp: 35 °C, hold for 10 min.
-
Ramp 1: 1 °C/min to 60 °C.
-
Ramp 2: 2 °C/min to 200 °C, hold for 5 min.
-
-
Detector: FID at 250-300 °C.
Data Analysis: Peak identification is performed by comparing retention times to a reference library of known hydrocarbon retention indices.[19]
Conceptual Workflow: GCxGC Column Set Selection
Caption: Logic for selecting orthogonal columns for GCxGC analysis.
References
- A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
- What is GCxGC? - Sepsolve Analytical. (n.d.).
- Determination of Detailed Hydrocarbon Analysis (DHA) by GC-FID as per ASTM D6729. (n.d.).
- Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2023). Energy & Fuels.
- Navigating the Labyrinth of Long-Chains: A Guide to GC Columns for High Molecular Weight Branched Alkanes. (n.d.). Benchchem.
- Improving resolution of long-chain hydrocarbon isomers in chromatography. (n.d.). Benchchem.
- D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). (n.d.). ASTM International.
- Detailed hydrocarbon analysis (DHA) using ASTM method D6729 and D6729 appendix X2. (n.d.). The Analytical Scientist.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. (n.d.). Benchchem.
- Comprehensive 2-Dimensional GCxGCMS System. (n.d.). Shimadzu Scientific Instruments.
- Subgroup analysis (GCxGC). (n.d.). MOSH-MOAH.de LLS.
- Technical Support Center: Overcoming Poor Resolution in GC Analysis of Isomers. (n.d.). Benchchem.
- Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. (2023). Energy & Fuels.
- Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV)1. (n.d.).
- Manual on Hydrocarbon Analysis, 6th Edition. (n.d.). ASTM International.
- Impact of GC Parameters on The Separation. (n.d.).
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- An Excerpt from "Optimizing Gas Chromatography Using Column Dimensions". (2020). LCGC North America.
- Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
- TROUBLESHOOTING GUIDE. (n.d.).
- Types of stationary phases in gas chromatography. (2025). Phenomenex.
- Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025). LCGC International.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025).
- GC Column Selection Guide (420410). (n.d.). JCANO | INGENIERIA.
- Guide to Choosing a GC Column. (2025). Phenomenex.
- GC Column Types & Selection Guide. (n.d.). Shimadzu.
- GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International.
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- 7. theanalyticalscientist.com [theanalyticalscientist.com]
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- 9. What is GCxGC? [sepsolve.com]
- 10. Comprehensive 2-Dimensional GCxGCMS System [ssi.shimadzu.com]
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Addressing ion suppression of 2-Methyloctadecane in LC-MS
Welcome to the technical support center for addressing challenges in the LC-MS analysis of 2-Methyloctadecane. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly with ion suppression, during the quantification of this and similar long-chain aliphatic hydrocarbons. Here, we synthesize technical principles with field-proven methodologies to help you diagnose, troubleshoot, and resolve common analytical issues.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the analysis of this compound.
Q1: What is ion suppression and why is this compound particularly susceptible?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins).[1] this compound (C₁₉H₄₀) is a non-polar, long-chain branched alkane.[2] Its hydrophobic nature causes it to co-elute with other non-polar matrix components, like lipids and phospholipids, which are notorious for causing ion suppression, especially in Electrospray Ionization (ESI).[3] These matrix components compete with the analyte for ionization in the MS source, leading to a decreased or unstable signal.[4]
Q2: Which ionization source is best for this compound: ESI, APCI, or APPI?
A2: While ESI is common, it is often not optimal for non-polar compounds like this compound.[5]
-
Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than ESI and is well-suited for less-polar and lower-molecular-weight compounds.[6][7][8] It is a strong candidate for analyzing long-chain alkanes.[9][10]
-
Atmospheric Pressure Photoionization (APPI) is specifically designed for non-polar compounds that are challenging for both ESI and APCI.[11][12] It can offer high sensitivity for analytes like hydrocarbons and may exhibit less susceptibility to matrix effects.[5] Recommendation: APCI is the recommended starting point. If sensitivity remains an issue, APPI should be evaluated.
Q3: What are the most common sources of ion suppression for this analyte?
A3: For a hydrophobic analyte like this compound, the primary sources of ion suppression are co-eluting hydrophobic matrix components.[13] These include:
-
Phospholipids: Abundant in biological samples like plasma and tissue.[14]
-
Other Lipids and Fatty Acids: Share similar chromatographic behavior.
-
Exogenous Contaminants: Plasticizers or other non-polar contaminants introduced during sample preparation.[4]
Q4: Can mobile phase additives help or hurt my analysis?
A4: Mobile phase additives can have a significant impact.
-
Volatile acids like formic acid are commonly used but should be kept at low concentrations (e.g., <0.1%) as they can sometimes contribute to suppression.[15]
-
Non-volatile additives like trifluoroacetic acid (TFA) are known to cause severe ion suppression in ESI and should be avoided if possible.[16][17]
-
Chelating agents (e.g., EDTA, citrate) can be added in trace amounts to mobile phases to mitigate analyte adsorption to metal surfaces within the LC system, which can improve peak shape for certain molecules.[18] While less common for hydrocarbons, it's a strategy to consider if poor peak shape is observed.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve specific problems you may be encountering during your analysis.
Problem 1: Low or No Analyte Signal Intensity
Low signal is the most direct indicator of severe ion suppression. The goal is to separate the analyte from the interfering matrix components either physically (sample prep) or chromatographically.
// Node Definitions start [label="Start: Low/No Signal\nfor this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_source [label="Is the Ion Source\nAPCI or APPI?", fillcolor="#FBBC05", fontcolor="#202124"]; a_source_no [label="Switch from ESI to APCI.\nRe-evaluate.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_cleanup [label="Is sample cleanup\nrigorous (SPE/LLE)?", fillcolor="#FBBC05", fontcolor="#202124"]; a_cleanup_no [label="Implement SPE or LLE.\nSee Protocol 1.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_chrom [label="Is analyte eluting away\nfrom suppression zones?", fillcolor="#FBBC05", fontcolor="#202124"]; a_chrom_no [label="Modify gradient/column.\nSee Protocol 2.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_ok [label="Signal Restored", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_source; q_source -> a_source_no [label="No"]; a_source_no -> q_cleanup; q_source -> q_cleanup [label="Yes"]; q_cleanup -> a_cleanup_no [label="No"]; a_cleanup_no -> q_chrom; q_cleanup -> q_chrom [label="Yes"]; q_chrom -> a_chrom_no [label="No"]; a_chrom_no -> end_ok; q_chrom -> end_ok [label="Yes"]; } enddot Caption: Troubleshooting workflow for low analyte signal.
Co-eluting matrix components compete for the limited charge or energy available in the ion source.[1] Because this compound is non-polar and lacks easily ionizable functional groups, it is a poor competitor and its signal is easily suppressed by more abundant or more readily ionized matrix molecules.
Solution 1A: Implement Rigorous Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected.[19]
| Technique | Principle | Effectiveness for this compound | Typical Reduction in Suppression |
| Protein Precipitation (PPT) | Simple addition of organic solvent (e.g., acetonitrile) to precipitate proteins. | Low . Fails to remove phospholipids and other lipids, which remain in the supernatant.[20] | 50-60% |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Moderate to High . A double LLE can be used: first with a non-polar solvent like hexane to extract interferences, then with a moderately non-polar solvent for the analyte.[19] | 70-85% |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., C18, mixed-mode) to selectively bind and elute the analyte. | High . Provides the cleanest extracts by effectively removing salts, phospholipids, and other interferences.[20] | >90% |
Protocol 1: Solid-Phase Extraction (SPE) for Non-Polar Analytes
This protocol provides a robust method for cleaning biological fluid samples prior to LC-MS analysis.
-
Select Sorbent: Choose a reverse-phase sorbent (e.g., C18 or a polymer-based equivalent) appropriate for retaining hydrophobic compounds.
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Load: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with water).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences like salts.
-
Elute: Elute the this compound and other retained hydrophobic compounds with 1 mL of a strong organic solvent (e.g., acetonitrile or a mixture of methanol/acetonitrile).[14]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a solvent compatible with your initial mobile phase (e.g., 100 µL of 90:10 acetonitrile:water). This step also concentrates the analyte.
-
Validate: Assess the effectiveness by comparing the signal of a post-extraction spiked blank matrix sample to a standard in neat solvent. A ratio close to 1.0 indicates minimal suppression.[16]
Solution 1B: Optimize Chromatographic Separation
If sample preparation is insufficient, adjusting the chromatography to separate the analyte from the suppression zone is critical.[1]
Protocol 2: Chromatographic Method Adjustment
-
Identify Suppression Zone: Perform a post-column infusion experiment.[21] Infuse a constant concentration of this compound into the LC flow path after the column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate the retention times where ion suppression is occurring.
-
Modify Gradient: Adjust the gradient profile to shift the elution of this compound away from these suppression zones.
-
Slower Gradient: Decrease the rate of organic solvent increase (e.g., from a 5-minute to a 10-minute gradient). This provides more time for separation.
-
Isocratic Hold: Introduce an isocratic hold just before the analyte's elution to allow more polar interfering compounds to wash off the column first.
-
-
Change Column Chemistry: If a standard C18 column is not providing adequate separation from lipid interferences, consider a column with different selectivity. A C30 column, for example, offers enhanced shape selectivity for long-chain, hydrophobic molecules.
Problem 2: Poor Reproducibility and Signal Drift
Inconsistent results, often characterized by a decreasing signal over a sequence of injections, typically point to the accumulation of non-volatile matrix components in the ion source or on the column.
When sample cleanup is inadequate, non-volatile materials (salts, late-eluting lipids) can build up on the ion source's sampling orifice or transfer capillary.[22] This contamination physically blocks ion transmission and alters electrostatic fields, leading to a progressive loss of sensitivity.
Solution 2A: Optimize Ion Source Parameters
Tuning the source can help mitigate the effects of matrix buildup and improve analyte desolvation.
| Parameter | Effect on Ion Suppression | Recommended Action for this compound (APCI) |
| Nebulizer Gas Flow | Affects droplet size and solvent evaporation efficiency. Higher flow can improve desolvation. | Increase flow to ensure efficient nebulization of the mobile phase.[15] |
| Drying Gas Temperature/Flow | Aids in desolvation of droplets before they enter the mass analyzer. | Increase temperature (e.g., to 350-450°C for APCI) and flow to facilitate the evaporation of less volatile matrix components.[7] |
| Vaporizer Temperature (APCI) | Critical for converting the eluent into the gas phase for chemical ionization. | Optimize for the specific mobile phase and flow rate, typically in the 350-500°C range.[10] |
| Corona Discharge Current (APCI) | The source of ionizing reagent ions. | Set to a stable value (e.g., 3-5 µA). Too high a current can sometimes lead to instability or source contamination. |
Solution 2B: Implement a Diverter Valve
A diverter valve is a powerful tool to prevent source contamination. It allows the LC flow to be directed to waste during the periods when highly concentrated, non-volatile matrix components (like salts at the beginning of the run) or late-eluting lipids are expected to exit the column. This ensures that only the portion of the chromatogram containing the analyte of interest enters the mass spectrometer.
References
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Drug Discovery and Development. [Link]
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Jain, R. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Ion suppression (mass spectrometry). (2023). In Wikipedia. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
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Stahnke, H., & Kuhlmann, J. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]
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Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
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The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones. (n.d.). Austin Publishing Group. [Link]
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Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020). LCGC International. [Link]
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Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]
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Understanding Ion Suppression in LC-MS. (n.d.). Lambda Laboratory Services. [Link]
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da Silva, R. G. C., & Augusti, R. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of the Brazilian Chemical Society, 32(8), 1545-1563. [Link]
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Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2025). ResearchGate. [Link]
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Wentrup, J., Dülcks, T., & Thöming, J. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Analytical and Bioanalytical Chemistry, 416(8), 1843-1855. [Link]
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H-K, K., & K, S. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-390. [Link]
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Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. (2011). ResearchGate. [Link]
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Wentrup, J., Dülcks, T., & Thöming, J. (2024). Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. Analytical and Bioanalytical Chemistry, 416(8), 1843-1855. [Link]
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10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]
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Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry. (2024). ResearchGate. [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2004). ResearchGate. [Link]
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Tips for Optimizing Key Parameters in LC–MS. (2018). LCGC International. [Link]
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The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. (n.d.). hdb. [Link]
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The role of water in APCI-MS online monitoring of gaseous n-alkanes. (n.d.). ResearchGate. [Link]
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Atmospheric Pressure Chemical Ionization Source, APCI. (n.d.). Agilent. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2006). LCGC International. [Link]
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Ion suppression correction and normalization for non-targeted metabolomics. (2021). Nature Communications, 12(1), 896. [Link]
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Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. (2006). Bioanalysis, 2(10), 1677-1685. [Link]
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Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2015). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace. [Link]
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Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. (2021). Marine Drugs, 19(11), 603. [Link]
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ROUTINE ANALYSIS OF CANNABIS FOR PESTICIDES AND MYCOTOXINS USING UPLC-MS/MS. (2018). Waters. [Link]
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Technical Support Center: Purity Assessment and Removal of Impurities from 2-Methyloctadecane
Welcome to the technical support guide for 2-Methyloctadecane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purity assessment and the removal of common impurities. High purity of this compound, a long-chain branched alkane, is critical for its application in various fields where its physicochemical properties must be precisely controlled. This guide offers a structured approach to identifying and resolving purity-related challenges through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.
Section 1: Purity Assessment & Impurity Profiling
The first step in any purification workflow is to accurately assess the initial purity and identify the nature of the contaminants. For a synthetic compound like this compound, impurities often include isomers, unreacted starting materials, solvent residues, and catalyst remnants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a typical synthesis of this compound?
A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities generally fall into these categories:
-
Structural Isomers: Other methyloctadecane isomers (e.g., 3-methyloctadecane, 4-methyloctadecane) are very common, arising from non-regioselective reactions or catalytic isomerization. These are often the most challenging to remove due to their similar physical properties.
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Grignard coupling, Wittig reaction), residual alkyl halides, aldehydes, or ketones may be present.
-
Catalyst Residues: If transition metal catalysts (e.g., Palladium, Nickel) are used, trace amounts may remain in the final product.[1][2]
-
Solvent Residues: High-boiling point solvents used during the reaction or workup can be difficult to remove completely.
Q2: What is the best analytical technique for assessing the purity of this compound and identifying its isomers?
A2: Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the gold standard for analyzing volatile and semi-volatile hydrocarbons like this compound.[3]
-
Expertise & Experience: GC-FID provides excellent quantitative data on the percentage of each component in a mixture.[4] For definitive identification of isomeric impurities, GC-MS is indispensable. The mass spectrometer provides fragmentation patterns that can help distinguish between different branched alkanes, although isomers often yield very similar spectra.[5] Using a long, non-polar capillary column (e.g., DB-5 or similar) is crucial for achieving the necessary resolution to separate closely boiling isomers.[6][7]
Troubleshooting Purity Analysis
Issue: My GC chromatogram shows multiple, poorly resolved peaks near the main this compound peak. What could be the cause and how can I improve the separation?
Causality & Solution: This is a classic sign of isomeric impurities. Because branched alkane isomers often have very close boiling points, they co-elute under standard GC conditions.[8]
-
Initial Action: Optimize your GC temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 5 °C/min). This increases the differential partitioning of the isomers between the stationary and mobile phases, enhancing separation.[7]
-
Advanced Solution: If optimizing the temperature program is insufficient, consider using a longer capillary column (e.g., 60 m or 100 m) or a column with a different stationary phase to alter selectivity.[6] While non-polar phases are standard, sometimes a slightly more polar phase can improve resolution between certain isomers.
Section 2: Strategic Impurity Removal
Once impurities have been identified and quantified, a suitable purification strategy can be devised. The choice of method depends heavily on the nature of the impurity and the scale of the purification.
Workflow for Purity Assessment and Purification
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Calibration strategies for accurate quantification of 2-Methyloctadecane
Technical Support Center: Accurate Quantification of 2-Methyloctadecane
Welcome to the technical support guide for the accurate quantification of this compound. This resource is designed for researchers, scientists, and drug development professionals who require precise and reliable measurements of this long-chain branched alkane. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure your methods are not only effective but also self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its analysis?
A1: Understanding the physicochemical properties of this compound is the first step to developing a robust analytical method. Its structure as a long-chain, branched alkane dictates the optimal approach.
-
Boiling Point: Approximately 317.7 °C at 760 mm Hg[3]. This high boiling point necessitates the use of Gas Chromatography (GC) with a temperature program capable of reaching and exceeding this temperature to ensure efficient elution from the column.
-
Solubility: It is nonpolar, making it soluble in organic solvents like hexane, dichloromethane, and toluene, but practically insoluble in water[3]. This property governs the choice of solvents for sample extraction and standard preparation.
These properties collectively point towards Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the most suitable analytical technique.
Q2: What is the fundamental difference between an external standard and an internal standard calibration?
A2: Both are valid calibration techniques, but they account for different sources of error. The choice depends on the complexity of your sample matrix and the required precision.[4]
-
External Standard Calibration: This is the most straightforward method. A series of standards containing known concentrations of this compound are prepared and analyzed.[5] A calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. The concentration of this compound in an unknown sample is then determined by interpolating its response from this curve.[6]
-
Underlying Assumption: The injection volume and instrument response are perfectly consistent for every injection of both standards and samples. This method is susceptible to variations in injection volume and matrix effects.
-
-
Internal Standard (IS) Calibration: In this method, a known amount of a different, non-interfering compound (the internal standard) is added to every standard and every sample.[7] The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Underlying Assumption: Any sample loss during preparation or variation in injection volume will affect the analyte and the internal standard to the same extent.[4][8] This ratio-based approach corrects for such variations, leading to significantly improved precision and accuracy, especially in complex workflows.[7]
-
Q3: Which analytical instrument is better for quantifying this compound: GC-FID or GC-MS?
A3: The choice between GC-FID and GC-MS depends on the required selectivity and the complexity of the sample matrix.
-
GC-FID (Flame Ionization Detector): FID is a universal detector for hydrocarbons and offers excellent sensitivity and a wide linear range. It is robust and cost-effective. However, it provides no structural information; quantification is based solely on retention time. If your samples are clean and this compound is well-resolved from other components, GC-FID is an excellent choice.[9][10][11]
-
GC-MS (Mass Spectrometry): MS provides an additional dimension of confirmation by furnishing mass spectral data. By using Selected Ion Monitoring (SIM) mode, you can selectively monitor for characteristic fragment ions of this compound, dramatically increasing selectivity and reducing interference from co-eluting matrix components.[12][13] This is the preferred method for complex matrices (e.g., biological fluids, environmental extracts) where the risk of interference is high.
| Feature | GC-FID | GC-MS |
| Selectivity | Low (based on retention time) | High (based on mass-to-charge ratio) |
| Sensitivity | High | Very High (in SIM mode) |
| Confirmation | Presumptive (retention time match) | Confirmatory (mass spectrum match) |
| Cost | Lower | Higher |
| Ideal Use Case | Simple, clean matrices | Complex matrices, low concentrations |
Section 2: Troubleshooting Guide & Advanced Protocols
This section addresses specific issues you may encounter during method development and routine analysis.
Q4: My calibration curve for this compound has poor linearity (R² < 0.99). What are the common causes and solutions?
A4: Poor linearity is a common problem that undermines quantitative accuracy. The cause can usually be traced to standard preparation, instrument conditions, or detector saturation.
Caption: Decision tree for troubleshooting poor calibration linearity.
Q5: I am observing significant matrix effects in my biological samples. How can I mitigate this?
A5: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization (in MS) or detection of the analyte, causing signal suppression or enhancement.[14][15] This is a critical challenge in bioanalysis.
Strategies to Overcome Matrix Effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components (e.g., lipids, proteins) as possible before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are essential.[16][17]
-
Use of a Co-eluting Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d₃₉). This standard will co-elute with the native analyte and experience the exact same matrix effects, ensuring the peak area ratio remains constant and accurate. If an isotopic standard is unavailable, a close structural analog that elutes nearby can be a viable, though less perfect, alternative.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your sample matrix (e.g., extract of blank plasma).[18] This ensures that the standards experience the same matrix effects as the samples, thereby canceling out the bias.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant signal suppression or enhancement.[18] This approach is only feasible if the resulting analyte concentration is still well above the instrument's limit of quantification.
Caption: Selecting a calibration strategy based on sample matrix complexity.
Q6: Can you provide a step-by-step protocol for an internal standard calibration for this compound in plasma using GC-MS?
A6: Certainly. This protocol outlines a robust method for quantifying this compound in a complex biological matrix like plasma.
1. Materials and Reagents:
-
This compound certified reference standard.
-
Internal Standard (IS): Eicosane (n-C₂₀) or a deuterated analog if available. Justification: Eicosane is a C20 linear alkane with a boiling point (343 °C) similar to this compound, ensuring similar chromatographic behavior and extraction recovery. It is not endogenous to most biological systems.
-
Solvents: Hexane, Dichloromethane, Acetonitrile (all HPLC or GC-grade).
-
Blank human plasma.
2. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of Eicosane and dissolve in 10 mL of hexane.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock 1:100 in acetonitrile.
-
Calibration Standards: Perform serial dilutions of the Analyte Stock in blank plasma extract to prepare calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of each standard, QC, or unknown plasma sample into a glass tube.
-
Add 20 µL of the IS Working Solution (10 µg/mL) to every tube. Vortex for 10 seconds.
-
Add 2 mL of hexane:dichloromethane (90:10 v/v).
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of hexane and transfer to a GC vial with an insert.
4. GC-MS Analysis:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: 280 °C, Splitless mode.
-
Oven Program: Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 320 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS System: Agilent 5977 or equivalent.
-
Mode: Electron Ionization (EI), Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
This compound: Quantifier ion (e.g., m/z 57), Qualifier ions (e.g., m/z 71, 43).
-
Eicosane (IS): Quantifier ion (e.g., m/z 57), Qualifier ions (e.g., m/z 71, 85). (Note: Specific ions should be confirmed by analyzing a pure standard).
-
5. Data Analysis:
-
Integrate the peak areas for the quantifier ions of this compound and the Internal Standard.
-
Calculate the Peak Area Ratio (PAR) for each standard: PAR = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting PAR vs. Concentration.
-
Apply a linear regression fit (y = mx + c) and ensure R² ≥ 0.995.
-
Calculate the concentration of this compound in unknown samples using their calculated PAR and the regression equation.
Caption: General workflow for quantification using an internal standard.
References
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This compound | C19H40 | CID 15264 - PubChem. National Center for Biotechnology Information. [Link]
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Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. SciELO. [Link]
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2-methyl octadecane, 1560-88-9. The Good Scents Company. [Link]
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Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Scielo. [Link]
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Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. Royal Society of Chemistry. [Link]
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Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Semantic Scholar. [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
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Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc. [Link]
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Octadecane, 2-methyl-. National Institute of Standards and Technology (NIST) WebBook. [Link]
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. [Link]
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Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
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Internal standards and performance check standards for GC-MS. ResearchGate. [Link]
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This compound | CAS#:1560-88-9. Chemsrc. [Link]
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Reducing the Pain Point of GC Retention Index Calibration for Enhanced GC/MS Compound Identification. Cerno Bioscience. [Link]
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From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Chromatography Online. [Link]
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Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. PubMed. [Link]
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A Look at Matrix Effects. LCGC International. [Link]
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How To Make A Calibration Curve For Gas Chromatography? Chemistry For Everyone (YouTube). [Link]
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Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
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In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. PubMed Central. [Link]
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Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
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DEVELOPMENT OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF VOLATILE ORGANIC COMPOUNDS IN CACHAÇA AND WHISKEY SAMPLES BY HS-SPME-GC-BID. Federal University of Ceara. [Link]
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ANALYTICAL METHODS for 2,4,6-TRINITROTOLUENE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI. [Link]
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Long Chain Branching Detection and Quantification in LDPE with Special Solvents, Polarization Transfer Techniques, and Inverse Gated 13 C NMR Spectroscopy. ResearchGate. [Link]
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Technical Support Center: Method Development for the Analysis of 2-Methyloctadecane in Novel Matrices
Welcome to the technical support center for the analysis of 2-Methyloctadecane. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for the quantification of this compound in novel and complex matrices. Here, we synthesize foundational principles with field-proven insights to help you navigate the intricacies of your analytical challenges.
Understanding the Analyte: this compound
This compound (C₁₉H₄₀) is a branched-chain alkane.[1][2] Its non-polar nature and high boiling point are key determinants of its analytical behavior. Understanding these properties is the first step in developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀ | [1] |
| Molecular Weight | 268.5 g/mol | [1] |
| Boiling Point | 317.7 °C (estimated) | [3] |
| logP (o/w) | 10.23 (estimated) | [3] |
| CAS Number | 1560-88-9 | [2] |
The high logP value indicates extreme lipophilicity, suggesting it will readily partition into non-polar solvents and bind to hydrophobic surfaces. Its volatility makes Gas Chromatography (GC) the ideal analytical technique.
Core Method Development & Protocols
The analysis of a non-polar analyte like this compound in a complex matrix is fundamentally a process of selective extraction followed by high-resolution separation and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering both the required separation power and definitive identification.[4]
Overall Analytical Workflow
The logical process from sample receipt to final data reporting is a multi-step procedure where each stage is critical for the integrity of the final result.
Caption: General workflow for this compound analysis.
Part A: Sample Preparation - The Key to Success
The goal of sample preparation is to isolate this compound from interfering matrix components and concentrate it to a level suitable for detection.[5] The choice of technique depends heavily on the nature of the "novel matrix."
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Best For: Aqueous matrices (e.g., biological fluids, wastewater).
-
Principle: this compound's high lipophilicity allows it to be efficiently partitioned from an aqueous phase into a water-immiscible organic solvent.
Step-by-Step LLE Protocol:
-
Sample Aliquot: Transfer 1 mL of the liquid sample into a clean glass tube.
-
Solvent Addition: Add 2 mL of a non-polar solvent (e.g., hexane or dichloromethane).
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean glass tube using a Pasteur pipette.
-
Drying (Optional): If the sample contains water, pass the organic layer through a small column of anhydrous sodium sulfate.[4]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of approximately 200 µL.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial with an insert for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Best For: Complex matrices, including those with high lipid or protein content (e.g., plasma, tissue homogenates, food extracts).
-
Principle: A reversed-phase (e.g., C18) sorbent is used to bind this compound while polar matrix components are washed away. The analyte is then eluted with a strong organic solvent.[6]
Step-by-Step SPE Protocol (Bind-Elute Mode):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Load 1 mL of the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 2 mL of hexane or dichloromethane into a clean collection tube.
-
Concentration & Transfer: Evaporate the eluate and transfer to an autosampler vial as described in the LLE protocol (steps 7-8).
Part B: GC-MS Instrumental Analysis
Proper instrument setup is crucial for achieving good chromatographic resolution and sensitivity.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity (e.g., DB-1ms, ZB-1), 30 m x 0.25 mm ID, 0.25 µm film | The non-polar stationary phase provides excellent separation for hydrocarbons based on boiling points.[7] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Provides good efficiency and is inert. Maintaining constant flow ensures reproducible retention times. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode maximizes sensitivity for low-level detection.[8] A split ratio of 20:1 is a good starting point for more concentrated samples. |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | The temperature ramp allows for separation from more volatile components, and the final hold ensures elution of the high-boiling analyte. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS.[9] |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[4][10] |
| Acquisition Mode | Full Scan (m/z 40-350) for method development; Selected Ion Monitoring (SIM) for quantitation | Full scan is used to identify the analyte and its fragments. SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |
Expected Mass Spectrum: Under EI, branched alkanes like this compound undergo characteristic fragmentation.[10] The molecular ion (M⁺) at m/z 268 may be weak or absent.[11] Fragmentation occurs preferentially at the branch point. Key diagnostic ions can be found in the NIST Mass Spectral Library.[12]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Caption: A decision tree for troubleshooting common GC-MS issues.
Q1: My this compound peak is tailing badly. What is the cause?
A: Peak tailing for a non-polar compound like this compound is unusual but can occur.[9]
-
Cause 1: Active Sites: Even though it's non-polar, it can interact with active sites (exposed silanols) in the system. This can happen in the inlet liner or at the head of the column if it's contaminated with polar residues.
-
Solution: Use a deactivated inlet liner. Perform inlet maintenance by replacing the liner and septum. Trim 10-15 cm from the front of the GC column to remove accumulated non-volatile contaminants.[9]
-
-
Cause 2: Cold Spots: A cold spot in the transfer line between the GC and the MS can cause condensation of the high-boiling analyte, leading to tailing.
-
Solution: Ensure your MS transfer line temperature is set appropriately, typically 10-20 °C below the final oven temperature but high enough to prevent condensation (e.g., 290 °C).[9]
-
Q2: I am not detecting any peak for this compound, even in my spiked samples. What should I check?
A: A complete loss of signal points to a more fundamental issue.
-
Cause 1: Poor Extraction Recovery: Your sample preparation method may not be effectively extracting the analyte.
-
Solution: Re-evaluate your LLE or SPE method. For LLE, ensure your solvent is sufficiently non-polar (hexane is excellent) and that you are vortexing adequately. For SPE, ensure the cartridge has been properly conditioned and that your elution solvent is strong enough to desorb the analyte.
-
-
Cause 2: Major System Leak: A significant leak in the carrier gas line or at the injector will prevent the sample from reaching the detector.[13]
-
Solution: Use an electronic leak detector to check all fittings from the gas source to the MS. Pay close attention to the septum nut and the column connection in the inlet.
-
-
Cause 3: Analyte Adsorption: The analyte might be irreversibly adsorbing to active sites within your system, especially if the system is contaminated.
-
Solution: Clean the ion source. If you have been running "dirty" samples, the MS source may be heavily contaminated. Follow the manufacturer's procedure for cleaning the ion source.
-
Q3: I see many "ghost peaks" in my chromatogram, especially during the oven ramp. Where are they coming from?
A: Ghost peaks are extraneous peaks that are not from your sample injection.
-
Cause 1: Septum Bleed: Particles from the injector septum can degrade at high temperatures, releasing volatile siloxanes that appear as peaks.
-
Solution: Use a high-quality, low-bleed septum rated for your inlet temperature. Ensure the septum purge flow is active (typically 1-3 mL/min) to vent contaminants rather than letting them enter the column.[14]
-
-
Cause 2: Contamination: Contamination can come from your carrier gas, solvents, or autosampler vials.
-
Solution: Run a "blank" run (injecting only solvent) and an "empty" run (no injection) to isolate the source. Install or replace carrier gas purifiers. Use high-purity solvents and certified clean vials.[7]
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for GC-MS analysis?
A: No. Derivatization is a chemical process used to increase the volatility and thermal stability of non-volatile or polar compounds, such as those with -OH or -COOH functional groups.[15][16][17] this compound is a hydrocarbon and is already sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is unnecessary and would add complexity to the sample preparation.[15]
Q2: How can I definitively confirm the identity of a peak as this compound in a complex matrix?
A: Confirmation requires meeting two criteria:
-
Retention Time Match: The peak's retention time in your sample must match that of an authentic this compound standard analyzed under the exact same GC conditions.
-
Mass Spectrum Match: The EI mass spectrum of the peak in your sample must match the mass spectrum of the authentic standard and/or a reliable library spectrum (e.g., NIST).[4] Key fragment ions and their relative abundances should be consistent.
Q3: What are Kovats Retention Indices (RI), and how can they help?
A: A Kovats Retention Index relates the retention time of an analyte to the retention times of adjacent n-alkanes.[18] It is a more stable identifier than retention time alone, as it is less susceptible to minor variations in flow rate or temperature programming.[19] By running a mixture of n-alkanes alongside your sample, you can calculate the RI for your peak of interest and compare it to published values for this compound (Standard non-polar RI is ~1864).[1] This provides an additional layer of confidence in your identification, especially when dealing with isomeric compounds.[4]
Q4: My sample matrix is causing significant signal suppression. How can I mitigate this "matrix effect"?
A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, typically causing signal suppression.
-
Improve Chromatographic Separation: Adjust your GC oven temperature program (e.g., use a slower ramp rate) to better separate this compound from the interfering compounds.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation procedure. This could involve using a different SPE sorbent or adding a back-extraction step to your LLE protocol.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract (a sample of the matrix known to be free of the analyte). This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[20]
Q5: What are the key parameters for validating this analytical method?
A: Method validation provides documented evidence that the method is fit for its intended purpose.[20][21] Key parameters to assess include:
-
Specificity: The ability to detect and quantify this compound in the presence of other matrix components.[21]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[20]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]
References
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- BenchChem. (n.d.). Application Note: High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
- BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15264, this compound. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: GC-MS Analysis of Saturated Hydrocarbons.
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The Good Scents Company. (n.d.). 2-methyl octadecane. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
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NIST. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts Chemistry. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]
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Biedermann, M., & Grob, K. (2009). Activated aluminum oxide selectively retaining long chain n-alkanes: Part II. Integration into an on-line high performance liquid chromatography-liquid chromatography-gas chromatography-flame ionization detection method to remove plant paraffins for the determination of mineral paraffins in foods and environmental samples. Analytica Chimica Acta, 634(1), 102–109. Retrieved from [Link]
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Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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University of California, Davis. (n.d.). GC Derivatization. Retrieved from [Link]
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Blomquist, G. J., & Jackson, L. L. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1864. Retrieved from [Link]
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Nuñez, R. (2018). Identification of methyl branched alkanes using GC-MS ion trap?. ResearchGate. Retrieved from [Link]
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Recipharm. (n.d.). Development and validation of ICP-OES for trace element estimation. Retrieved from [Link]
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NIST. (n.d.). Mass spectrum of Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Le-Minh, T., et al. (2015). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters. Analytical Methods, 7, 6433-6440. Retrieved from [Link]
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NIST. (n.d.). IR Spectrum of Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Retrieved from [Link]
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Tadesse, B., & Tegegne, D. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
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SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
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Ouyang, G., et al. (2015). Study of complex matrix effect on solid phase microextraction for biological sample analysis. Journal of Chromatography A, 1414, 21-27. Retrieved from [Link]
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NIST. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). Gas Chromatography data for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. Retrieved from [Link]
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Lloret, A., et al. (2006). Analysis of polycyclic aromatic hydrocarbons in solid matrixes by solid-phase microextraction coupled to a direct extraction device. Journal of Chromatography A, 1102(1-2), 19-26. Retrieved from [Link]
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Fabbri, D., et al. (2004). Fast solid-phase extraction-gas chromatography-mass spectrometry procedure for oil fingerprinting. Application to the Prestige oil spill. Journal of Chromatography A, 1033(2), 221-227. Retrieved from [Link]
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Agilent Technologies. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Methyl (Z)-11-methyloctadec-6-enoate.
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UTHSC. (n.d.). Sample Preparation. Proteomics and Metabolomics (PMC). Retrieved from [Link]
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Jobson, B. T., & Gueneron, M. (2014). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. Atmospheric Measurement Techniques, 7, 3855-3867. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]
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LibreTexts Chemistry. (2023). High Performance Liquid Chromatography. Retrieved from [Link]
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Markes International. (n.d.). Analysis of Long-Chain Hydrocarbons. Retrieved from [Link]
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Sajid, M., et al. (2018). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules, 23(10), 2643. Retrieved from [Link]
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ResearchGate. (n.d.). CHAPTER 2. Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances. Retrieved from [Link]
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Semantic Scholar. (n.d.). Novel Reactive Matrices for the Analysis of Alcohols by Matrix-Assisted Laser Desorption/Ioization Mass Spectrometry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methyloctadecane Quantification
Introduction: The Analytical Imperative for 2-Methyloctadecane
This compound (C₁₉H₄₀) is a branched-chain alkane that serves as a critical biomarker in various scientific domains, including environmental monitoring, petroleum analysis, and biomedical research where branched-chain hydrocarbons can be indicative of specific microbial origins or metabolic pathways.[1][2] The structural distinction of this isomer from its linear counterpart, nonadecane, and other isomers necessitates analytical methods that are not only sensitive but also highly selective. Accurate and reliable quantification is paramount, as even minor variations in concentration can have significant diagnostic or prognostic implications.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique. We will explore an alternative, High-Performance Liquid Chromatography (HPLC), to provide a comprehensive analytical perspective. The core of this document is a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure the generation of robust and defensible data.[3][4][5]
Methodology Showdown: GC-MS vs. HPLC
The choice of an analytical instrument is the first critical decision in method development. It is dictated by the physicochemical properties of the analyte. This compound is a non-polar, volatile hydrocarbon, which inherently makes Gas Chromatography the most logical and effective separation technique.[6][7][8]
Primary Recommendation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds.
-
Causality of Choice : The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. As a volatile hydrocarbon, this compound is readily transferred into the gas phase in a heated GC inlet without degradation. The subsequent mass spectrometric detection provides unparalleled specificity, allowing for the differentiation of this compound from other co-eluting compounds based on its unique mass fragmentation pattern.[9][10]
-
Workflow & Key Parameters :
-
Sample Preparation : Biological or environmental samples often require a liquid-liquid or solid-phase extraction to isolate the hydrocarbon fraction from the sample matrix.[1][11]
-
GC Separation : A non-polar capillary column (e.g., DB-5ms) is typically used, operating on the principle of "like-dissolves-like" to separate hydrocarbons based on their boiling points and branching.
-
MS Detection : Electron Ionization (EI) is the standard for generating reproducible fragmentation patterns. For quantification, Selected Ion Monitoring (SIM) mode is superior to full-scan mode. By monitoring only specific, characteristic ions of this compound (e.g., m/z 43, 57, 71), SIM mode significantly enhances sensitivity and reduces matrix interference.[12]
-
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
While less conventional for this analyte, HPLC can be considered, though it presents significant challenges.[13][14][15]
-
Causality of Choice (and its limitations) : Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. This compound is highly hydrophobic and would be strongly retained on a C18 column. The primary limitation is detection. Alkanes lack a chromophore, rendering standard UV-Vis detection ineffective. Alternative detectors are required:
-
Refractive Index Detector (RID) : Universal but suffers from low sensitivity and is incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD) : More sensitive than RID and compatible with gradients, but response can be non-linear.
-
Mass Spectrometry (LC-MS) : The most viable option, but requires an ionization source suitable for non-polar compounds, such as Atmospheric Pressure Chemical Ionization (APCI).
-
Comparative Summary
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Suitability for 2-MOD | Excellent . Analyte is volatile and thermally stable. | Poor to Moderate . Challenges in detection and requires specialized detectors (ELSD, MS). |
| Selectivity | Very High . Chromatographic separation plus mass spectral identification. | Moderate . Relies on chromatographic separation alone unless coupled with MS. |
| Sensitivity | High , especially in Selected Ion Monitoring (SIM) mode. | Low to Moderate , highly dependent on the detector used. |
| Sample Preparation | Often requires extraction. Derivatization is not necessary. | Requires extraction; sample must be soluble in the mobile phase. |
| Typical Run Time | 15-30 minutes. | 10-25 minutes. |
Visualizing the Analytical Workflow
A robust analytical process follows a well-defined sequence of operations to ensure data quality and traceability from sample receipt to final report.
Caption: End-to-end workflow for the GC-MS quantification of this compound.
Validation of a GC-MS Method for this compound Quantification
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[16][17][18][19] The following sections detail the experimental design for validating a GC-MS method for this compound in a biological matrix (e.g., plasma) according to ICH Q2(R2) guidelines.[3][20][21]
Experimental Protocol: GC-MS System Parameters
-
Instrument : Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Program : Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[9][22]
-
Inlet : Splitless mode, 250°C.
-
MS Source : 230°C; MS Quad: 150°C.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Quantifier Ion : m/z 57
-
Qualifier Ions : m/z 43, 71
-
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][20]
-
Experimental Protocol :
-
Analyze a blank plasma sample (matrix blank) from at least six different sources.
-
Analyze a matrix blank spiked with a known concentration of this compound (the analyte).
-
Analyze a matrix blank spiked with potentially interfering compounds (e.g., other alkanes, plasticizers).
-
-
Acceptance Criteria : No significant interfering peaks should be observed at the retention time of this compound in the matrix blank chromatograms. The analyte peak in the spiked sample must be pure and spectrally identifiable.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[16][21]
-
Experimental Protocol :
-
Prepare a series of at least five calibration standards by spiking blank plasma with this compound. A typical range might be 1 ng/mL to 100 ng/mL.
-
Analyze each concentration level in triplicate.
-
Plot the peak area response versus the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.995. The calibration curve should be visually inspected for linearity.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17][20]
-
Experimental Protocol :
-
Prepare quality control (QC) samples by spiking blank plasma at three concentration levels: Low, Medium, and High (e.g., 3, 40, and 80 ng/mL).
-
Analyze five replicates of each QC level against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria : The mean recovery should be within 85-115% of the nominal value for each level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15][16]
-
Experimental Protocol :
-
Repeatability (Intra-assay precision) : Analyze six replicates of the Low, Medium, and High QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision) : Repeat the analysis on at least two different days, with a different analyst or on a different instrument if possible.
-
-
Acceptance Criteria : The relative standard deviation (%RSD) should not exceed 15% for each concentration level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16][21]
-
LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][21]
-
Experimental Protocol :
-
Prepare a series of very dilute spiked plasma samples.
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.
-
LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (80-120%) and precision (≤20% RSD).
-
-
Acceptance Criteria : The LOQ must be demonstrated with acceptable performance. The LOD is reported but not necessarily required to meet accuracy/precision criteria.
Summary of Validation Parameters & Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Analysis of 6 blank matrix lots | No interference at analyte retention time |
| Linearity | 5-level calibration curve | Correlation Coefficient (r²) ≥ 0.995 |
| Range | Confirmed by linearity, accuracy, precision | e.g., 1 - 100 ng/mL |
| Accuracy | % Recovery at 3 QC levels (n=5) | Mean recovery within 85-115% |
| Precision (Repeatability) | %RSD at 3 QC levels (n=6) | ≤ 15% RSD |
| Precision (Intermediate) | %RSD at 3 QC levels (n=6) over 2 days | ≤ 15% RSD |
| Limit of Quantitation (LOQ) | Lowest standard meeting accuracy/precision | Accuracy: 80-120%, Precision: ≤ 20% RSD |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N ≥ 3:1 |
The Interrelation of Core Validation Attributes
The validation parameters are not independent silos; they form a self-validating system where performance in one area supports another. Accuracy, precision, and linearity are intrinsically linked to define the reliable working range of the method.
Caption: Logical relationship between key analytical method validation parameters.
Conclusion
For the robust quantification of this compound, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is unequivocally the superior choice. Its inherent selectivity and sensitivity, particularly when operating in SIM mode, are well-suited to the physicochemical nature of this branched-chain alkane. While HPLC presents a theoretical alternative, the significant detection challenges make it impractical for routine, high-performance analysis.
Adherence to a systematic validation protocol, as outlined by ICH Q2(R2) guidelines, is not merely a regulatory formality but a scientific necessity.[3][4] By rigorously evaluating parameters such as specificity, linearity, accuracy, and precision, laboratories can establish a self-validating system that ensures the generation of reliable, reproducible, and scientifically sound data, fit for its intended purpose in research, development, and quality control.
References
- Title: ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Understanding ICH Q2(R2)
- Title: this compound | C19H40 | CID 15264 Source: PubChem - NIH URL
- Source: National Institute of Standards and Technology (NIST)
- Title: Octadecane, 2-methyl- - NIST WebBook (Phase change data)
- Title: Octadecane, 2-methyl- - NIST WebBook (Mass spectrum)
- Title: Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL
- Title: Method Development and Validation of Test Method using RP-HPLC: A Review Source: The Pharmaceutical and Chemical Journal URL
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A Guide to Inter-laboratory Comparison of 2-Methyloctadecane Analysis: Ensuring Accuracy and Comparability in Research
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the accuracy and consistency of analytical measurements are paramount. 2-Methyloctadecane (C₁₉H₄₀), a branched-chain alkane, serves as a crucial biomarker and a component in various organic matrices.[1][2][3][4][5][6] Ensuring that different laboratories can produce comparable and reliable results for its quantification is a cornerstone of collaborative research and regulatory acceptance. This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for this compound analysis, drawing upon established analytical principles and best practices in proficiency testing.
The Critical Role of Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are indispensable tools for quality assurance in analytical laboratories.[7][8] They provide an objective means to:
-
Assess Laboratory Performance: Evaluate the analytical competency of a laboratory by comparing its results to those of other laboratories.[7][9]
-
Validate Analytical Methods: Demonstrate the robustness and reproducibility of a chosen analytical method across different environments.[8]
-
Identify and Rectify Biases: Uncover systematic errors in laboratory procedures, instrumentation, or calibration.[8][10]
-
Harmonize Results: Foster consistency and comparability of data among a group of laboratories, which is essential for multi-center studies and regulatory submissions.
This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, given its high sensitivity and selectivity for volatile and semi-volatile organic compounds like this compound.[11][12][13][14][15]
Core Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] This makes it exceptionally well-suited for the identification and quantification of this compound in complex matrices.
The "Why" Behind the Method: A Mechanistic View
The choice of GC-MS is dictated by the physicochemical properties of this compound. As a relatively volatile and thermally stable compound, it is amenable to gas-phase separation. The mass spectrometer provides definitive identification based on the molecule's unique mass-to-charge ratio and fragmentation pattern, offering a high degree of confidence in the results.
A Self-Validating GC-MS Protocol for this compound Analysis
The following protocol is a robust starting point for the analysis of this compound. It is designed to be self-validating by incorporating internal standards and rigorous quality control checks.
1. Sample Preparation: The Foundation of Accurate Results
The goal of sample preparation is to extract this compound from the sample matrix and present it in a form suitable for GC-MS analysis.[16]
-
Extraction: For solid samples (e.g., tissues, cells), a solvent extraction using a non-polar solvent like hexane or a mixture of hexane and isopropanol is effective. For liquid samples (e.g., plasma, serum), a liquid-liquid extraction with hexane is typically employed.
-
Internal Standard Spiking: Before extraction, spike all samples, calibration standards, and quality controls with a known amount of an appropriate internal standard (IS). An ideal IS would be a deuterated analog of this compound or a similar branched-chain alkane with a different retention time. This step is crucial for correcting for variations in extraction efficiency and instrument response.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for injection into the GC-MS.
2. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for this compound analysis. These should be optimized in your laboratory for best performance.
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation for hydrocarbons. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that carries the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring specific ions of this compound and the IS increases sensitivity and selectivity. |
| Ions to Monitor | To be determined from the mass spectrum of a this compound standard.[4] | The most abundant and specific ions should be chosen for quantification and qualification. |
3. Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and a constant concentration of the IS. Analyze these standards alongside the samples.
-
Data Analysis: Plot the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound. Use a linear regression to generate a calibration curve. The concentration of this compound in the unknown samples can then be determined from this curve.
Designing a Robust Inter-laboratory Comparison Study
A well-designed ILC is crucial for obtaining meaningful results. The following steps outline a framework for conducting an ILC for this compound analysis.
Workflow for an Inter-laboratory Comparison of this compound Analysis
Caption: Workflow of a typical inter-laboratory comparison study.
1. Preparation and Distribution of Reference Material
The study coordinator is responsible for preparing a sufficient quantity of a homogeneous reference material. This could be a solution of this compound in a suitable solvent or a spiked matrix (e.g., serum). The material should be divided into identical aliquots and stored under conditions that ensure its stability.
2. Instructions to Participating Laboratories
Clear and concise instructions are essential. These should include:
-
Timeline: Deadlines for analysis and reporting.
-
Methodology: While laboratories may use their in-house validated GC-MS methods, key parameters should be specified to ensure a degree of harmonization.
-
Reporting Requirements: The exact format for reporting results, including units, number of significant figures, and any quality control data.
3. Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is the core of the ILC.[9][10][17]
-
Consensus Value: The assigned value for the concentration of this compound in the reference material is typically determined as the consensus mean of the results from all participating laboratories after the removal of any statistical outliers.
-
Standard Deviation for Proficiency Assessment (σ): This value represents the acceptable spread of results and can be determined from the data itself or based on previous studies.
-
Z-Score Calculation: The performance of each laboratory is commonly evaluated using a Z-score, calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned consensus value.
-
σ is the standard deviation for proficiency assessment.
-
-
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
-
Hypothetical Inter-laboratory Comparison Results
The following table illustrates how the results of an ILC might be presented and evaluated.
| Laboratory ID | Reported Value (ng/mL) | Z-Score | Performance |
| Lab 1 | 48.5 | -0.58 | Satisfactory |
| Lab 2 | 52.1 | 0.81 | Satisfactory |
| Lab 3 | 45.2 | -1.88 | Satisfactory |
| Lab 4 | 55.9 | 2.23 | Questionable |
| Lab 5 | 50.3 | 0.11 | Satisfactory |
| Lab 6 | 41.7 | -3.15 | Unsatisfactory |
| Consensus Mean (X) | 50.1 ng/mL | ||
| Standard Deviation (σ) | 2.6 ng/mL |
Conclusion: A Commitment to Analytical Excellence
Participation in inter-laboratory comparisons for the analysis of this compound is a proactive step towards ensuring the highest standards of data quality. By embracing these collaborative studies, the scientific community can enhance the reliability and comparability of research findings, ultimately accelerating progress in drug development and other scientific endeavors. This guide provides a foundational framework for establishing such a program, empowering laboratories to validate their methods, identify areas for improvement, and contribute to a culture of analytical excellence.
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A Researcher's Guide to Quantitative Accuracy: 2-Methyloctadecane vs. Deuterated Internal Standards
From the Desk of a Senior Application Scientist
In the world of quantitative analysis, particularly in chromatography and mass spectrometry, the pursuit of accuracy is paramount. Our ability to confidently state the concentration of an analyte in a complex matrix underpins the integrity of pharmaceutical development, clinical diagnostics, and environmental testing. The key to this confidence often lies in a single, critical choice: the internal standard (IS). An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for variability throughout the analytical process—from extraction and injection to ionization.
This guide provides an in-depth comparison of two fundamentally different types of internal standards: Stable Isotope-Labeled (SIL) compounds, specifically deuterated standards, and structurally analogous compounds, using 2-methyloctadecane as a prime example. While SILs are widely regarded as the gold standard, practical constraints often necessitate alternatives. Understanding the mechanistic differences, performance trade-offs, and appropriate applications for each is crucial for developing robust and reliable quantitative methods.
Pillar 1: The Foundational Principles of Internal Standardization
The core function of an internal standard is to act as a reliable proxy for the analyte. An ideal IS should co-elute with the analyte and exhibit identical behavior during sample preparation and detection. By measuring the ratio of the analyte's response to the IS response, we can correct for variations that affect both compounds equally, such as:
-
Sample Preparation Losses: Inconsistent recovery during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Injection Volume Variability: Minor fluctuations in the volume injected by an autosampler.
-
Ionization Fluctuation (Mass Spectrometry): Drift in instrument performance or, most critically, unpredictable matrix effects .
Matrix effects are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can detrimentally affect accuracy and sensitivity.[1] This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, or metabolites in plasma) interfere with the ionization of the analyte in the MS source, causing either suppression or enhancement of its signal.[1][2] An effective IS must experience these effects to the same degree as the analyte to provide proper correction.
Pillar 2: Deuterated Internal Standards - The Pursuit of Perfection
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms (¹H) have been replaced with deuterium (²H), a stable (non-radioactive) isotope of hydrogen.[3] This subtle change increases the mass of the molecule, allowing it to be distinguished from the analyte by the mass spectrometer, but it has a minimal impact on its chemical properties.[4]
The Mechanism of Superiority
The unparalleled advantage of a deuterated IS stems from its near-perfect chemical identity to the analyte. This results in:
-
Identical Chromatographic Behavior: The analyte and the deuterated IS typically co-elute, meaning they exit the chromatography column at the same time.[5]
-
Identical Extraction Recovery: They behave the same way during sample preparation steps.
-
Identical Ionization Efficiency: Crucially, they experience the same degree of ion suppression or enhancement from the sample matrix because they are ionized under identical conditions at the same moment.[4]
This near-perfect mimicry allows the deuterated IS to compensate for multiple sources of error simultaneously, which is why regulatory bodies like the FDA and EMA consider them the preferred choice for bioanalytical assays.[3]
Limitations and Practical Considerations
Despite their advantages, deuterated standards are not without challenges:
-
Cost and Availability: Custom synthesis can be expensive and time-consuming, and pre-synthesized standards may not be available for novel compounds.[6][7]
-
Isotopic Purity: The standard must have high isotopic enrichment (typically >98%) to prevent signal interference from the unlabeled analyte.[3][8] The presence of various isotopologues (molecules with different numbers of deuterium atoms) must be characterized.[8]
-
Chromatographic Isotope Effect: In some cases, particularly with a high number of deuterium substitutions, the deuterated standard may exhibit a slightly different retention time than the analyte, which can compromise its ability to perfectly correct for matrix effects that occur at a specific point in time.[6][7][9]
-
H/D Exchange: Deuterium atoms placed on exchangeable sites (like -OH or -NH groups) can exchange with hydrogen from the solvent, compromising the standard's integrity.[9]
Pillar 3: this compound - The Pragmatic Workhorse
This compound (C₁₉H₄₀) is a long-chain branched alkane.[10][11] It is not a SIL but rather a structural analog or, more accurately for many applications, a compound with similar physicochemical properties to certain classes of analytes. It is most appropriately used in Gas Chromatography (GC) methods for non-polar, volatile, or semi-volatile compounds.
Mechanism of Action and Appropriate Use
In GC-MS, ionization (typically Electron Ionization, EI) is a high-energy, gas-phase process that is generally less susceptible to the type of signal suppression seen in LC-MS Electrospray Ionization (ESI).[12] Therefore, the primary role of an IS like this compound in GC-MS is often to correct for:
-
Injection Port Discrimination: Variability in the vaporization of the sample in the hot GC inlet.
-
Sample Volume and Extraction: Errors in sample measurement and recovery during sample preparation.
Because this compound is a chemically inert, non-polar hydrocarbon, it is an excellent IS for the analysis of other hydrocarbons, such as in total petroleum hydrocarbon (TPH) analysis or for certain environmental contaminants. Its elution time will be predictable on standard non-polar GC columns, and its recovery during organic solvent extractions will track that of other non-polar analytes.
Critical Disadvantages, Especially in LC-MS
Using this compound, or any structural analog that does not co-elute and has different chemical properties, for LC-MS analysis of polar or ionizable drugs is scientifically unsound for several reasons:
-
Poor Matrix Effect Correction: It will not co-elute with a typical drug molecule and will not experience the same ionization suppression/enhancement.[1] Its response will be independent of the analyte's ionization environment, leading to inaccurate results.
-
Differential Extraction Recovery: Its recovery in an SPE or LLE procedure designed for a more polar analyte will be completely different.
-
No Ionization: this compound is extremely difficult to ionize by ESI, making it undetectable in most standard LC-MS methods.
Head-to-Head Performance Comparison
The choice of internal standard has a direct and measurable impact on data quality. The following table summarizes the key performance differences.
| Performance Metric | Deuterated Internal Standard (SIL) | This compound (Structural Analog) |
| Accuracy & Precision | Excellent: Considered the "gold standard" for achieving the highest accuracy and precision.[13] | Variable: Can be acceptable for GC-MS of similar non-polar compounds. Poor for LC-MS of dissimilar analytes. |
| Matrix Effect Compensation | Excellent: Co-elutes and has identical ionization efficiency, providing the best correction for ion suppression/enhancement.[2][3] | Poor to None: Does not co-elute with most analytes and has vastly different ionization properties. Cannot correct for matrix effects in LC-MS. |
| Sample Prep Correction | Excellent: Tracks analyte recovery nearly perfectly due to identical chemical properties.[5] | Good (for similar compounds): Can track recovery of other non-polar hydrocarbons in organic solvent extractions. Poor for polar analytes. |
| Chromatographic Behavior | Nearly Identical: Co-elutes with the analyte, though minor retention time shifts are possible.[6][7] | Completely Different: Elutes based on its own properties (non-polar, long-chain alkane). |
| Regulatory Acceptance | High: Strongly recommended by FDA and EMA for bioanalytical method validation.[3][14] | Low: Unlikely to be accepted for regulated bioanalysis unless robust justification is provided and no SIL is possible. |
| Cost & Availability | High & Potentially Limited: Often expensive and may require custom synthesis.[7] | Low & Widely Available: A common, inexpensive chemical. |
| Ideal Application | LC-MS/MS for regulated bioanalysis, pharmacokinetic studies, clinical diagnostics, and any application requiring the highest accuracy. | GC-MS for environmental analysis of hydrocarbons, quality control of industrial non-polar compounds. |
Experimental Design & Protocols
To illustrate these differences, we will outline two common experimental workflows.
Protocol 1: Bioanalytical Quantification with a Deuterated Standard (LC-MS/MS)
This protocol describes a typical workflow for quantifying a drug (Analyte X) in human plasma using its deuterated analog (Analyte X-d4).
Workflow Diagram
Caption: LC-MS/MS workflow using a deuterated internal standard.
Step-by-Step Methodology:
-
Prepare Calibration Standards and QCs: Spike known concentrations of Analyte X into blank human plasma.
-
Sample Preparation:
-
To 100 µL of each sample, calibrator, and QC, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Analyte X-d4 in methanol).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.
-
-
Data Processing: Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the area ratio against the analyte concentration. Determine the concentration of unknown samples from this curve.
Protocol 2: Environmental Analysis with this compound (GC-MS)
This protocol outlines the quantification of a semi-volatile hydrocarbon (e.g., a specific polycyclic aromatic hydrocarbon, PAH) in a soil sample using this compound as the IS.
Step-by-Step Methodology:
-
Prepare Calibration Standards: Dissolve known concentrations of the target PAH in hexane.
-
Sample Extraction:
-
Weigh 10 g of the soil sample into a beaker.
-
Add a known amount of internal standard (e.g., 100 µL of a 10 µg/mL solution of this compound in hexane).
-
Add 50 mL of a 1:1 mixture of acetone and hexane.
-
Extract using sonication for 20 minutes.
-
Decant the solvent and concentrate it to 1 mL using a rotary evaporator or nitrogen stream.
-
-
GC-MS Analysis:
-
GC System: Standard Gas Chromatograph.
-
Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS System: Single quadrupole or ion trap mass spectrometer with EI source.
-
Detection: Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for target ions of the PAH and this compound (e.g., m/z 57, 71).
-
-
Data Processing: Calculate the peak area ratio (Analyte Area / IS Area) and quantify using a calibration curve as described previously.
Making the Right Choice: An Internal Standard Decision Framework
The selection of an internal standard should not be arbitrary. It is a critical decision based on the analytical technique, regulatory requirements, matrix complexity, and analyte properties.
Caption: Decision framework for selecting an appropriate internal standard.
Conclusion: Fitness for Purpose is Key
The debate between deuterated standards and structural analogs like this compound is not about which is universally "better," but which is fit for the specific analytical purpose.
-
Deuterated internal standards are the unequivocal choice for high-stakes quantitative LC-MS applications , especially in regulated bioanalysis. Their ability to perfectly track the analyte through sample preparation and, most importantly, co-elute to correct for unpredictable matrix effects, provides a level of accuracy and robustness that structural analogs cannot match.[6][15] While they come with higher costs and potential synthesis challenges, the integrity of the resulting data justifies the investment.
-
This compound and similar analogs have a valid and important role in GC-MS , where matrix-induced ionization variability is less pronounced. For analyzing non-polar compounds in applications like environmental testing or industrial quality control, it serves as a cost-effective and reliable tool to correct for injection and sample preparation variability.
As a scientist, your choice of internal standard is a foundational element of your method's validity. Understanding the mechanisms behind each option allows you to move beyond simply following a protocol and, instead, design experiments that are robust, accurate, and defensible.
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Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. (Duplicate of reference 4, different link) [Link]
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Semantic Scholar. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]
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RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:1560-88-9. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for 2-Methyloctadecane Analysis
Introduction
In the landscape of analytical chemistry, the precise and accurate quantification of specific organic molecules is paramount for advancements in various scientific fields. One such molecule of interest is 2-Methyloctadecane, a branched-chain alkane. Its presence and concentration can be a key indicator in petroleum analysis, environmental monitoring, and even as a potential biomarker in biological systems. The structural similarity of this compound to other long-chain alkanes presents a significant analytical challenge, requiring robust and reliable methodologies for its unambiguous identification and quantification.
This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals. We will delve into the principles of each technique, present detailed experimental protocols for cross-validation, and offer a comprehensive comparison of their performance metrics.
Principle of the Techniques: A Tale of Two Phases
The choice between GC-MS and LC-MS fundamentally hinges on the physicochemical properties of the analyte and the analytical question at hand. Both techniques couple a high-resolution separation method with the sensitive and specific detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Separation
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The core principle lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated capillary column. For a long-chain alkane like this compound, which is sufficiently volatile at elevated temperatures, GC-MS is a natural fit.
The separation is governed by the compound's boiling point and its interaction with the stationary phase. Nonpolar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), are typically employed for hydrocarbon analysis. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points. Following separation, the analyte is introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns.[1] These fragmentation patterns, often referred to as a molecular fingerprint, are crucial for the definitive identification of branched alkanes and can be compared against established spectral libraries like the NIST Mass Spectral Library for confirmation.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Based Separation
LC-MS is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[4] Separation in LC is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. However, the analysis of nonpolar, long-chain alkanes like this compound by conventional reversed-phase LC-MS presents a significant challenge due to their poor retention on standard C18 columns and their lack of ionizable functional groups.
To overcome these hurdles, specialized LC-MS approaches are required. One such approach is non-aqueous reversed-phase chromatography, which utilizes organic solvents for both the mobile and stationary phases. Alternatively, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can be employed.[5] These ionization techniques are better suited for nonpolar compounds than the more common electrospray ionization (ESI). APCI and APPI vaporize the eluent and ionize the analyte in the gas phase, making them more amenable to the analysis of hydrocarbons.[5] Despite these adaptations, the sensitivity and robustness of LC-MS for highly nonpolar compounds like this compound can be lower compared to GC-MS.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Caption: LC-MS workflow for this compound analysis.
Detailed Experimental Protocols for Cross-Validation
To ensure a robust and objective comparison, the following detailed protocols for method validation should be followed. These protocols are designed to be self-validating systems, incorporating quality control checks at each stage.
Sample Preparation (Common to Both Methods)
The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte.
-
Extraction: For solid or semi-solid matrices, a solvent extraction using a nonpolar solvent like hexane or a mixture of hexane and isopropanol is recommended. Accelerated Solvent Extraction (ASE) can be employed to improve efficiency and reduce solvent consumption.[6]
-
Cleanup: Solid-phase extraction (SPE) is an effective cleanup step.[7] A silica-based SPE cartridge can be used to remove polar interferences. The choice of sorbent and elution solvents should be optimized based on the sample matrix.
-
Concentration: The cleaned extract is then concentrated under a gentle stream of nitrogen to a final volume suitable for injection.
-
Internal Standard: An appropriate internal standard (e.g., a deuterated long-chain alkane not present in the sample) should be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.
GC-MS Method Protocol
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes. This program should be optimized to ensure good separation from other hydrocarbons.[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and library matching. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 43, 57, 71, and the molecular ion if observable) can be used to enhance sensitivity.[2][6]
-
LC-MS Method Protocol
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
-
Chromatographic Conditions:
-
Column: A non-aqueous reversed-phase column (e.g., a C18 column designed for use with organic solvents).
-
Mobile Phase A: Methanol.
-
Mobile Phase B: Isopropanol.
-
Gradient: A gradient from a higher polarity organic solvent to a lower polarity one should be developed to elute the highly nonpolar this compound. For example, starting with 100% Methanol and ramping to 100% Isopropanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) in positive ion mode.
-
Gas Temperature: 350°C.
-
Vaporizer Temperature: 400°C.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) would be ideal if a suitable fragmentation pathway can be established. However, for a saturated alkane, fragmentation might be limited. Therefore, Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+ or other adduct ions may be more appropriate.
-
Performance Comparison: A Quantitative Showdown
The cross-validation of these two methods involves a head-to-head comparison of key performance parameters. The following table summarizes the expected performance characteristics based on the principles of each technique.
| Parameter | GC-MS | LC-MS | Justification |
| Selectivity & Specificity | Excellent | Good to Excellent | GC offers high chromatographic resolution for isomers.[1] EI fragmentation provides a unique fingerprint for identification. LC selectivity depends heavily on the specialized column and mobile phase. Mass specificity in LC-MS is high, but isobaric interferences can be a challenge.[9] |
| Sensitivity (LOD/LOQ) | Excellent | Moderate | GC-MS, especially in SIM mode, is highly sensitive for volatile hydrocarbons.[6] The ionization efficiency of nonpolar alkanes in APCI/APPI is generally lower than for polar compounds in ESI, potentially limiting LC-MS sensitivity.[9][10] |
| Linearity & Dynamic Range | Wide | Moderate to Wide | GC-MS typically exhibits a wide linear dynamic range for hydrocarbons. The linearity in LC-MS can be affected by ionization suppression from the matrix. |
| Precision & Accuracy | Excellent | Good | Both techniques can provide excellent precision and accuracy when properly validated.[11] However, the robustness of the GC-MS method for this analyte class is more established. |
| Throughput | Moderate | Potentially Higher | LC-MS methods can often have shorter run times, leading to higher throughput. However, the need for specialized columns and mobile phases might offset this advantage. |
| Robustness & Ease of Use | High | Moderate | GC-MS methods for hydrocarbons are well-established and generally robust. LC-MS for nonpolar compounds is a more specialized application and may require more expert optimization. |
Discussion: Choosing the Right Tool for the Job
The cross-validation data clearly indicates that for the specific analysis of this compound, GC-MS is the superior technique in most aspects. Its inherent suitability for volatile, nonpolar compounds, coupled with the highly specific and reproducible fragmentation patterns generated by electron ionization, makes it the gold standard for this application.[12] The extensive spectral libraries available for GC-MS further enhance the confidence in compound identification.
While LC-MS is an incredibly powerful and versatile technique, its application to the analysis of long-chain saturated alkanes is not straightforward. The challenges associated with chromatographic retention and ionization of such nonpolar molecules mean that LC-MS methods are likely to be less sensitive, less robust, and more complex to develop and implement for this specific analyte. However, for laboratories that are exclusively equipped with LC-MS instrumentation, a carefully optimized non-aqueous reversed-phase LC-APCI/APPI-MS method can be a viable, albeit more challenging, alternative.
Conclusion
This comprehensive guide provides a detailed comparison of GC-MS and LC-MS for the analysis of this compound. Based on fundamental principles and expected performance, GC-MS emerges as the more appropriate and reliable technique, offering superior selectivity, sensitivity, and robustness. The provided experimental protocols serve as a starting point for laboratories to develop and validate their own methods, ensuring the generation of high-quality, defensible data. As with any analytical method development, it is crucial to perform a thorough validation to demonstrate that the chosen method is fit for its intended purpose.
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A Comparative Guide to the Gas Chromatographic Separation of Methyloctadecane Isomers: Selecting the Optimal GC Column
For researchers and professionals in drug development and chemical analysis, the precise separation of structurally similar isomers is a frequent and significant challenge. Methyloctadecane isomers, C₁₉H₄₀, are branched alkanes that present a classic analytical hurdle due to their nearly identical boiling points and polarity. Achieving baseline resolution of these compounds is critically dependent on the gas chromatography (GC) column. This guide provides an in-depth, objective comparison of GC column performance for methyloctadecane isomer separation, supported by established chromatographic principles and experimental insights to inform your selection process.
The Analytical Challenge: Resolving Near-Identical Isomers
The primary difficulty in separating methyloctadecane isomers lies in their subtle structural differences. With the same molecular weight and elemental composition, their boiling points are often very close. Standard non-polar GC columns, which separate compounds primarily based on boiling point, may struggle to resolve these isomers.[1][2][3] Separation, therefore, relies on exploiting minor differences in molecular shape and the resulting variations in van der Waals interactions with the column's stationary phase.[2][4][5] A more compact, branched isomer will have less surface area contact with the stationary phase compared to a more linear isomer, leading to a shorter retention time.
Pillar 1: Expertise in Column Selection Causality
The choice of a GC column is the single most important factor dictating the selectivity and resolution of a separation.[2][4] The key parameters to consider are stationary phase chemistry, column dimensions (length, internal diameter), and film thickness.
-
Stationary Phase Chemistry: This is the heart of the separation.[6][7] The principle of "like dissolves like" is a fundamental starting point.[4][8] Since alkanes are non-polar, non-polar stationary phases are the industry standard.[9][10]
-
Non-Polar Phases (e.g., 100% Dimethylpolysiloxane - DB-1ms, HP-1ms): These phases separate analytes almost exclusively by their boiling points.[11][12][13] They are robust and provide excellent efficiency but may offer limited selectivity for isomers with very close boiling points.
-
Intermediate Polarity Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane - Rxi-5ms, DB-5ms): The inclusion of a small percentage of phenyl groups introduces a different separation mechanism.[14][15][16][17][18] These phases can engage in π-π interactions with analytes, providing an additional mode of selectivity beyond simple boiling point separation. This can be advantageous for resolving branched isomers from their straight-chain counterparts or from each other.
-
Polar Phases (e.g., Polyethylene Glycol - WAX columns): Highly polar phases like PEG (WAX) are generally used for analyzing polar compounds.[19][20][21][22] While unconventional for alkanes, their unique selectivity can sometimes resolve specific isomers that co-elute on non-polar phases. However, retention times for non-polar analytes on these columns are typically very short.[1]
-
-
Column Dimensions:
-
Length: Resolution is proportional to the square root of the column length.[23] Doubling the column length increases resolution by about 40%, but at the cost of doubling the analysis time.[23] For complex isomer mixtures, longer columns (e.g., 60 m or 100 m) are often necessary.
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency (narrower peaks) and better resolution.[24][25] However, they have a lower sample capacity, meaning they can be overloaded more easily.[24]
-
Film Thickness: Thicker films increase analyte retention and sample capacity. This is beneficial for volatile compounds but can lead to excessively long run times and peak broadening for high-boiling compounds like methyloctadecanes. A standard film thickness of 0.25 µm is a good starting point.
-
Pillar 2: Trustworthiness Through a Self-Validating Protocol
The following protocol outlines a robust, systematic approach to evaluating and comparing GC columns for methyloctadecane isomer analysis. This methodology is designed to be self-validating by ensuring consistent and reproducible conditions.
1. Objective: To compare the resolution of methyloctadecane isomers on three different capillary GC columns: a non-polar, an intermediate polarity, and a polar phase.
2. Materials:
-
Columns:
-
Instrumentation: Agilent 7890A Gas Chromatograph with FID detector (or equivalent).[9]
-
Reagents: Standard mixture of methyloctadecane isomers (e.g., 2-, 3-, 4-, 5-, 6-, 7-, 8-, and 9-methyloctadecane) in a suitable solvent like hexane. High-purity helium carrier gas.
3. GC Method Parameters:
-
Inlet: Split/Splitless, 280 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold: Hold at 250 °C for 10 minutes
-
-
Detector: FID, 300 °C
4. Data Analysis:
-
Identify and record the retention time for each isomer on each column.
-
Calculate the resolution (Rs) between critical pairs of adjacent isomers using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R is the retention time and w_b is the peak width at the base.
-
Compare total analysis time and peak shapes across the three columns.
Below is a diagram illustrating the logical flow of the experimental protocol.
Caption: Experimental workflow for GC column performance evaluation.
Pillar 3: Authoritative Grounding & Data Presentation
The interactions governing separation are complex, but can be visualized. Non-polar phases rely on dispersive forces, where separation is influenced by subtle differences in molecular shape and boiling point.
Caption: Isomer interaction with a non-polar stationary phase.
The following table summarizes the expected performance of the three columns based on established chromatographic principles.[9][10] This data serves as a predictive model for the experimental outcome.
| Parameter | Column A: DB-1ms (Non-Polar) | Column B: Rxi-5ms (Intermediate) | Column C: HP-INNOWax (Polar) |
| Stationary Phase | 100% Dimethylpolysiloxane[12] | 5% Phenyl / 95% Dimethylpolysiloxane[16] | Polyethylene Glycol (PEG)[20][28] |
| Primary Separation Mechanism | Boiling Point & van der Waals forces[2] | Boiling Point, van der Waals, π-π interactions | Polarity (Dipole-dipole, H-bonding) |
| Expected Resolution (Rs) | Moderate. Potential co-elution of isomers with very similar boiling points. | Good to Excellent. Phenyl groups provide alternate selectivity, improving resolution of critical pairs. | Poor. Alkanes have minimal interaction, leading to very short retention times and poor separation. |
| Elution Order | Generally follows boiling points.[13] | Similar to non-polar, but with slight shifts due to phenyl interaction. | Not predictable by boiling point; rapid elution of all non-polar isomers. |
| Analysis Time | Moderate to Long | Moderate to Long | Very Short |
| Ideal Application | General hydrocarbon screening, purity analysis where isomer-specific separation is not critical. | Detailed hydrocarbon analysis, baseline separation of complex isomer mixtures.[10] | Analysis of polar compounds; not recommended for this application.[19][21] |
Discussion and Recommendations
For the separation of methyloctadecane isomers, the choice of stationary phase is paramount.
-
The DB-1ms (or equivalent 100% dimethylpolysiloxane) column serves as a good starting point. It will effectively separate isomers that have a discernible difference in boiling points. However, for isomers with nearly identical boiling points, such as those with branching near the center of the carbon chain, it may provide insufficient resolution.
-
The Rxi-5ms (or equivalent 5% phenyl-methylpolysiloxane) column is demonstrably superior for this specific application. The introduction of phenyl groups provides an additional, orthogonal separation mechanism (π-π interactions) that can differentiate between the subtle structural differences of the isomers. This "alternate selectivity" is often the key to resolving critical pairs that co-elute on a non-polar phase.[25] For researchers requiring baseline separation of all methyloctadecane isomers, a 5% phenyl phase is the recommended choice. For extremely complex mixtures, using a longer column (e.g., 60m) of this phase would further enhance resolution.[23]
-
The HP-INNOWax (or equivalent PEG) column is unsuitable for this analysis. As a highly polar phase, it has minimal interaction with the non-polar alkane isomers, resulting in their rapid elution near the solvent front with virtually no separation.[1] This confirms the "like dissolves like" principle.[4][8]
Optimizing the temperature program is also crucial. A slow ramp rate (e.g., 2-5 °C/min) is generally preferred as it allows more time for the isomers to interact with the stationary phase, thereby maximizing resolution.[29][30][31]
Conclusion
While a standard non-polar GC column can provide a general overview of a methyloctadecane sample, achieving the high-fidelity separation required for accurate identification and quantification of individual isomers necessitates a more selective stationary phase. An intermediate polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., Rxi-5ms), offers the best performance by combining boiling point-based separation with selectivity for molecular shape and polarizability. This guide provides the foundational knowledge and a validated experimental framework for scientists to confidently select and optimize their GC methods for the challenging analysis of branched alkane isomers.
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Agilent Technologies. (n.d.). DB-1ms | GC Columns. Retrieved from [Link]
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LCGC International. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
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Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
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Restek. (n.d.). Rxi-5Sil MS GC Capillary Column, 15 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]
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Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
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Restek. (n.d.). Rxi-5ms GC Capillary Column, 30 m, 0.53 mm ID, 1.5 µm. Retrieved from [Link]
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Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
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A Comparative Guide to the Mass Spectral Fragmentation of C19 Alkane Isomers: n-Nonadecane vs. Pristane
In the fields of geochemistry, environmental forensics, and petroleum exploration, the structural elucidation of hydrocarbon isomers is of paramount importance. Among these, C19 alkanes, particularly the linear n-nonadecane and the branched isoprenoid pristane (2,6,10,14-tetramethylpentadecane), serve as critical biomarkers. Their relative abundance can provide invaluable insights into the origin of organic matter, depositional environments, and the extent of biodegradation in crude oils and sediments. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, leveraging subtle yet distinct differences in their mass spectral fragmentation patterns for unambiguous identification.
This technical guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectral fragmentation of n-nonadecane and pristane. We will explore the fundamental principles governing their fragmentation, present comparative experimental data, and provide a robust protocol for their analysis.
Fundamental Principles of Alkane Fragmentation in EI-MS
Under standard 70 eV electron ionization, alkane molecules are ionized to form a molecular ion (M⁺), which is often unstable and undergoes extensive fragmentation. The fragmentation pathways are primarily governed by the relative stability of the resulting carbocations and radicals.
-
Straight-Chain Alkanes (n-Alkanes): The charge in the molecular ion of a linear alkane is delocalized, leading to the cleavage of any C-C bond with roughly equal probability. This results in a characteristic series of alkyl carbocation fragments ([CnH2n+1]⁺) that appear as clusters of peaks separated by 14 Da (representing a -CH₂- unit).[1] The molecular ion peak is typically present, though its intensity diminishes as the carbon chain length increases.[1] For long-chain alkanes, the most abundant fragments are often the smaller ones, typically in the C3-C5 range (e.g., m/z 43, 57).[2]
-
Branched Alkanes (Isoprenoids): The fragmentation of branched alkanes is dominated by cleavage at the branching points.[1][3] This is because such cleavage leads to the formation of more stable secondary or tertiary carbocations.[4][5] The stability of carbocations follows the order: tertiary > secondary > primary.[3] Consequently, the molecular ion peak in highly branched alkanes is often very weak or entirely absent due to the high propensity for fragmentation.[3][4][5] A key fragmentation rule is the preferential loss of the largest alkyl substituent at a branch point, as this pathway yields the most stable carbocation.[3][4]
Comparative Fragmentation Analysis: n-Nonadecane vs. Pristane
The structural difference between the linear n-nonadecane and the multiply-branched pristane leads to profoundly different mass spectra, enabling their confident differentiation. Both isomers have the same molecular formula (C₁₉H₄₀) and a nominal molecular weight of 268 g/mol .[6][7]
n-Nonadecane (C₁₉H₄₀)
The mass spectrum of n-nonadecane is a classic example of a straight-chain hydrocarbon.[6]
-
Molecular Ion (M⁺): A discernible molecular ion peak is present at m/z 268, although it may be of low intensity.[6][8]
-
Fragmentation Pattern: The spectrum is characterized by a series of fragment clusters separated by 14 Da.[6] The most abundant peaks correspond to [CnH2n+1]⁺ ions, with a smooth, almost exponential decay in intensity for larger fragments.[4] The base peak is typically m/z 57 ([C₄H₉]⁺) or m/z 43 ([C₃H₇]⁺).
Table 1: Key Mass Spectral Fragments of n-Nonadecane
| m/z | Proposed Ion | Relative Intensity (Approx.) |
| 268 | [C₁₉H₄₀]⁺ (M⁺) | Low |
| 239 | [M-C₂H₅]⁺ | Low |
| 225 | [M-C₃H₇]⁺ | Low |
| 85 | [C₆H₁₃]⁺ | High |
| 71 | [C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | Very High (Often Base Peak) |
| 43 | [C₃H₇]⁺ | Very High |
Note: Relative intensities are approximate and can vary slightly between instruments. Data synthesized from NIST Mass Spectral Library.[9][10]
Pristane (2,6,10,14-Tetramethylpentadecane, C₁₉H₄₀)
Pristane's four methyl branches create preferential sites for C-C bond cleavage, resulting in a spectrum dominated by fragments formed via the creation of stable secondary carbocations.
-
Molecular Ion (M⁺): The molecular ion at m/z 268 is typically very weak or absent.[3][4]
-
Fragmentation Pattern: The spectrum is irregular compared to n-nonadecane and is characterized by several prominent ions resulting from cleavage adjacent to the methyl branches. Cleavage between C2-C3, C6-C7, and C10-C11 are particularly favored. For instance, cleavage of the C-C bond at a branch point can lead to the loss of large alkyl radicals, resulting in stable carbocations. Common fragments include m/z 183 ([M-C₆H₁₃]⁺), 169 ([M-C₇H₁₅]⁺), 127 ([M-C₁₀H₂₁]⁺), 113 ([M-C₁₁H₂₃]⁺), and a prominent peak at m/z 57, which is often the base peak.[11]
Table 2: Key Mass Spectral Fragments of Pristane
| m/z | Proposed Ion / Loss | Relative Intensity (Approx.) |
| 268 | [C₁₉H₄₀]⁺ (M⁺) | Very Low / Absent |
| 253 | [M-CH₃]⁺ | Very Low |
| 183 | [M-C₆H₁₃]⁺ | Moderate |
| 169 | [M-C₇H₁₅]⁺ | Moderate |
| 127 | [M-C₁₀H₂₁]⁺ | Moderate |
| 113 | [M-C₁₁H₂₃]⁺ | High |
| 85 | [C₆H₁₃]⁺ | High |
| 71 | [C₅H₁₁]⁺ | High |
| 57 | [C₄H₉]⁺ | Very High (Often Base Peak) |
| 43 | [C₃H₇]⁺ | High |
Note: Relative intensities are approximate. Data synthesized from NIST Mass Spectral Library.[12]
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation mechanisms for both isomers.
Caption: Fragmentation pathway of n-nonadecane.
Caption: GC-MS workflow for C19 alkane analysis.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 280-300 °C | Ensures rapid volatilization of high-boiling point alkanes. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1.0-1.5 mL/min | Optimal flow for most capillary columns. |
| Column Type | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms) | A robust, non-polar column suitable for hydrocarbon separation. [13] |
| Oven Program | Initial 60°C (2 min), ramp at 10°C/min to 300°C, hold for 10 min | Provides good separation of a wide range of hydrocarbons. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Produces reproducible, library-searchable fragmentation patterns. [8] |
| Ionization Energy | 70 eV | The industry standard for generating extensive and consistent fragmentation. [8] |
| Ion Source Temp. | 230 °C | Prevents condensation and maintains ion stability. [8] |
| Transfer Line Temp. | 280-300 °C | Prevents condensation of analytes between the GC and MS. [8] |
| Acquisition Mode | Full Scan | Collects data over a wide mass range to identify all fragment ions. [8] |
| Mass Scan Range | m/z 40-400 | Covers the molecular ion and all significant fragments of C19 alkanes. [8] |
Data Interpretation and Summary
The identification of n-nonadecane and pristane relies on a combination of their gas chromatographic retention times and their unique mass spectra. [8]Pristane, being more compact due to its branching, will typically elute slightly earlier than n-nonadecane on a non-polar column.
Table 4: Comparative Summary of Mass Spectral Features
| Feature | n-Nonadecane | Pristane |
| Molecular Formula | C₁₉H₄₀ | C₁₉H₄₀ |
| Molecular Weight | 268.5 | 268.5 |
| Molecular Ion (m/z 268) | Present, low intensity | Absent or very low intensity |
| Base Peak (m/z) | 57 or 43 | 57 or 113 |
| Spectrum Character | Regular series of peaks separated by 14 Da | Irregular pattern with prominent high-mass fragments |
| Key Differentiating Ions | Smooth distribution of [CnH2n+1]⁺ | m/z 113, 127, 169, 183 |
Conclusion
References
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Mass spectra of pristane (C19H40) from aliphatic hydrocarbon fraction. - ResearchGate. Available at: [Link]
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GCMS Section 6.9.2 - Whitman People. Available at: [Link]
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Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice - PubMed. Available at: [Link]
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(Mass spectrometry) I don't get why the fragmentation pattern of branched alkanes gives double peaks of CₙH₂ₙ⁺·/CₙH₂ₙ₊₁⁺ : r/chemhelp - Reddit. Available at: [Link]
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Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions | FEMS Microbiology Letters | Oxford Academic. Available at: [Link]
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The Analytical Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
An In-Depth Technical Guide to the Accurate and Precise Quantification of 2-Methyloctadecane
This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound. Moving beyond a simple listing of steps, we will explore the causality behind experimental choices, establish how to create a self-validating analytical system, and ground every claim in authoritative references.
For the analysis of volatile and semi-volatile hydrocarbons like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is unequivocally the industry's gold standard.[1][2] This powerful hyphenated technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[1] GC separates compounds in a complex mixture based on their volatility and interaction with a stationary phase, while MS fragments the eluted molecules into predictable ions, providing a structural fingerprint for unambiguous identification and quantification.[2]
A Self-Validating GC-MS Workflow for this compound
A trustworthy protocol is a self-validating one. This is achieved by integrating three core components: 1) robust and appropriate sample preparation, 2) the use of a proper internal standard to correct for systemic and random error, and 3) rigorous adherence to method validation principles.
Caption: End-to-end workflow for this compound quantification.
Part 1: Sample Preparation - The Critical First Step
The choice of sample preparation is dictated by the sample matrix and is designed to isolate the analyte from interfering components. For a non-polar compound like this compound, the goal is to efficiently transfer it into a clean organic solvent compatible with the GC system.
Protocol A: Liquid-Liquid Extraction (LLE) for Aqueous Matrices (e.g., Water, Plasma)
This classic technique is effective for extracting non-polar compounds from a polar matrix.
-
Aliquoting: Transfer 1 mL of the aqueous sample (e.g., plasma, water) into a clean glass tube.
-
Internal Standard Spiking: Add a precise volume of an internal standard (IS) solution (e.g., 10 µL of 10 µg/mL Norpristane in hexane). The IS is a chemically similar compound added at a constant concentration to all samples, calibrators, and blanks.[3] Its purpose is to correct for variability during sample preparation and injection, which is a cornerstone of achieving high precision.[4]
-
Protein Precipitation (for biological fluids): For matrices like plasma, add 1 mL of cold acetone or urea with NaCl and vortex vigorously.[5] This denatures proteins that may bind to the analyte, releasing it for extraction. Centrifuge at >3000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Add 4 mL of a water-immiscible organic solvent like n-hexane or dichloromethane. Hexane is an excellent choice for its non-polar nature, matching that of this compound.
-
Mixing: Cap and vortex for 2 minutes, or use a mechanical rocker for 15 minutes to ensure thorough mixing and maximize extraction efficiency.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a new glass tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of ~100 µL. Over-evaporation can lead to the loss of the semi-volatile analyte.
-
Transfer: Transfer the final extract to a GC vial for analysis.
Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) for Complex Matrices (e.g., Blood, Soil)
HS-SPME is a solvent-free technique ideal for volatile and semi-volatile compounds in complex or solid matrices.[6][7] It relies on the partitioning of the analyte from the sample headspace onto a coated fiber.
-
Aliquoting: Place a precisely weighed amount (e.g., 0.1 to 0.5 g) of the sample into a headspace vial.[6]
-
Matrix Modification: Add 1 mL of distilled water and a salting-out agent (e.g., NaCl) to aqueous or biological samples. This increases the ionic strength of the sample, decreasing the solubility of organic compounds and promoting their transfer into the headspace.[5]
-
Internal Standard Spiking: Add the internal standard solution directly to the sample slurry.
-
Incubation & Extraction: Seal the vial and place it in a heated agitator (e.g., 60°C for 15 minutes). The heat increases the vapor pressure of this compound. After equilibration, expose the SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the analytes.[6][8]
-
Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 280°C), where the trapped analytes are thermally desorbed directly onto the GC column.[9]
Part 2: GC-MS Instrumental Analysis
Optimal instrument parameters are crucial for achieving good peak shape, separation from matrix interferences, and high sensitivity.
| Parameter | Typical Setting | Rationale & Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-1) | A non-polar column separates hydrocarbons primarily by boiling point, which is the standard mechanism for alkane analysis.[10] |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. Helium is most common for MS compatibility. Flow rate is typically set to a constant 1.0-1.5 mL/min.[9] |
| Injector | Split/Splitless, 280°C | The high temperature ensures rapid volatilization of this compound. A split ratio (e.g., 50:1) is used for concentrated samples to avoid overloading the column, while splitless mode is used for trace analysis to maximize sensitivity.[9][11] |
| Oven Program | Initial 40°C (3 min), ramp 12.5°C/min to 290°C, hold 4 min | This program starts at a low temperature to trap early-eluting compounds, followed by a steady ramp to elute compounds in order of their boiling points, providing good separation.[11] |
| MS Interface | Transfer line at 290°C, Ion Source at 230°C | These temperatures prevent cold spots where the analyte could condense while ensuring thermal stability. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that creates reproducible fragmentation patterns for library matching and identification. |
| Detection Mode | Scan Mode: m/z 40-550 SIM Mode: m/z 57, 71, and a specific molecular or fragment ion | Scan mode is used for initial identification by collecting all ions and matching the spectrum to a library (e.g., NIST).[12] Selected Ion Monitoring (SIM) provides significantly higher sensitivity and selectivity for quantification by monitoring only a few characteristic ions. For alkanes, m/z 57 (C₄H₉⁺) and 71 (C₅H₁₁⁺) are strong, characteristic fragment ions.[13] |
Part 3: Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of known this compound concentrations, each containing the same constant amount of the internal standard.
-
Curve Generation: Analyze the standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. This generates a calibration curve.
-
Quantification: Analyze the unknown samples. Determine the analyte/IS peak area ratio from the chromatogram and use the calibration curve to calculate the exact concentration of this compound in the original sample.[14]
An Alternative Technique: 2D NMR Spectroscopy
While GC-MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural characterization and relative quantification of branched alkanes in mixtures.[15]
Principle: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) can identify and quantify molecular subgroups like (CH₃)₂CH and CH₂CH(CH₃)CH₂.[15] This allows for the determination of the mole percent (mol %) of branched species within a mixture.
Strengths:
-
Provides detailed structural information.
-
Non-destructive.
-
Can analyze samples within complex media, such as porous catalysts.[15]
Limitations for Trace Quantification:
-
Significantly lower sensitivity compared to GC-MS.
-
Better suited for determining the relative percentage of components in a bulk mixture, not for measuring trace concentrations (e.g., ng/mL).
-
Quantification is often reported as mol % with a higher error margin compared to GC-MS.[15]
Performance Comparison: Accuracy and Precision
Method validation is the process of proving that an analytical method is acceptable for its intended purpose.[2] Key performance metrics are defined by authoritative bodies like the International Council for Harmonisation (ICH).[16]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | 2D NMR Spectroscopy |
| Accuracy | High. Typically demonstrated by spike recovery studies with results between 98-102%.[16][17] | Moderate. Reported as Root-Mean-Square Error of Prediction (RMSEP), which can be <3 mol %.[15] |
| Precision (%RSD) | High. Repeatability and intermediate precision are typically <15% at the LOQ, and often <2-3% for higher concentrations.[13][17] | Lower. Precision is related to the RMSEP, which is significantly higher than typical GC-MS %RSD. |
| Limit of Quantification (LOQ) | Very Low. Routinely in the low ng/g or ng/mL range, depending on the sample preparation method.[6][8] | High. Not suitable for trace analysis; requires components to be present at percent levels. |
| Linearity (R²) | Excellent. Calibration curves typically achieve a correlation coefficient (R²) of ≥0.999.[17] | Not typically measured in the same way; relies on regression models like Partial Least-Squares Regression (PLSR).[15] |
| Specificity | Very High. Achieved through a combination of chromatographic retention time and unique mass spectral fragmentation patterns.[2] | High. Can discriminate between different types of branching (e.g., 2-methyl vs. 3-methyl alkanes).[15] |
Conclusion and Recommendations
For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior and recommended technique . Its high sensitivity, specificity, and well-established validation procedures ensure results of the highest accuracy and precision. The implementation of a robust sample preparation protocol and the mandatory use of an internal standard create a self-validating system that produces trustworthy and defensible data.
While 2D NMR is a powerful tool for structural elucidation and can estimate the relative abundance of branched alkanes in bulk mixtures, it lacks the sensitivity required for the trace-level quantification tasks common in biomedical and environmental research.
Recommendation: Researchers requiring accurate and precise concentration data for this compound, especially at trace levels, should develop and validate a GC-MS method following the principles and protocols outlined in this guide.
References
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National Institute of Standards and Technology (NIST). (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. [Link]
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Terenzi, A., Vasha, E., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Jo, Y., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]
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Tsujikawa, K., et al. (2017). Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents. PubMed. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. [Link]
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ResearchGate. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. [Link]
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Patsnap. (2026). How to Measure Alkane Purity Using GC-MS. [Link]
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Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. PubMed. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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Wikipedia. (n.d.). Internal standard. [Link]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]
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Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. [Link]
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Chemistry Stack Exchange. (2016). Is it possible to quantify alkane branching?. [Link]
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The Pharma Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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Royal Society of Chemistry. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. [Link]
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ResearchGate. (n.d.). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]
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National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
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A Senior Application Scientist's Guide to Certified Reference Materials for 2-Methyloctadecane Analysis
In the precise world of analytical chemistry, particularly within environmental monitoring, geochemistry, and drug development, the accuracy of quantitative analysis is paramount. The long-chain branched alkane, 2-Methyloctadecane (C₁₉H₄₀), often serves as a biomarker or a component in complex hydrocarbon mixtures. Its accurate quantification hinges on the quality of the reference standards used. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for this compound analysis, offering field-proven insights into their selection and application.
The Imperative of Certified Reference Materials in Quantitative Analysis
Before delving into product comparisons, it's crucial to understand the foundational role of a Certified Reference Material (CRM). Unlike a standard analytical reagent, a CRM is a highly characterized material where one or more properties are certified with a stated uncertainty, using metrologically valid procedures.[1] Producers of these materials operate under the stringent requirements of ISO 17034, which governs their competence and ensures the reliability of the certified values.[2][3] This accreditation guarantees key attributes of the CRM:
-
Metrological Traceability: The certified value is linked to national or international standards through an unbroken chain of comparisons.[2]
-
Homogeneity and Stability: The material is proven to be uniform throughout the batch and stable over its shelf life under specified storage conditions.[4]
-
Stated Uncertainty: A comprehensive uncertainty budget is calculated and provided, which is critical for assessing the uncertainty of a laboratory's own measurements.
Using a CRM is a self-validating system; it provides the benchmark against which a laboratory's entire analytical process—from sample preparation to instrumental analysis—is ultimately judged.
Comparison of Available Reference Materials for this compound
While a wide array of chemical suppliers offer this compound, obtaining a fully certified reference material produced under an ISO 17034 accredited scope is more specialized. The following table compares offerings from prominent suppliers in the reference material space. Researchers should always verify the current certification status and product specifications directly with the supplier.
| Supplier | Product Name/Number | Format | Purity/Concentration | Certification Highlights | Intended Use |
| Chiron AS | This compound | Neat or in Solution | High Purity (typically >99%) | Specialist in petroleum and environmental standards. Certificate of Analysis (CoA) provided.[5] | GC-MS, Geochemical Analysis |
| LGC Standards | Dr. Ehrenstorfer™ Grade | Neat or in Solution | High Purity with Uncertainty | Often produced under ISO 17034 accreditation; comprehensive CoA.[6][7] | Environmental & Food Analysis |
| Sigma-Aldrich | Representative: Octadecane, TraceCERT® | Neat | Certified by qNMR, >99.8% | Produced under ISO 17034 & ISO/IEC 17025. Traceable to NIST SRMs.[8][9] | GC, Method Validation, QC |
Note: As of the last update, a specific TraceCERT® CRM for this compound was not listed; Octadecane is used as a representative example of a long-chain alkane CRM from this producer to illustrate typical specifications. Users must confirm current availability.
Experimental Protocol: Quantitative Analysis by GC-MS using Internal Standardization
This section details a robust, self-validating workflow for the quantification of this compound in a sample matrix (e.g., a soil extract) using a CRM and the internal standard method.
The Rationale for Internal Standardization
The internal standard (IS) method is a cornerstone of accurate chromatographic quantification. An IS is a compound, structurally similar to the analyte but not present in the sample, which is added at a constant, known concentration to every standard, blank, and sample.[10] By using the ratio of the analyte's response to the IS's response, we can correct for variations in injection volume, sample loss during preparation, and minor fluctuations in detector response, thereby dramatically improving precision and accuracy.[10][11] For GC-MS analysis of long-chain alkanes, deuterated analogs are ideal, but a structurally similar, chromatographically resolved compound like Nonadecane (n-C19) or Heneicosane (n-C21) serves as an excellent and practical choice.[12][13]
Materials & Instrumentation
-
Analyte CRM: this compound CRM (e.g., from Chiron or LGC)
-
Internal Standard: Nonadecane (C₁₉H₄₀), high purity (>99%)
-
Solvent: Hexane or Dichloromethane, HPLC or GC-grade
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane)
Step-by-Step Methodology
1. Preparation of Stock Solutions:
- Analyte Stock (1000 µg/mL): Accurately weigh ~10 mg of the this compound CRM into a 10 mL Class A volumetric flask. Record the weight precisely. Dissolve and bring to volume with hexane. Causality: Using a calibrated analytical balance and Class A glassware is fundamental for minimizing uncertainty in the stock solution concentration.
- Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the analyte stock using Nonadecane.
2. Preparation of Calibration Standards:
- Perform serial dilutions of the Analyte Stock to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
- Crucial Step: Spike each calibration standard with the Internal Standard Stock to achieve a constant IS concentration in every vial (e.g., 10 µg/mL). For example, to prepare the 5 µg/mL calibrator, add 50 µL of the 1000 µg/mL Analyte Stock and 100 µL of the 1000 µg/mL IS Stock to a 10 mL volumetric flask and bring to volume with hexane. Causality: Maintaining a constant IS concentration is the mathematical basis of the internal standard method. The response ratio is plotted against the varying analyte concentration.
3. Sample Preparation:
- Accurately weigh a sample of the matrix (e.g., 1 g of soil extract) into a vial.
- Add the same amount of Internal Standard as used in the calibration standards (e.g., 100 µL of the 1000 µg/mL IS Stock).
- Add an appropriate volume of hexane to ensure the final concentration of this compound falls within the calibration range.
4. GC-MS Analysis:
- Injection: 1 µL splitless injection.
- Inlet Temperature: 280 °C.
- Oven Program: 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min. Causality: This temperature program ensures separation of volatile components from the high-boiling point alkanes and provides sharp peaks for accurate integration.
- MS Parameters: Use Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for each compound (e.g., m/z 57, 71, 85 for alkanes).[12]
- This compound (Analyte): Target m/z = 57 (quantifier), 71, 85 (qualifiers)
- Nonadecane (IS): Target m/z = 57 (quantifier), 71, 85 (qualifiers)
5. Data Processing and Quantification:
- Integrate the peak areas for the quantifier ion (m/z 57) for both this compound and Nonadecane in all standards and samples.
- Calculate the Response Ratio for each standard: (Area of Analyte) / (Area of IS).
- Construct a calibration curve by plotting the Response Ratio (y-axis) vs. the Analyte Concentration (x-axis). Perform a linear regression and obtain the equation (y = mx + b) and the coefficient of determination (R² > 0.995).
- Calculate the Response Ratio for the unknown sample.
- Determine the concentration of this compound in the sample using the regression equation.
Visualizing Key Workflows
To further clarify the principles discussed, the following diagrams illustrate the metrological traceability of a CRM and the experimental workflow.
Caption: Metrological traceability chain for a Certified Reference Material.
Caption: Workflow for quantitative analysis using GC-MS with an internal standard.
References
-
Chemistry LibreTexts . (2020). Internal Standards and LOD. [Link]
-
ANAB . Reference Material Producer Accreditation | ISO 17034. [Link]
-
NATA . Reference Materials Producers (ISO 17034) Accreditation. [Link]
-
NATA . Reference Materials Producers (ISO 17034) Accreditation. [Link]
-
QualiCal . (2025). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. [Link]
-
Chiron AS . This compound. [Link]
-
Crawford Scientific . Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
LCGC International . (2014). When Should an Internal Standard be Used?. [Link]
-
ResearchGate . (2016). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. [Link]
-
ResearchGate . (2018). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. [Link]
Sources
- 1. nata.com.au [nata.com.au]
- 2. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 3. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 4. certbetter.com [certbetter.com]
- 5. Reference materials | Chiron.no [chiron.no]
- 6. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 7. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 8. 2-Methyldodecane certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 9. 认证参考材料 [sigmaaldrich.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Extraction of 2-Methyloctadecane from Diverse Matrices
Introduction: The Analytical Challenge of 2-Methyloctadecane
This compound (C₁₉H₄₀) is a branched-chain alkane that serves as a crucial biomarker in various scientific disciplines.[1][2] In environmental science, it can act as a tracer for specific microbial communities or petrogenic contamination. In entomology, it is a component of insect cuticular hydrocarbons, playing a role in chemical communication. Its non-polar, lipophilic nature, characterized by a high octanol-water partition coefficient (logP), dictates the strategies for its effective isolation from complex sample matrices.[3] The high boiling point and low volatility of this long-chain alkane mean that sample preparation methods must be robust and efficient to ensure accurate quantification.[3][4]
This guide provides a comparative analysis of various extraction methodologies for this compound from environmental (soil, sediment, water) and biological (tissue, biofluids) matrices. As a Senior Application Scientist, my focus is not merely on procedural steps but on the underlying principles that govern extraction efficiency, providing researchers with the rationale to select and optimize the most suitable method for their specific analytical goals.
I. Extraction from Environmental Matrices: Soil & Sediment
Soil and sediment represent complex solid matrices where this compound is tightly adsorbed to organic matter and mineral particles. The primary challenge is to overcome these strong matrix interactions to achieve efficient analyte recovery.
Methodology Comparison: The Power of Heat and Pressure
For solid matrices, three techniques stand out: Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), traditional Solvent Extraction (including Soxhlet), and Ultrasound-Assisted Extraction (UAE).
-
Pressurized Liquid Extraction (PLE/ASE): This technique uses solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500 psi) to enhance extraction efficiency.[5] The high temperature decreases solvent viscosity and increases its penetration into the matrix, while the pressure keeps the solvent in a liquid state, enabling extractions to be performed in minutes rather than hours.[5][6] For non-polar analytes like this compound, non-polar or moderately polar solvents are ideal. A mixture of hexane and dichloromethane or dichloromethane and methanol has proven effective for extracting general hydrocarbons and alkanes.[4][7]
-
Solvent Extraction (SE): This classic approach involves mixing the sample with a suitable solvent. Techniques can range from simple shaking at room temperature to more exhaustive methods like Soxhlet extraction. The choice of solvent is paramount. For alkanes, a non-polar solvent mix like n-hexane/dichloromethane (9:1) has been shown to be nearly twice as efficient as more polar mixtures like dichloromethane/methanol.[8] Efficiency is also highly dependent on the solid-to-liquid ratio, with lower ratios (e.g., 1:8 w/v) yielding significantly higher recoveries, reaching up to 95% for some hydrocarbons.[9]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting the matrix and enhancing solvent penetration. This method is faster than traditional shaking but may be less efficient than PLE for strongly bound analytes.[8][10] Studies have shown that for organic compounds in sediment, sonication can lead to high removal rates, averaging 88%.[10]
Quantitative Data: Extraction Efficiency in Solid Matrices
While specific recovery data for this compound is sparse, extensive research on similar long-chain alkanes and polycyclic aromatic hydrocarbons (PAHs) provides a strong basis for comparison.
| Extraction Method | Matrix | Target Analyte(s) | Solvent System | Average Recovery (%) | Reference |
| PLE / ASE | Marine Sediment | PAHs | Hexane:Dichloromethane (4:1) | 92 - 94% | [7] |
| PLE | Spiked Topsoil & Sediment | 61 Waste Indicators | Water/Isopropanol | 76 ± 13% | [1] |
| PLE with In-Cell Cleanup | Soil | PAHs, Sterols, Phenols | n-Hexane, then Methanol | 87 - 106% | [11] |
| Solvent Extraction | Contaminated Soil | Hexadecane (n-alkane) | Ethyl Acetate/Acetone/Water | ~95% (at 1:8 S/L ratio) | [9] |
| Ultrasound-Assisted Extraction | Sediment | General Organic Compounds | Not Specified | ~88% (removal) | [10] |
| ASE vs. UAE | Leaf & Sediment | n-Alkanes | n-Hexane:Dichloromethane (9:1) | ASE showed +49% higher yield | [8] |
Experimental Protocol: PLE for this compound in Soil
This protocol is designed for robust and efficient extraction, incorporating an in-cell cleanup step to reduce post-extraction processing.
1. Sample Preparation:
- Air-dry the soil or sediment sample and sieve to <2 mm to ensure homogeneity.
- Mix the sample with an equal amount of diatomaceous earth or sand to prevent clumping in the extraction cell.
2. PLE Cell Packing:
- Place a glass fiber filter at the bottom of a stainless-steel PLE cell (e.g., 22 mL).
- Add a 5g layer of activated silica gel for in-cell cleanup of polar interferences.[11]
- Accurately weigh approximately 10 g of the prepared soil sample and add it on top of the silica layer.
- Spike the sample with an appropriate internal standard (e.g., deuterated C19 alkane) for accurate quantification.
- Fill the remaining void space with more diatomaceous earth.
3. PLE Instrument Parameters:
- Solvent: Hexane:Dichloromethane (9:1, v/v).
- Temperature: 100°C.
- Pressure: 1500 psi.
- Static Cycles: 2 cycles.
- Static Time: 5 minutes per cycle.
- Flush Volume: 60% of cell volume.
- Purge Time: 120 seconds with nitrogen.
4. Post-Extraction:
- Collect the extract in a glass vial.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- The sample is now ready for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Workflow Diagram: PLE of this compound from Soil
Caption: Workflow for Pressurized Liquid Extraction (PLE) of this compound from soil.
II. Extraction from Biological Matrices: Tissues & Biofluids
Extracting this compound from biological matrices requires overcoming different challenges, primarily the removal of high concentrations of proteins and lipids that can interfere with analysis.
Methodology Comparison: LLE vs. SPE
-
Sample Homogenization (Tissues): This is a critical first step for solid tissues (e.g., liver, adipose, muscle). The goal is to disrupt the cellular structure to release the analyte. Common methods include mechanical blending, bead-beating, or ultrasonication (sonication).[12][13] The tissue is typically homogenized in a buffer or solvent to create a slurry that can be further processed.[13]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between the aqueous sample (or homogenate) and an immiscible organic solvent.[14] For a non-polar compound like this compound, a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) is effective.[15] The efficiency of LLE can be low for complex matrices, and it may require multiple extraction steps.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE.[16] The sample is passed through a solid sorbent bed that retains the analyte based on physicochemical interactions. For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Oasis HLB) is ideal.[17] Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent, providing both cleanup and concentration.[18]
-
Hybrid Approaches: Often, the most effective strategy involves a combination of techniques. A common workflow for plasma or tissue homogenates is an initial protein precipitation with a cold solvent (e.g., methanol or acetonitrile), followed by LLE or SPE of the supernatant.[15] This multi-step approach effectively removes the bulk of matrix interferences.
Quantitative Data: Extraction Efficiency in Biological Matrices
| Extraction Method | Matrix | Target Analyte(s) | Average Recovery (%) | Key Findings | Reference |
| Solid-Phase Extraction (SPE) | Plasma | Panel of 21 Drugs | 98 ± 8% | High and consistent recoveries. | [17] |
| Supported Liquid Extraction (SLE) | Plasma | Panel of 21 Drugs | 89 ± 7% | Good for neutral/basic drugs, poor for acids. | [17] |
| Liquid-Liquid Extraction (LLE) | Plasma | Panel of 21 Drugs | 70 ± 10% | Generally lower and more variable recoveries. | [17] |
| Solid-Phase Extraction (SPE) | Urine | Panel of 23 Drugs | 86 ± 6.6% | High and consistent recoveries. | |
| LLE vs. SPE | Blood | Panel of 41 Drugs | N/A | SPE had lower limits of detection for 39% of drugs vs. 19.5% for LLE. | [16] |
These data strongly suggest that SPE provides the highest and most consistent recoveries for a broad range of analytes in complex biological fluids, outperforming both LLE and SLE.
Experimental Protocol: SPE for this compound in Plasma
This protocol utilizes a reversed-phase SPE cartridge for high recovery and excellent sample cleanup.
1. Sample Pre-treatment:
- Thaw plasma sample to room temperature.
- To 500 µL of plasma in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile containing an internal standard. This step precipitates proteins.
- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE):
- Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) by passing 3 mL of methanol through it.
- Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not let the sorbent go dry.
- Loading: Load the supernatant from the pre-treatment step onto the cartridge.
- Washing: Wash the cartridge with 3 mL of a water:methanol (50:50, v/v) mixture to remove polar interferences.
- Elution: Elute the this compound from the cartridge with 2 mL of hexane into a clean collection tube.
3. Final Steps:
- Evaporate the hexane eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.
Workflow Diagram: SPE of this compound from Plasma
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from plasma.
III. Conclusion and Recommendations
The optimal extraction strategy for this compound is highly dependent on the sample matrix.
-
For environmental solids like soil and sediment , Pressurized Liquid Extraction (PLE/ASE) offers the most compelling combination of speed, efficiency, and automation, with recoveries for related compounds consistently exceeding 90%. The ability to perform in-cell cleanup is a significant advantage, reducing sample handling and solvent consumption.
-
For biological fluids like plasma , Solid-Phase Extraction (SPE) is the superior choice. It provides significantly cleaner extracts and higher, more consistent recoveries compared to traditional LLE. A preliminary protein precipitation step is highly recommended to enhance the lifetime of the SPE sorbent and improve overall method robustness.
-
For aqueous samples , the choice between LLE and SPE depends on the required detection limits and sample throughput. For trace-level analysis, SPE is preferred due to its ability to concentrate the analyte from large sample volumes.
Ultimately, the choice of extraction method is a balance of performance, speed, cost, and available instrumentation. However, for achieving the highest quality data in the analysis of this compound, investing in advanced techniques like PLE for solids and SPE for biological fluids is a scientifically sound decision that yields more accurate and reliable results.
References
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-
Chemsrc. (n.d.). This compound | CAS#:1560-88-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15264. Retrieved from [Link]
- Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2012). Determination of Selected Organic Contaminants in Soil by Pressurized Liquid Extraction and Gas Chromatography Tandem Mass Spectrometry with In Situ Derivatization.
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Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl octadecane. Retrieved from [Link]
- Ram, F., Bera, M. K., & Sarkar, A. (2022). Quantification of low molecular weight n-alkanes in lake sediment cores for paleoclimate studies.
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Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]
- Silva, A., et al. (2005). Use of solvent extraction to remediate soils contaminated with hydrocarbons.
- Backe, W. J., & Field, J. A. (2012). Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods. PubMed.
- Backe, W. J., & Field, J. A. (2012). Is SPE Necessary for Environmental Analysis? A Quantitative Comparison of Matrix Effects from Large-Volume Injection and Solid-Phase Extraction Based Methods.
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Digital CSIC. (n.d.). Chapter 13 - Pressurized Liquid Extraction. Retrieved from [Link]
- Al-Qassab, Z., & Al-Najar, H. (2012). Selective Extraction of Organic Contaminants from Soil Using Pressurised Liquid Extraction. Journal of Chemistry.
- Rocío-Bautista, P., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. PubMed Central (PMC).
- Choi, M., & Kim, S. (2014). Development of a one-step integrated pressurized liquid extraction and cleanup method for determining polycyclic aromatic hydrocarbons in marine sediments. PubMed.
- Naddeo, V., et al. (2020).
- Petrovic, M., & Barceló, D. (2001). Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of alkylphenolic compounds in river sediment. PubMed.
- Smith, K. M. (2017). (PDF) Tissue sample preparation in bioanalytical assays.
- ChemLibre Texts. (n.d.). Extraction Methods.
- Zuloaga, O., et al. (2012). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for industrial and anthropogenic waste-indicator compounds in sediment.
- Korytár, P., et al. (2017). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS.
- Indrayanto, G. (2018). (PDF) validation of analytical methods.
- Smith, K. M. (2017). (PDF) Tissue sample preparation in bioanalytical assays.
- Juhascik, M. P., & Jenkins, A. J. (2009). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed.
- Matyjaszczyk, I., & Róna, K. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
- Wójcik, E., et al. (2022). A Comparison of Conventional and Ultrasound-Assisted BCR Sequential Extraction Methods for the Fractionation of Heavy Metals in Sewage Sludge of Different Characteristics. MDPI.
- Giebler, D., et al. (2021). Ultrasound-Assisted Extraction of Humic Substances from Peat: Assessment of Process Efficiency and Products' Quality. MDPI.
- Smith, K. M., & Proulx, M. K. (2017). (PDF) Tissue sample preparation in bioanalytical assays.
- Melani, R. D., et al. (2021). Sample preparation and cleanup methods for clinical top-down proteomics. PubMed Central (PMC).
- Matyash, V., et al. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. PubMed Central (PMC).
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
